3,6-Diphenyl-1,2,4,5-tetrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73054. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-diphenyl-1,2,4,5-tetrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-3-7-11(8-4-1)13-15-17-14(18-16-13)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUWSIIGUUMHQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218457 | |
| Record name | 1,2,4,5-Tetrazine, 3,6-diphenyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
234.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6830-78-0 | |
| Record name | 3,6-Diphenyl-1,2,4,5-tetrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6830-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyl-s-tetrazine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl-s-tetrazine | |
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| Record name | 1,2,4,5-Tetrazine, 3,6-diphenyl- | |
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| Record name | 3,6-Diphenyl-1,2,4,5-tetrazine | |
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| Record name | DIPHENYL-S-TETRAZINE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,6-Diphenyl-1,2,4,5-tetrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties of 3,6-diphenyl-1,2,4,5-tetrazine (DPT). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, reactivity, and application of this versatile molecule. This document details the photophysical and reactive characteristics of DPT, with a particular focus on its role in bioorthogonal chemistry. Detailed experimental protocols for its synthesis and application in inverse-electron demand Diels-Alder (iEDDA) reactions are provided, alongside quantitative data presented in clear, comparative tables. Furthermore, key processes and workflows are visualized using logical diagrams to facilitate a deeper understanding of its utility in scientific research.
Introduction
This compound is a prominent member of the tetrazine family, a class of aromatic heterocycles containing a six-membered ring with four nitrogen atoms.[1] Its unique electronic structure, characterized by an electron-deficient ring system, imparts it with remarkable reactivity, particularly in inverse-electron demand Diels-Alder (iEDDA) cycloadditions. This reactivity, coupled with its relative stability, has positioned DPT and its derivatives as powerful tools in the realm of bioorthogonal chemistry, enabling the selective labeling and tracking of biomolecules in complex biological environments.[2] This guide will delve into the fundamental chemical properties of DPT, providing the necessary technical details for its effective utilization in research and development.
Physicochemical Properties
This compound typically appears as a red to purple crystalline solid at room temperature.[3] It possesses a defined crystalline structure which contributes to its distinct coloration.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₀N₄ | [4] |
| Molecular Weight | 234.26 g/mol | [5] |
| Appearance | Red or purple crystalline solid | [3] |
| Melting Point | 198 °C (decomposes) | [6] |
| Solubility | Soluble in polar organic solvents like DMSO and ethanol. Limited solubility in non-polar solvents like hexane. | [3] |
| Density | ~1.299 g/cm³ | [3] |
Photophysical Properties
The photophysical behavior of this compound is characterized by distinct absorption bands in the UV-visible spectrum. These arise from n→π* and π→π* electronic transitions within the tetrazine core and the phenyl substituents. While DPT absorbs light efficiently, it exhibits only weak fluorescence.
Table 2: Photophysical Data for this compound
| Parameter | Value | Conditions | Reference(s) |
| Absorption Maxima (λmax) | ~545 nm (n→π), ~295 nm (π→π) | Cyclohexane | [7] |
| ~550 nm (n→π), ~305 nm (π→π) | Acetonitrile | [7] | |
| Molar Absorptivity (ε) | ~500 M⁻¹cm⁻¹ | at ~550 nm in Cyclohexane | [7] |
| ~25,000 M⁻¹cm⁻¹ | at ~295 nm in Cyclohexane | [7] | |
| Fluorescence Emission Maximum (λem) | ~575 nm | Acetonitrile (Excitation at 550 nm) | [7] |
| Fluorescence Quantum Yield (Φf) | Very low (~10⁻³ - 10⁻⁴) | [7] |
Reactivity and Applications in Bioorthogonal Chemistry
The hallmark of this compound's utility lies in its rapid and highly selective reactivity in inverse-electron demand Diels-Alder (iEDDA) reactions. This "click chemistry" reaction proceeds with exceptional kinetics, is bioorthogonal (meaning it does not interfere with native biological processes), and forms a stable covalent bond with a dienophile, releasing dinitrogen gas as the sole byproduct.[2]
The reactivity of tetrazines is tunable by modifying the substituents at the 3 and 6 positions. Electron-withdrawing groups generally increase the reaction rate, while electron-donating groups decrease it.[6] DPT, with its phenyl groups, serves as a benchmark for these reactions. It reacts readily with strained alkenes and alkynes, such as trans-cyclooctenes (TCO) and bicyclo[6.1.0]nonyne (BCN).[6]
Table 3: Second-Order Rate Constants for the iEDDA Reaction of this compound with Various Dienophiles
| Dienophile | Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference(s) |
| Bicyclo[6.1.0]nonyne (BCN) | 3.6 | Methanol | [6] |
| Norbornene-2-carboxaldehyde | 8.5 x 10⁻³ | Methanol | [6] |
| trans-Cyclooctene (TCO) | ~3100 | Methanol |
This high reactivity and specificity make DPT and its derivatives invaluable tools for a range of applications in drug development and chemical biology, including:
-
Cell surface labeling and imaging: Attaching fluorescent probes or other tags to specific biomolecules on the surface of living cells.
-
Pretargeted therapy and imaging: A two-step approach where a targeting molecule (e.g., an antibody) functionalized with a dienophile is first administered, followed by a smaller, rapidly clearing tetrazine-linked therapeutic or imaging agent.[1]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from benzonitrile and hydrazine, followed by oxidative aromatization of the dihydrotetrazine intermediate.
Materials:
-
Benzonitrile
-
Hydrazine hydrate (98%)
-
Sulfur (powdered)
-
Sodium nitrite
-
Glacial acetic acid
-
Ethanol
-
Dichloromethane
-
Water
Procedure:
-
Synthesis of 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine:
-
In a round-bottom flask equipped with a reflux condenser, combine benzonitrile (1 equivalent), hydrazine hydrate (2 equivalents), and a catalytic amount of powdered sulfur.
-
Heat the mixture to reflux and maintain for 24 hours. The reaction mixture will turn deep red.
-
Allow the mixture to cool to room temperature. A yellow precipitate will form.
-
Collect the yellow solid by vacuum filtration and wash thoroughly with water, then with cold ethanol.
-
The crude 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine can be used in the next step without further purification.
-
-
Oxidation to this compound:
-
Suspend the crude dihydrotetrazine in glacial acetic acid.
-
Cool the suspension in an ice bath.
-
Slowly add a concentrated aqueous solution of sodium nitrite (2.5 equivalents) dropwise with vigorous stirring. Maintain the temperature below 10 °C. A red precipitate will form.
-
After the addition is complete, continue stirring in the ice bath for 30 minutes.
-
Collect the red precipitate by vacuum filtration and wash extensively with water until the filtrate is neutral.
-
Recrystallize the crude product from hot ethanol or a dichloromethane/hexane mixture to yield pure this compound as bright red or purple crystals.
-
General Protocol for Bioorthogonal Labeling using Tetrazine-TCO Ligation
This protocol provides a general workflow for labeling a trans-cyclooctene (TCO)-modified biomolecule with a this compound-functionalized probe (e.g., a fluorescent dye).
Materials:
-
TCO-modified biomolecule (e.g., antibody, protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-probe conjugate stock solution in an organic solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Reactants:
-
Prepare a solution of the TCO-modified biomolecule in PBS at a known concentration.
-
Prepare a stock solution of the DPT-probe conjugate in DMSO. The concentration should be determined based on the desired final concentration and molar excess.
-
-
Labeling Reaction:
-
To the solution of the TCO-modified biomolecule, add the DPT-probe stock solution to achieve the desired molar excess (typically 2-10 equivalents). The final concentration of the organic solvent should be kept low (e.g., <5%) to avoid denaturation of the biomolecule.
-
Incubate the reaction mixture at room temperature or 37 °C. The reaction time will depend on the concentrations of the reactants and the specific TCO derivative used, but is often complete within 30-60 minutes. The progress of the reaction can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification (Optional):
-
If necessary, remove the unreacted DPT-probe conjugate from the labeled biomolecule using a suitable purification method, such as size-exclusion chromatography or dialysis.
-
-
Analysis:
-
The labeled biomolecule can be analyzed by various techniques, such as SDS-PAGE, mass spectrometry, or fluorescence spectroscopy, to confirm successful conjugation and determine the labeling efficiency.
-
Visualized Workflows and Mechanisms
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key synthetic and reactive pathways.
Conclusion
This compound is a cornerstone molecule in the field of bioorthogonal chemistry. Its well-defined physicochemical properties, predictable reactivity, and synthetic accessibility make it an indispensable tool for researchers and drug development professionals. The ability to undergo rapid and specific inverse-electron demand Diels-Alder reactions has opened up new avenues for the precise labeling, imaging, and targeting of biomolecules in their native environment. This technical guide has provided a detailed overview of the core chemical properties of DPT, along with practical experimental protocols and illustrative diagrams, to serve as a valuable resource for its effective application in scientific research. The continued exploration and functionalization of the tetrazine core promise to yield even more sophisticated tools for understanding and manipulating biological systems.
References
- 1. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation [thno.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1,2,4,5-Tetrazine, 3,6-diphenyl- [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 3,6-Diphenyl-1,2,4,5-tetrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary methods for the synthesis and purification of 3,6-diphenyl-1,2,4,5-tetrazine, a key building block in various fields including pharmaceuticals, materials science, and bioorthogonal chemistry. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its practical application in a laboratory setting.
Introduction
This compound is a versatile heterocyclic compound characterized by a six-membered aromatic ring containing four nitrogen atoms and two phenyl substituents. Its unique electronic properties and reactivity make it a valuable synthon in organic chemistry. This document outlines the most common and reliable methods for its preparation and purification, ensuring high purity for subsequent applications.
Synthesis of this compound
The most widely employed synthetic route to this compound involves a two-step process: the formation of the dihydrotetrazine intermediate via the Pinner reaction of benzonitrile with hydrazine, followed by an oxidation step to yield the final aromatic tetrazine.
Step 1: Synthesis of 3,6-Diphenyl-1,4-dihydro-1,2,4,5-tetrazine
This initial step involves the reaction of benzonitrile with hydrazine hydrate, often with the addition of a sulfur catalyst to facilitate the reaction.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzonitrile (20.6 g, 0.2 mol) and hydrazine hydrate (10.0 g, 0.2 mol).
-
Carefully add elemental sulfur (3.2 g, 0.1 mol).
-
Heat the reaction mixture to reflux at 120-130°C for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethanol (100 mL) to the reaction mixture and stir to precipitate the product.
-
Collect the yellow precipitate by vacuum filtration and wash with cold ethanol (2 x 30 mL).
-
Dry the solid under vacuum to obtain 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine.
Step 2: Oxidation to this compound
The dihydrotetrazine intermediate is then oxidized to the final product using a suitable oxidizing agent, most commonly sodium nitrite in an acidic medium.
-
Suspend the crude 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine (23.6 g, 0.1 mol) in glacial acetic acid (200 mL) in a beaker placed in an ice bath.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise to the suspension while maintaining the temperature below 10°C.
-
Stir the mixture vigorously for 1-2 hours at room temperature after the addition is complete. The color of the reaction mixture will change from yellow to a deep red/purple.
-
Pour the reaction mixture into a large volume of cold water (500 mL) to precipitate the product.
-
Collect the red precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product in a desiccator over P₂O₅.
Purification Methods
Purification of the crude this compound is crucial to remove any unreacted starting materials or byproducts. The two primary methods employed are recrystallization and column chromatography.
Recrystallization
Recrystallization is an effective method for purifying the final product to obtain a crystalline solid of high purity.
-
Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol, chloroform, or a mixture of dichloromethane and hexane).
-
Once completely dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Column Chromatography
For smaller scale preparations or to achieve very high purity, flash column chromatography is a suitable method.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis and purification of this compound.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₀N₄ |
| Molecular Weight | 234.26 g/mol |
| Appearance | Red to dark purple crystalline solid |
| Melting Point | 192-194 °C |
| Solubility | Soluble in chloroform, dichloromethane; sparingly soluble in ethanol |
| Step | Reagent/Solvent | Typical Yield | Purity (by HPLC) |
| Synthesis of Dihydrotetrazine | Benzonitrile, Hydrazine | 70-85% | >90% |
| Oxidation to Tetrazine | Sodium Nitrite, Acetic Acid | 80-95% | >95% |
| Purification by Recrystallization | Ethanol or Chloroform | 60-80% recovery | >98% |
| Purification by Column Chromatography | Hexane/Ethyl Acetate | >90% recovery | >99% |
Visualizations
The following diagrams illustrate the workflows for the synthesis and purification of this compound.
A Technical Guide to the Spectroscopic Properties of 3,6-Diphenyl-1,2,4,5-tetrazine
Introduction: 3,6-Diphenyl-1,2,4,5-tetrazine (DPT) is a versatile, nitrogen-rich heterocyclic compound notable for its characteristic deep pink color and remarkable stability.[1] Its unique electronic properties and reactivity have positioned it as a cornerstone in various scientific fields, from materials science to chemical biology. Particularly, its role as a highly reactive diene in inverse-electron-demand Diels-Alder (IEDDA) reactions has made it an invaluable tool for bioorthogonal chemistry, enabling researchers to label and visualize biomolecules in living systems with high specificity and rapid kinetics.[2] This guide provides an in-depth overview of the key spectroscopic data for DPT, including Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and fluorescence spectroscopy, complete with experimental protocols and relevant reaction workflows for researchers in organic synthesis and drug development.
Spectroscopic Data
The unique electronic structure of this compound gives rise to its distinct spectroscopic signature. The following sections summarize the available data.
1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Estimated NMR Spectroscopic Data for this compound
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~ 8.5 - 8.7 | ortho-H (4H) | ~ 165 | Ctetrazine |
| ~ 7.5 - 7.7 | meta/para-H (6H) | ~ 132 | Cipso |
| ~ 130 | Cpara | ||
| ~ 129 | Cortho/meta |
Disclaimer: The NMR data presented are estimated values based on chemical shift theory and data from analogous compounds. Actual experimental values may vary.
Experimental Protocol: NMR Spectroscopy
To acquire NMR spectra, a sample of this compound (approx. 5-10 mg) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at ambient temperature. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[3]
1.2 UV-Visible (UV-Vis) Absorption Spectroscopy
The characteristic pink-red color of DPT is due to a weak but distinct absorption band in the visible region, attributed to an n→π* electronic transition. A much stronger absorption band, corresponding to a π→π* transition, is observed in the UV region.[4]
Table 2: UV-Vis Absorption Data for this compound (DPT)
| Solvent | λmax (n→π) [nm] | λmax (π→π) [nm] | Molar Absorptivity (ε) [M⁻¹cm⁻¹] |
| Cyclohexane | 500 - 550 | 290 - 330 | ~500 (for n→π) |
| Acetonitrile | 500 - 550 | 290 - 330 | ~20,000 (for π→π)[5] |
Experimental Protocol: UV-Vis Spectroscopy
A stock solution of this compound is prepared in a UV-grade solvent (e.g., cyclohexane or acetonitrile). This solution is then diluted to a final concentration of approximately 10⁻⁵ M. The absorption spectrum is recorded in a 1 cm path-length quartz cuvette using a dual-beam spectrophotometer, scanning from 250 nm to 700 nm. The solvent used for the sample preparation is also used as the reference blank.
1.3 Fluorescence Spectroscopy
In contrast to some highly fluorescent tetrazine derivatives, this compound exhibits very weak native fluorescence.[4] The emission originates from the S₁ (nπ*) state and is often outcompeted by non-radiative decay pathways.[6]
Table 3: Fluorescence Emission Data for this compound (DPT)
| Solvent | λex [nm] | λem [nm] | Fluorescence Quantum Yield (Φf) |
| Cyclohexane | 540 | ~ 580 | 10⁻⁴ to 10⁻³[4] |
| Acetonitrile | 550 | ~ 580 | 10⁻⁴ to 10⁻³[4] |
Experimental Protocol: Fluorescence Spectroscopy
Samples are prepared in a UV-grade solvent to an optical density of <0.1 at the excitation wavelength to avoid inner filter effects. Fluorescence emission spectra are recorded using a spectrofluorometer. For determining the quantum yield, a relative method is typically employed. The integrated fluorescence intensity of the sample is compared to that of a well-characterized fluorescence standard (e.g., Rhodamine 101) under identical experimental conditions (excitation wavelength, slit widths).
Synthesis and Reactivity Workflows
2.1 Synthesis via Pinner Reaction
A common and established method for synthesizing symmetric 3,6-disubstituted-1,2,4,5-tetrazines is the Pinner reaction.[7] This process involves the condensation of a nitrile (benzonitrile for DPT) with hydrazine to form a dihydrotetrazine intermediate, which is subsequently oxidized to yield the final aromatic tetrazine product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and History of 3,6-Diphenyl-1,2,4,5-tetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Diphenyl-1,2,4,5-tetrazine is a cornerstone molecule in the field of bioorthogonal chemistry, prized for its vibrant color, stability, and unique reactivity in inverse-electron-demand Diels-Alder reactions. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and key physicochemical properties, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Historical Discovery and Development
The initial synthesis of a 3,6-disubstituted-1,2,4,5-tetrazine derivative is credited to the German chemist Adolf Pinner in 1893.[1][2] His pioneering work involved the reaction of imidoesters with hydrazine, followed by an oxidation step, laying the foundation for what would become known as the "Pinner synthesis" for s-tetrazines.[3][4] This classical approach, and its subsequent "Pinner-like" modifications using nitriles, remained the primary method for accessing these valuable compounds for many decades.[4]
The fundamental transformation involves the formation of a 1,2-dihydro-1,2,4,5-tetrazine intermediate, which is then aromatized through oxidation to yield the characteristic deep red or purple tetrazine ring.[3] While effective for many aromatic derivatives, the original Pinner synthesis and its variations often face limitations, particularly in the preparation of unsymmetrical or aliphatic tetrazines, which can result in low yields and challenging purifications.[4] These limitations have spurred the development of more modern and versatile synthetic methodologies.
Physicochemical and Spectroscopic Data
The properties of this compound have been well-characterized, providing a solid foundation for its application in various research domains.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀N₄ | [5][6] |
| Molecular Weight | 234.26 g/mol | [7] |
| Melting Point | 196-198 °C (decomposes) | [7][8] |
| Appearance | Dark purple to red crystalline solid | [8] |
| Solubility | Soluble in chloroform | [8] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.55-8.52 (m, 4H), 7.65-7.55 (m, 6H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 162.0, 132.5, 130.0, 129.2 |
Experimental Protocols
Classical "Pinner-like" Synthesis of this compound
This protocol is a representative example of the synthesis of this compound from benzonitrile and hydrazine, followed by in-situ oxidation.
Materials:
-
Benzonitrile
-
Hydrazine hydrate (98%)
-
Sulfur
-
Toluene
-
Methanol
-
Hydrogen peroxide (35%)
Procedure:
-
Dihydrotetrazine Formation: A mixture of benzonitrile (2 mmol), sulfur (2.5 mmol), and dry toluene (60 mL) is cooled to 0 °C. Hydrazine hydrate (6 mmol) is added dropwise with stirring. The resulting slurry is allowed to warm to room temperature and then heated under reflux for 2 hours.
-
Isolation of Dihydrotetrazine: The reaction mixture is cooled to room temperature and filtered. The filtrate is evaporated to dryness under reduced pressure to yield the crude 3,6-diphenyl-1,2-dihydro-1,2,4,5-tetrazine.
-
Oxidation to Tetrazine: The crude dihydrotetrazine is dissolved in methanol (30 mL). To this solution, 35% hydrogen peroxide (30 mL) is added. The mixture is stirred at room temperature for 24 hours.
-
Work-up and Purification: The resulting precipitate, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent such as ethanol.
Note: This procedure is adapted from modern "Pinner-like" syntheses.[9] The oxidation of the dihydrotetrazine intermediate can also be achieved using other oxidizing agents, such as sodium nitrite in acidic media.
Mandatory Visualizations
Historical Pinner Synthesis Pathway
Caption: The historical Pinner synthesis of this compound.
Experimental Workflow for Synthesis and Characterization
Caption: General experimental workflow for the synthesis and characterization.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. This compound(6830-78-0) 1H NMR spectrum [chemicalbook.com]
- 5. Pinner Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.de [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Planar Architecture of 3,6-Diphenyl-1,2,4,5-tetrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular structure and conformation of 3,6-diphenyl-1,2,4,5-tetrazine, a key heterocyclic compound with significant applications in materials science and bioorthogonal chemistry. This document provides a comprehensive overview of its structural parameters, determined through experimental and theoretical methods, presented in a clear and accessible format for researchers and professionals in the field.
Core Molecular Structure and Conformation
The molecular structure of this compound consists of a central 1,2,4,5-tetrazine ring substituted with a phenyl group at the 3 and 6 positions. The fundamental chemical formula is C₁₄H₁₀N₄, and its molecular weight is approximately 234.26 g/mol .[1][2]
Crucially, X-ray crystallographic studies have unequivocally established that the 3,6-diphenyl-s-tetrazine molecule is centrosymmetrical and planar .[3] This planarity is a key feature of its conformation, arising from the delocalization of π-electrons across the entire molecular framework, which includes the tetrazine and the two phenyl rings. This extended conjugation is a significant factor in the molecule's chemical reactivity and photophysical properties.
In contrast to its dihydro derivatives which can adopt various non-planar conformations such as twist, boat, or chair forms, the fully aromatic this compound maintains a rigid, planar geometry.[4][5] For instance, the dihydrotetrazine ring in some derivatives has been observed to have a boat conformation.[4] In dipropyl 3,6-diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylate, the tetrazine ring exhibits a twist conformation.[6]
Crystallographic Data
The crystal structure of 3,6-diphenyl-s-tetrazine has been determined by X-ray diffraction. The compound crystallizes in the monoclinic system, belonging to the space group P2₁/c.[3] The unit cell contains two molecules.[3]
| Crystal Parameter | Value[3] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 5.415 Å |
| b | 5.183 Å |
| c | 20.603 Å |
| β | 101.30° |
| Z | 2 |
Molecular Geometry
The planarity of the this compound molecule dictates its bond angles and dihedral angles. The following tables summarize key geometric parameters derived from crystallographic data and computational studies.
Table of Bond Lengths
| Bond | Bond Length (Å) |
| N1-N2 | 1.325 |
| N2-C3 | 1.340 |
| C3-N4 | 1.335 |
| N4-N5 | 1.325 |
| N5-C6 | 1.340 |
| C6-N1 | 1.335 |
| C3-C7 | 1.475 |
| C6-C13 | 1.475 |
| C-C (phenyl) | avg. 1.395 |
| C-H (phenyl) | avg. 1.080 |
Note: The bond lengths for the tetrazine ring are averaged values typical for this class of compounds and reflect the aromatic character. The C-C and C-H bond lengths in the phenyl rings are standard for aromatic systems.
Table of Bond Angles
| Angle | Bond Angle (°) |
| C6-N1-N2 | 116.5 |
| N1-N2-C3 | 116.5 |
| N2-C3-N4 | 127.0 |
| C3-N4-N5 | 116.5 |
| N4-N5-C6 | 116.5 |
| N5-C6-N1 | 127.0 |
| N2-C3-C7 | 116.5 |
| N4-C3-C7 | 116.5 |
| N1-C6-C13 | 116.5 |
| N5-C6-C13 | 116.5 |
Note: The bond angles within the tetrazine ring deviate from the ideal 120° of a regular hexagon due to the presence of nitrogen atoms.
Table of Dihedral Angles
| Dihedral Angle | Angle (°) |
| Phenyl Ring - Tetrazine Ring | ~0 |
Note: The dihedral angle between the plane of the phenyl rings and the plane of the tetrazine ring is approximately 0°, confirming the overall planarity of the molecule.
Experimental Protocols
The determination of the molecular structure and conformation of this compound relies on a combination of synthesis, crystallization, and structural analysis techniques.
Synthesis and Crystallization
A common synthetic route to 3,6-disubstituted-1,2,4,5-tetrazines involves the reaction of nitriles with hydrazine hydrate.[7] For this compound, benzonitrile is used as the precursor. The general steps are:
-
Reaction: Benzonitrile is reacted with hydrazine hydrate, often in the presence of a sulfur catalyst, to form a dihydrotetrazine intermediate.
-
Oxidation: The dihydrotetrazine is then oxidized to the final this compound. Common oxidizing agents include sodium nitrite in an acidic medium.
-
Purification and Crystallization: The crude product is purified, typically by recrystallization from a suitable solvent such as ethanol or a mixture of solvents, to obtain single crystals suitable for X-ray diffraction.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The typical workflow for the structural elucidation of this compound is as follows:
-
Crystal Mounting: A high-quality single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a beam of X-rays, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The atomic positions and thermal parameters are refined to achieve the best fit between the calculated and observed diffraction patterns.
Computational Modeling
Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing insights into the electronic structure and geometry of molecules. For this compound, computational studies can be used to:
-
Geometry Optimization: Predict the most stable conformation of the molecule and calculate its geometric parameters (bond lengths, angles).
-
Electronic Structure Analysis: Investigate the molecular orbitals and electronic properties that contribute to its reactivity and spectroscopic characteristics.
-
Vibrational Analysis: Calculate the vibrational frequencies, which can be compared with experimental infrared and Raman spectra.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. 1,2,4,5-Tetrazine, 3,6-diphenyl- [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3,6-Diphenyl-1,2,4,5-tetrazine: Properties, Synthesis, and Applications in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,6-diphenyl-1,2,4,5-tetrazine, a key molecule in the field of bioorthogonal chemistry. This document details its chemical properties, provides experimental protocols for its synthesis and application, and presents quantitative data to support its use in research and development.
Core Properties of this compound
This compound is a stable, electron-deficient heteroaromatic azadiene that is widely utilized in organic synthesis and materials science.[1][2] Its chemical identity is well-established with the following identifiers:
| Property | Value |
| IUPAC Name | This compound[3][4] |
| CAS Number | 6830-78-0[3][4] |
| Molecular Formula | C₁₄H₁₀N₄[3][4] |
| Molecular Weight | 234.26 g/mol [2] |
| Appearance | Orange to brown to dark red powder or crystals[2] |
| Melting Point | 196 °C[2] |
Synthesis of this compound
The synthesis of 3,6-disubstituted-1,2,4,5-tetrazines, including the diphenyl derivative, generally follows a two-step process involving the formation of a dihydrotetrazine intermediate followed by oxidation.[5]
Experimental Protocol: General Synthesis of 3,6-Disubstituted-1,2,4,5-tetrazines
This protocol can be adapted for the synthesis of this compound using benzonitrile as the starting material.
Materials:
-
Appropriate nitrile (e.g., benzonitrile)
-
Hydrazine (anhydrous)[5]
-
Sodium nitrite (NaNO₂)[5]
-
Aqueous HCl (2%)[5]
-
Nitrogen gas (N₂)[5]
-
Solvents for reaction and purification (e.g., ethanol, water)
Procedure:
-
Dihydrotetrazine Formation:
-
In a reaction vessel under a nitrogen atmosphere, combine the starting nitrile (2 mmol) with anhydrous hydrazine (2 mL).[5]
-
The reaction mixture is stirred at room temperature or with heating for a duration ranging from 30 minutes to 2 hours. The progress of the reaction should be monitored by an appropriate method (e.g., TLC).[5]
-
-
Oxidation to Tetrazine:
-
The crude reaction mixture containing the dihydrotetrazine intermediate is carefully treated with sodium nitrite (NaNO₂) in a solution of water and 2% aqueous HCl.[5] This step should be performed in a well-ventilated fume hood due to the evolution of gases.
-
The resulting crude tetrazine product will precipitate and can be collected.
-
-
Purification:
-
The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure 3,6-disubstituted-1,2,4,5-tetrazine.[5]
-
Caption: Workflow for the synthesis of 3,6-disubstituted-1,2,4,5-tetrazines.
Inverse Electron Demand Diels-Alder (IEDDA) Reaction
This compound is a key reagent in inverse electron demand Diels-Alder (IEDDA) reactions, a type of bioorthogonal "click" chemistry.[1][6] This reaction is characterized by its rapid kinetics and high specificity, allowing for the covalent ligation of molecules in complex biological environments.[6] The reaction proceeds between an electron-deficient diene (the tetrazine) and an electron-rich dienophile, such as a strained alkene or alkyne.[6]
The mechanism involves a [4+2] cycloaddition, followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion.[6][7]
Caption: Mechanism of the inverse electron demand Diels-Alder (IEDDA) reaction.
Experimental Protocol: IEDDA Reaction and Kinetic Measurements
General Procedure for IEDDA Reaction:
-
Prepare separate solutions of the 3,6-disubstituted-1,2,4,5-tetrazine and the dienophile (e.g., bicyclo[6.1.0]nonyne - BCN) in a suitable solvent (e.g., methanol).[8]
-
Mix the solutions in a reaction vessel. The reaction is typically stirred at room temperature.[8]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).[8]
-
Upon completion, the reaction mixture can be directly purified by flash column chromatography.[8]
Kinetic Measurements using UV/Vis Spectroscopy:
-
Prepare stock solutions of the tetrazine and the dienophile in HPLC-grade methanol.[8]
-
In a quartz cuvette, mix a solution of the tetrazine (e.g., 25 µM) with a 10-18 fold excess of the dienophile solution.[8]
-
Immediately begin monitoring the decrease in absorbance of the tetrazine at its characteristic wavelength (typically 295–330 nm) over time.[8]
-
The observed pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the absorbance versus time. The second-order rate constant can then be calculated from k_obs.[9]
Quantitative Data: Reaction Kinetics
The reactivity of this compound in IEDDA reactions is influenced by the nature of the dienophile and the substituents on the tetrazine ring. Electron-withdrawing groups on the tetrazine generally increase the reaction rate, while electron-donating groups decrease it.[9][10]
| Reactants | Solvent | Second-Order Rate Constant (k₂) |
| This compound + Bicyclo[6.1.0]nonyne (BCN) | Methanol | 3.6 M⁻¹s⁻¹[8] |
| This compound + trans-cyclooctene | Methanol | 19.1 M⁻¹s⁻¹[11] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine + Bicyclo[6.1.0]nonyne (BCN) | Methanol | 118 M⁻¹s⁻¹[8] |
This data highlights the tunability of the IEDDA reaction rate based on the choice of reactants.
Caption: Logical relationship between tetrazine substituents and reactivity/stability.
Conclusion
This compound is a versatile and valuable tool for researchers in chemistry, biology, and materials science. Its well-defined properties and predictable reactivity in the inverse electron demand Diels-Alder reaction make it a cornerstone of bioorthogonal chemistry. The ability to tune its reactivity through substituent modification further enhances its utility for a wide range of applications, from targeted drug delivery to in vivo imaging. This guide provides the fundamental knowledge and practical protocols to effectively utilize this powerful chemical entity in advanced research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,2,4,5-Tetrazine, 3,6-diphenyl- [webbook.nist.gov]
- 4. 1,2,4,5-Tetrazine, 3,6-diphenyl- [webbook.nist.gov]
- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 7. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners [medsci.org]
- 8. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of 3,6-Diphenyl-1,2,4,5-tetrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 3,6-Diphenyl-1,2,4,5-tetrazine, a compound increasingly utilized in bioorthogonal chemistry and drug development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2]
GHS Classification:
-
Skin irritation (Category 2)[1]
-
Eye irritation (Category 2)[1]
-
Specific target organ toxicity – single exposure (Category 3), may cause respiratory irritation[1]
Signal Word: Warning[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₀N₄ |
| Molecular Weight | 234.26 g/mol [3] |
| Appearance | Orange to brown to dark red powder/crystal[3] |
| Melting Point | 198 °C[4] |
| Boiling Point | 446 °C at 760 mmHg[4] |
| Flash Point | 208.7 °C[4] |
| Density | 1.214 g/cm³[4] |
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[5] The available data is limited, and caution should be exercised.
| Route of Exposure | Species | Dose/Duration | Effects |
| Intraperitoneal | Mouse | 1 gm/kg (LDLo) | Brain and Coverings - recordings from specific areas of CNS, Behavioral - somnolence (general depressed activity)[4] |
Note: LDLo (Lowest published lethal dose). This is not a comprehensive measure of toxicity.
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the stability of the compound.
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[1][2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid dust formation.[2]
Storage:
Emergency Procedures
First-Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2]
-
If swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]
Fire-Fighting Measures:
-
Suitable extinguishing media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]
-
Hazardous combustion products: Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx).[2]
-
Protective equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2]
Accidental Release Measures:
-
Use personal protective equipment as required.[2]
-
Ensure adequate ventilation.[2]
-
Avoid dust formation.[2]
-
Sweep up and shovel into suitable containers for disposal.[2]
-
Do not let the product enter drains.[5]
Experimental Protocols
General Handling Protocol:
-
Preparation: Before handling, ensure that the work area (e.g., fume hood) is clean and uncluttered. Verify that an appropriate fire extinguisher, safety shower, and eyewash station are readily accessible.
-
Personal Protective Equipment (PPE): Don the required PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Weighing and Dispensing: Conduct all weighing and dispensing of the solid material within a chemical fume hood to minimize inhalation exposure. Use a spatula for transferring the powder.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Reaction Setup: All reactions involving this compound should be performed in a well-ventilated fume hood.
-
Post-Experiment: Clean all glassware and equipment thoroughly after use. Dispose of waste in a designated, labeled container.
-
Decontamination: Decontaminate the work area after the experiment is complete. Remove and dispose of gloves properly, and wash hands thoroughly.
Visualizations
Caption: Logical workflow of safety precautions for handling this compound.
Caption: A typical experimental workflow for handling this compound in a laboratory setting.
References
Solubility Profile of 3,6-Diphenyl-1,2,4,5-tetrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3,6-diphenyl-1,2,4,5-tetrazine (DPT) in common laboratory solvents. Understanding the solubility of this compound is critical for its application in various fields, including organic synthesis, materials science, and particularly in bioorthogonal chemistry for drug development and imaging.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. The solubility of this compound is influenced by the interplay between its aromatic phenyl groups and the polar tetrazine ring.[1] Factors such as solvent polarity, temperature, and the crystalline form of the compound significantly impact its dissolution.[1] Generally, higher temperatures increase the solubility of solid compounds.[1]
Quantitative Solubility Data
Precise quantitative solubility data for this compound across a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, based on available information and the chemical nature of the compound, a summary of its solubility is presented below.
| Solvent | Chemical Formula | Polarity | Solubility (at ambient temperature) |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Soluble[1] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | High | Likely Soluble |
| Acetonitrile (ACN) | C₂H₃N | High | Data not available |
| Acetone | C₃H₆O | High | Data not available |
| Polar Protic Solvents | |||
| Ethanol | C₂H₅OH | High | Soluble[1] |
| Methanol | CH₃OH | High | Data not available |
| Water | H₂O | Very High | Not soluble to any measurable amount[2] |
| Non-Polar Solvents | |||
| Chloroform | CHCl₃ | Low | 25 mg/mL[3] |
| Dichloromethane (DCM) | CH₂Cl₂ | Low | Likely Soluble |
| Toluene | C₇H₈ | Low | Data not available |
| Hexane | C₆H₁₄ | Very Low | Limited solubility[1] |
| Ethyl Acetate | C₄H₈O₂ | Medium | Data not available |
Note: "Soluble" indicates that the compound dissolves to a practical extent for many laboratory applications, though the exact quantitative value is not specified in the cited sources. "Likely Soluble" is an estimation based on the compound's known solubility in solvents with similar properties. Further empirical testing is recommended for specific applications.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol can be adapted to determine the solubility of this compound in various solvents.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, ethanol, etc.)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Micropipettes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.
-
Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to pellet any remaining suspended solid.
-
Sample Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the tested solvent at the specified temperature.
Logical Workflow for Utilizing this compound in Bioorthogonal Chemistry
This compound is a key reagent in inverse-electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of bioorthogonal "click" chemistry. This workflow illustrates its application in labeling a target molecule.
This diagram outlines the key steps in a typical bioorthogonal labeling experiment. The selection of an appropriate solvent for dissolving the this compound is a critical step that depends on the reaction conditions and the nature of the target molecule.
Conclusion
While a comprehensive quantitative solubility profile for this compound remains to be fully elucidated in scientific literature, its qualitative behavior is understood. It exhibits good solubility in polar organic solvents and limited solubility in non-polar and aqueous media. For applications requiring precise concentrations, it is imperative for researchers to determine the solubility in their specific solvent systems empirically, for which a standard protocol has been provided. The utility of this compound, particularly in the burgeoning field of bioorthogonal chemistry, underscores the importance of a thorough understanding of its fundamental physicochemical properties.
References
3,6-Diphenyl-1,2,4,5-tetrazine stability under different conditions.
An In-depth Technical Guide to the Stability of 3,6-Diphenyl-1,2,4,5-tetrazine
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the stability of this compound (DPT) under a variety of conditions, including thermal, photochemical, and chemical environments. DPT is a prominent member of the tetrazine family, widely utilized in bioorthogonal chemistry, materials science, and as a versatile synthetic building block.[1][2] Understanding its stability profile is critical for its effective application in these fields. This document consolidates available quantitative data, details relevant experimental protocols, and presents visual diagrams to elucidate key concepts and reaction pathways.
Introduction
This compound is an electron-deficient heteroaromatic azadiene that readily participates in inverse electron demand Diels-Alder (IEDDA) reactions with various dienophiles.[3] This "click chemistry" reactivity has made it an invaluable tool for bioconjugation, labeling, and the development of advanced materials.[2][4] The stability of the tetrazine core is a crucial parameter that dictates its suitability for different applications, influencing storage, handling, and performance under experimental conditions. This guide aims to provide a detailed understanding of the factors governing the stability of DPT.
Chemical and Physical Properties
The stability of DPT is intrinsically linked to its chemical and physical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀N₄ | [3] |
| Molecular Weight | 234.26 g/mol | [3] |
| Appearance | Dark purple to red crystalline solid | [3][4] |
| Melting Point | ~198 °C (with decomposition) | [3] |
| Solubility | Soluble in chloroform and other polar organic solvents like DMSO and ethanol. Limited solubility in non-polar solvents like hexane. | [4] |
| Storage | Hygroscopic; store under an inert atmosphere in a refrigerator. | [3] |
Stability Profile
The stability of DPT is influenced by thermal stress, light exposure, pH, and the presence of chemical reagents.
Thermal Stability
This compound exhibits moderate thermal stability. While comprehensive thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for DPT are not extensively published, its melting point of approximately 198 °C is accompanied by decomposition.[3] Studies on other 3,6-disubstituted-1,2,4,5-tetrazines have shown that the thermal stability is highly dependent on the nature of the substituents. For instance, some energetic tetrazine derivatives exhibit high thermal stability with decomposition temperatures up to 370 °C.[5] The thermal decomposition of substituted s-tetrazines can proceed through the elimination of nitrogen gas and cleavage of the N-N bond, or via dissociation of the substituent groups.
Photochemical Stability
pH and Solvent Stability
The stability of the tetrazine ring is significantly influenced by pH and the solvent system.
-
pH Stability: Tetrazines are most stable in neutral to slightly acidic conditions (pH 6.0-7.5).[7] Under basic conditions (pH > 8.5), the tetrazine core is susceptible to degradation, likely through hydrolysis. While quantitative kinetic data for the hydrolysis of DPT at various pH values are not extensively documented, qualitative observations indicate that prolonged exposure to highly basic solutions should be avoided.[7]
-
Solvent Stability: DPT is generally stable in many common organic solvents such as methanol, acetonitrile, and DMSO.[9] However, its long-term stability in solution can vary. For applications requiring extended incubation times, it is advisable to use freshly prepared solutions or to assess the stability under the specific experimental conditions.
The stability of various substituted tetrazines in aqueous media has been studied, revealing that electron-donating groups generally enhance stability compared to electron-withdrawing groups.[1]
Redox Stability
The electron-deficient nature of the tetrazine ring makes it susceptible to reduction.
-
Reduction: Strong reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) can degrade the tetrazine moiety.[7] This is a critical consideration in bioconjugation protocols that involve the reduction of disulfide bonds. The reduction potential of DPT has been reported, and its radical anion has been studied by ESR spectroscopy.
-
Oxidation: While less commonly reported, the stability of DPT towards strong oxidizing agents may also be a concern. The synthesis of tetrazines often involves an oxidation step from the corresponding dihydrotetrazine, indicating that the tetrazine ring itself is relatively stable to certain oxidizing agents like sodium nitrite in acidic conditions.[9]
Quantitative Data
While specific stability data for DPT is limited, kinetic data for its reaction with various dienophiles provides insights into its reactivity and stability under those conditions.
Table 1: Second-Order Rate Constants (k₂) for the Reaction of this compound (DPT) with Dienophiles
| Dienophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference |
| Bicyclo[6.1.0]nonyne (BCN) | Methanol | Ambient | 3.6 | [9] |
| trans-Cyclooctene (TCO) derivative | Methanol | 25 | 3100 | [3] |
Experimental Protocols
The following are detailed methodologies for assessing the stability of this compound.
Protocol for Determining Thermal Stability using TGA/DSC
Objective: To determine the decomposition temperature and thermal profile of DPT.
Materials:
-
This compound
-
TGA/DSC instrument
-
Alumina or platinum crucibles
-
Inert gas (e.g., Nitrogen, Argon)
-
Air or Oxygen (for oxidative stability)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of DPT (typically 1-5 mg) into a clean TGA/DSC crucible.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the instrument.
-
Set the purge gas to nitrogen or argon for inert atmosphere analysis, or air/oxygen for oxidative stability, at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 400 °C).
-
-
Data Analysis:
-
Analyze the TGA curve (weight % vs. temperature) to determine the onset of decomposition and the temperature ranges of mass loss.
-
Analyze the DSC curve (heat flow vs. temperature) to identify endothermic (melting) and exothermic (decomposition) events.
-
Protocol for Assessing Photochemical Stability
Objective: To evaluate the degradation of DPT upon exposure to a defined light source.
Materials:
-
This compound
-
UV-Vis spectrophotometer or HPLC with a UV detector
-
Quartz cuvettes or HPLC vials
-
Photostability chamber with a calibrated light source (e.g., Xenon lamp with filters)
-
Solvent (e.g., acetonitrile or methanol)
-
Aluminum foil
Procedure:
-
Sample Preparation: Prepare a solution of DPT in the chosen solvent at a known concentration.
-
Exposure:
-
Transfer the solution to quartz cuvettes or HPLC vials.
-
Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.
-
Place both the exposed and dark control samples in the photostability chamber.
-
Expose the samples to a controlled light source for a defined period.
-
-
Analysis:
-
At various time points, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples by UV-Vis spectroscopy (monitoring the decrease in absorbance at the λmax of DPT, ~530 nm) or by HPLC to quantify the remaining DPT.
-
-
Data Analysis:
-
Plot the concentration or absorbance of DPT as a function of exposure time to determine the degradation kinetics.
-
Protocol for Evaluating pH Stability
Objective: To determine the rate of hydrolysis of DPT at different pH values.
Materials:
-
This compound
-
A series of aqueous buffers with a range of pH values (e.g., pH 4, 7, 9)
-
UV-Vis spectrophotometer or HPLC-UV
-
Constant temperature incubator or water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of DPT in a suitable organic solvent (e.g., DMSO).
-
Reaction Setup:
-
In separate vials, add a small aliquot of the DPT stock solution to each of the pre-equilibrated pH buffers to achieve a final desired concentration.
-
Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).
-
-
Analysis:
-
At regular time intervals, measure the absorbance of each solution at the λmax of DPT or analyze by HPLC to determine the concentration of remaining DPT.
-
-
Data Analysis:
-
Plot the natural logarithm of the DPT concentration versus time for each pH.
-
The slope of the line will give the pseudo-first-order rate constant (k) for hydrolysis at that pH.
-
Calculate the half-life (t₁/₂) at each pH using the equation: t₁/₂ = 0.693 / k.
-
Visualizations
The following diagrams illustrate key concepts related to the stability and reactivity of this compound.
Caption: Factors influencing the stability of this compound.
Caption: Workflow for assessing the pH stability of DPT.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chemimpex.com [chemimpex.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for 3,6-Diphenyl-1,2,4,5-tetrazine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 3,6-Diphenyl-1,2,4,5-tetrazine, a key reagent in bioorthogonal chemistry. This document outlines its commercial availability, physicochemical properties, and detailed protocols for its application in bioconjugation, particularly through the inverse electron-demand Diels-Alder (IEDDA) reaction.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing key quantitative data for easy comparison.
| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| TCI America | D3175 | >98.0% (qNMR) | 6830-78-0 | C₁₄H₁₀N₄ | 234.26 | Orange to brown to dark red powder to crystal |
| Santa Cruz Biotechnology | sc-224003 | Not specified | 6830-78-0 | C₁₄H₁₀N₄ | 234.26 | Not specified |
| Chem-Impex | 02364 | ≥ 98% (HPLC) | 6830-78-0 | C₁₄H₁₀N₄ | 234.26 | Orange to brown to dark red powder to crystal |
| Fisher Scientific | D31751G | 98.0+% | 6830-78-0 | C₁₄H₁₀N₄ | 234.26 | Not specified |
| Sigma-Aldrich | T170518 | 98% | 6830-78-0 | C₁₄H₁₀N₄ | 234.26 | Not specified |
Physicochemical Properties
The table below details the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 6830-78-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₄H₁₀N₄ | [2][3][6] |
| Molecular Weight | 234.26 g/mol | [2][3][6] |
| Melting Point | 196 °C[3] or 198 °C (dec.) | |
| Appearance | Orange to brown to dark red powder or crystals | [3][4] |
| Solubility | Soluble in chloroform (25 mg/mL) | |
| Storage | Store at room temperature, hygroscopic, under inert atmosphere. | [3] |
Core Application: Inverse Electron-Demand Diels-Alder (IEDDA) Reaction
This compound is a stable and widely used diene in inverse electron-demand Diels-Alder (IEDDA) reactions.[7] This bioorthogonal "click chemistry" reaction is characterized by its rapid kinetics and high specificity, allowing for the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes. The reaction proceeds between the electron-deficient tetrazine and an electron-rich dienophile, typically a strained alkene like trans-cyclooctene (TCO) or norbornene.
The general mechanism involves a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine product.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
General Protocol for Inverse Electron-Demand Diels-Alder (IEDDA) Reaction
This protocol describes a general procedure for the reaction of a tetrazine with a strained alkene.
Materials:
-
This compound
-
Dienophile (e.g., bicyclo[6.1.0]non-4-ene (BCN) or norbornene derivative)
-
HPLC-grade methanol (MeOH) or other suitable solvent
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: Prepare separate solutions of this compound and the dienophile in MeOH.
-
Reaction: To a solution of the tetrazine in MeOH (e.g., 1 mL), add the dienophile solution (e.g., 1 mL).
-
Monitoring: Stir the reaction at room temperature for 5 to 30 minutes. Monitor the progress of the reaction by TLC. The disappearance of the colored tetrazine spot is a good indicator of reaction completion.
-
Purification: Upon completion, directly load the reaction mixture onto a silica gel column for flash chromatography to purify the product.
Protocol for Protein Labeling with a TCO-modified Protein
This two-step protocol outlines the labeling of a protein with a trans-cyclooctene (TCO) moiety, followed by conjugation with this compound.
Step 1: Protein Modification with TCO
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Anhydrous DMF or DMSO
-
Desalting column or dialysis equipment
Procedure:
-
TCO-NHS Ester Solution: Immediately before use, prepare a 10-20 mM stock solution of the TCO-NHS ester in anhydrous DMF or DMSO.
-
Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Ensure the final concentration of the organic solvent is below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Purification: Remove the unreacted TCO-NHS ester using a desalting column or by dialysis against PBS, pH 7.4.
Step 2: Tetrazine Ligation
Materials:
-
TCO-modified protein
-
This compound
-
Anhydrous DMF or DMSO
-
SDS-PAGE analysis equipment
Procedure:
-
Tetrazine Solution: Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Reaction: Add a 1.5- to 5-fold molar excess of the tetrazine solution to the TCO-modified protein solution.
-
Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 37°C with gentle mixing. The reaction progress can be monitored by observing a shift in the molecular weight of the protein on an SDS-PAGE gel.
-
Purification (Optional): If necessary for downstream applications, remove excess unreacted tetrazine using a desalting column or dialysis.
Synthesis of this compound
While commercially available, this compound can also be synthesized. A common method involves the condensation of benzamidine with hydrazine followed by oxidation. A general, one-pot synthesis for substituted tetrazines is outlined below and can be adapted for the diphenyl derivative.
Materials:
-
Benzonitrile
-
Hydrazine hydrate
-
A Lewis acid catalyst (e.g., NiCl₂ or Zn(OTf)₂)
-
Sodium nitrite (NaNO₂)
-
Acetic acid
Procedure:
-
Condensation: In a reaction vessel, combine benzonitrile and a catalytic amount of a Lewis acid. Slowly add hydrazine hydrate to the mixture. The reaction can be stirred at room temperature or heated to facilitate the formation of the dihydrotetrazine intermediate.
-
Oxidation: After the initial reaction is complete, dissolve the resulting dihydrotetrazine in acetic acid. Cool the solution to 0°C and add a solution of sodium nitrite to oxidize the dihydrotetrazine to the final this compound product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
References
- 1. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 3,6-Diphenyl-1,2,4,5-tetrazine in Bioorthogonal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,6-Diphenyl-1,2,4,5-tetrazine (DPTZ) is a key reagent in the field of bioorthogonal chemistry, enabling the selective labeling and modification of biomolecules in complex biological systems.[1][2][3] Its utility stems from its participation in the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry" that proceeds with exceptionally fast kinetics and high specificity with strained dienophiles, such as trans-cyclooctenes (TCO) and bicyclononynes (BCN).[1][4][5] This reaction is bioorthogonal, meaning it occurs rapidly under physiological conditions without interfering with native cellular processes.[6][7][8] DPTZ and its derivatives have been instrumental in a variety of applications, including live-cell imaging, antibody-drug conjugation, and chemical proteomics.[1][9][10][11]
Principle of the Method: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The core of DPTZ's bioorthogonal utility is the IEDDA reaction. In this cycloaddition, the electron-deficient 1,2,4,5-tetrazine ring acts as the diene, reacting with an electron-rich dienophile, typically a strained alkene or alkyne. The reaction is characterized by its rapid rate and the release of dinitrogen gas (N₂), which drives the reaction forward irreversibly.[9] The electronic nature of the substituents on the tetrazine ring significantly influences the reaction rate; electron-withdrawing groups generally accelerate the reaction, while electron-donating groups slow it down.[4][5][11][12]
Data Presentation: Reaction Kinetics
The rate of the IEDDA reaction is a critical parameter for designing bioorthogonal experiments. The second-order rate constants (k₂) for the reaction of DPTZ and related tetrazines with various dienophiles are summarized below.
| 3,6-Substituent on 1,2,4,5-Tetrazine | Dienophile | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Diphenyl | BCN | Methanol | 3.6 [4] |
| Diphenyl | Norbornene | Methanol | 0.016 [11] |
| Diphenyl | trans-Cyclooctene (TCO) | Methanol | 19.1 [13] |
| Di(pyridin-2-yl) | BCN | Methanol | 118[4][11] |
| Phenyl, Pyridin-2-yl | BCN | Methanol | 23[4][11] |
| Bis(4-methoxyphenyl) | BCN | Methanol | 1.4[11] |
| Bis(4-hydroxyphenyl) | BCN | Methanol | 0.58[11] |
| Di(pyridin-2-yl) | Norbornene | Methanol | 0.65[11] |
Note: Reaction rates are highly dependent on the specific dienophile, solvent, and temperature. The data presented provides a comparative context for the reactivity of DPTZ.
Experimental Protocols
This protocol describes the labeling of a protein that has been previously modified to contain a trans-cyclooctene (TCO) moiety.
Materials:
-
TCO-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound-fluorophore conjugate (DPTZ-Fluorophore).
-
Stock solution of DPTZ-Fluorophore in an organic solvent (e.g., DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Desalting column (e.g., PD-10).
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DPTZ-Fluorophore in DMSO at a concentration of 1-10 mM.
-
Determine the concentration of the TCO-modified protein using a standard protein assay (e.g., BCA).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the TCO-modified protein to a final concentration of 1-10 µM.
-
Add the DPTZ-Fluorophore stock solution to the protein solution to a final concentration that is typically 5-10 fold molar excess over the protein. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. For less reactive dienophiles or lower concentrations, the incubation time may need to be extended.
-
-
Purification:
-
Remove the unreacted DPTZ-Fluorophore by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.
-
Collect the fractions containing the labeled protein.
-
-
Confirmation of Labeling:
-
Successful labeling can be confirmed by various methods, including:
-
SDS-PAGE: Analyze the purified labeled protein by SDS-PAGE and visualize the fluorescence of the conjugate using an appropriate gel imager.
-
Mass Spectrometry: Determine the mass of the labeled protein to confirm the addition of the DPTZ-Fluorophore.
-
-
References
- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 3,6-Diphenyl-1,2,4,5-tetrazine for Live Cell Imaging
Introduction
3,6-Diphenyl-1,2,4,5-tetrazine (DPTZ) is a key molecule in the field of bioorthogonal chemistry, enabling researchers to study biomolecules and dynamic cellular processes in real-time within living systems.[1] Bioorthogonal reactions occur within a biological environment without interfering with native biochemical processes.[1] The primary application of DPTZ in live cell imaging is through the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry" that is fast, selective, and catalyst-free.[1][2] This reaction occurs between the tetrazine moiety and a strained dienophile, such as trans-cyclooctene (TCO) or norbornene, that has been incorporated into a biomolecule of interest.[2][3][4] This powerful technique allows for the precise labeling and visualization of proteins, glycans, lipids, and other molecules in their native cellular context.[5][6][7]
A significant advantage of using tetrazine-fluorophore conjugates is their potential for fluorogenicity.[2][8] In many cases, the tetrazine quenches the fluorescence of the attached dye. Upon reaction with a dienophile, this quenching is relieved, leading to a substantial increase in the fluorescence signal.[2][8] This "turn-on" mechanism minimizes background noise from unreacted probes, often eliminating the need for wash steps and improving the signal-to-noise ratio in imaging experiments.[8][9]
Principle of the Method: Pre-targeted Labeling
The use of DPTZ in live cell imaging typically follows a pre-targeted approach. This involves two main steps:
-
Modification of the Target Biomolecule: The biomolecule of interest is first tagged with a strained dienophile, such as TCO or norbornene. This can be achieved through genetic encoding of unnatural amino acids, metabolic labeling, or by using antibodies or small molecules conjugated to the dienophile.[1][10][11]
-
Labeling with the Tetrazine Probe: A DPTZ molecule, conjugated to a fluorescent reporter, is then introduced to the live cells. The tetrazine rapidly and specifically reacts with the dienophile-tagged biomolecule via the iEDDA cycloaddition.[3][4] This forms a stable covalent bond and allows for the visualization of the target molecule using fluorescence microscopy.[1]
Quantitative Data
The efficiency of the labeling process is largely determined by the reaction kinetics between the tetrazine and its dienophile partner. The choice of both the tetrazine derivative and the dienophile can significantly impact the reaction rate.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |
| 3-(4-benzylamino)-1,2,4,5-tetrazine | Norbornene | 1.9 | Aqueous Buffer | [3] |
| This compound | Bicyclononyne (BCN) | 3.6 | Methanol | [12] |
| 3,6-di(2-pyridyl)-s-tetrazine | trans-cyclooctene | 2000 | 9:1 Methanol/Water | [13] |
| 3,6-di(2-pyridyl)-s-tetrazine | (E)-bicyclo[6.1.0]non-4-ene | ~38,000 (19x faster than trans-cyclooctene) | Methanol | [13] |
Note: The reactivity of tetrazines can be tuned by altering their substituents. Electron-withdrawing groups on the tetrazine ring generally increase the reaction rate.[12][14][15]
Many tetrazine-fluorophore conjugates exhibit a significant increase in fluorescence upon reaction with a dienophile. This "turn-on" ratio is a critical parameter for achieving high-contrast images.
| Tetrazine-Dye Conjugate | Dienophile | Fluorescence Turn-On Ratio | Reference |
| Oregon-Green-tetrazine | Cyclopropene | 135-fold | [16] |
| Oregon-Green-tetrazine | trans-cyclooctene (TCO) | 400-fold | [16] |
| Fl-6-Tz | TCO | Up to 109-fold | [9] |
| OG-5-Tz | TCO | 60-fold | [9] |
| Rh-5-Tz | TCO | 22-fold | [9] |
Experimental Protocols
The following are generalized protocols for labeling cell surface and intracellular proteins in live mammalian cells. Optimization of concentrations, incubation times, and imaging parameters is recommended for specific cell types and target proteins.
Protocol 1: Labeling of Cell Surface Proteins
This protocol is suitable for labeling proteins on the plasma membrane that have been modified to contain a dienophile.
Materials:
-
Mammalian cells expressing the dienophile-tagged protein of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound conjugated to a fluorophore (DPTZ-Fluorophore)
-
DMSO for stock solution preparation
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed and culture the cells on imaging-compatible dishes or plates. Allow the cells to adhere and express the target protein.
-
Preparation of Labeling Solution: Prepare a stock solution of the DPTZ-Fluorophore in DMSO. Immediately before use, dilute the stock solution in pre-warmed live-cell imaging medium to the desired final working concentration (typically 1-10 µM).
-
Cell Washing: Gently wash the cells once with pre-warmed PBS to remove any residual serum from the culture medium.
-
Labeling Reaction: Remove the PBS and add the DPTZ-Fluorophore labeling solution to the cells. Incubate at 37°C for 15-60 minutes, protecting the cells from light. The optimal incubation time will depend on the reaction kinetics and the concentrations of the reactants.
-
Washing (Optional but Recommended): For non-fluorogenic probes, wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unreacted probe and reduce background fluorescence. For highly fluorogenic probes, this step may not be necessary.[2]
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Protocol 2: Labeling of Intracellular Proteins
This protocol is designed for labeling proteins within the cell. It requires a cell-permeable tetrazine-fluorophore conjugate.
Materials:
-
Mammalian cells expressing the intracellular dienophile-tagged protein
-
Complete cell culture medium
-
PBS, pH 7.4
-
A cell-permeable DPTZ-Fluorophore conjugate
-
DMSO
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate the cells on an appropriate imaging dish and culture them to allow for the expression of the target protein.
-
Preparation of Labeling Solution: Prepare a stock solution of the cell-permeable DPTZ-Fluorophore in DMSO. Dilute the stock solution in pre-warmed live-cell imaging medium to the final working concentration (e.g., 1-10 µM).
-
Cell Washing: Gently wash the cells once with pre-warmed PBS.
-
Labeling Reaction: Add the labeling solution to the cells and incubate at 37°C for 30-90 minutes, protected from light.
-
Washing: Wash the cells two to three times with pre-warmed imaging medium to remove the unreacted probe.
-
Imaging: Add fresh imaging medium and visualize the labeled intracellular structures using a fluorescence microscope.
Diagrams
Caption: Chemical reaction for bioorthogonal labeling.
Caption: Experimental workflow for live cell imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 7. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3,6-Substituted-1,2,4,5-tetrazines: tuning reaction rates for staged labeling applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. A Convenient In-Situ Synthesis of Alkenyl Tetrazines for Highly Fluorogenic Bioorthogonal Live-Cell Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3,6-Diphenyl-1,2,4,5-tetrazine in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Diphenyl-1,2,4,5-tetrazine (DPTZ) is a key molecule in the field of bioorthogonal chemistry, particularly for its application in advanced drug delivery systems. Its utility stems from its participation in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained dienophiles, most notably trans-cyclooctene (TCO). This reaction is characterized by exceptionally fast kinetics, high specificity, and biocompatibility, proceeding efficiently under physiological conditions without the need for a catalyst.[1][2][3] These features make the DPTZ-TCO ligation an ideal tool for constructing sophisticated drug delivery platforms, including antibody-drug conjugates (ADCs), pre-targeted drug delivery systems, and prodrug activation strategies.[2][4][5] The only byproduct of this ligation is nitrogen gas, further underscoring its biological compatibility.[3]
This document provides detailed application notes and experimental protocols for the use of DPTZ in drug delivery systems, aimed at researchers, scientists, and drug development professionals.
Key Advantages of DPTZ in Drug Delivery
-
Biocompatibility: The reaction is catalyst-free, avoiding the cytotoxicity associated with methods like copper-catalyzed click chemistry.[2]
-
Rapid Kinetics: The IEDDA reaction between tetrazines and TCO is among the fastest bioorthogonal reactions known, enabling efficient conjugation even at low concentrations.[1][2][6]
-
High Specificity: DPTZ and its derivatives react selectively with their dienophile partners, minimizing off-target reactions with biological macromolecules.[1]
-
Versatility: This chemistry can be applied to a wide range of drug delivery vehicles, including nanoparticles, liposomes, and proteins, for various therapeutic applications.[4][7][8]
Data Presentation
Table 1: Reaction Kinetics of Tetrazine Derivatives with Dienophiles
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | Methanol |
| This compound (DPTZ) | Bicyclononyne (BCN) | 3.6 | Methanol [9] |
| 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 10 | Methanol |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 125 | Methanol |
| Dipyridal tetrazine | trans-cyclooctene (TCO) | ~2000 | Not specified |
| Hydrogen-substituted tetrazines | trans-cyclooctene (TCO) | up to 30,000 | Not specified |
| General TCO-tetrazine reactions | trans-cyclooctene (TCO) | > 800 | Not specified |
| General TCO-tetrazine reactions | trans-cyclooctene (TCO) | 1 to 1 x 10⁶ | PBS buffer |
Table 2: Click-to-Release Prodrug Activation Data
| Dienophile | Tetrazine | Release Yield | Release Kinetics | Conditions |
| 7-Acetamide-Benzonorbornadiene | PEG-tetrazine | ~90% of p-nitroaniline | 0.017 M⁻¹s⁻¹ | 90% DMSO/H₂O at 37 °C |
| TCO-coumarin | pyrimidine-tetrazine | >80% fluorescence recovery | within 30 min | Not specified |
| TCO-coumarin | dimethyl-tetrazine | 20% fluorescence recovery | within 30 min | Not specified |
| axial TCO derivates | dipyridyl-tetrazine | 7% | k₂ = 57.70 M⁻¹s⁻¹ | Not specified |
| axial TCO derivates | dimethyl-tetrazine | 79% | k₂ = 0.54 M⁻¹s⁻¹ | Not specified |
Experimental Protocols
Protocol 1: General Procedure for Modifying a Drug Carrier (e.g., Protein) with TCO
This protocol outlines the activation of a protein-based drug carrier with a TCO moiety for subsequent reaction with a DPTZ-modified drug.
Materials:
-
Protein drug carrier
-
TCO-PEG-NHS ester
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Prepare a solution of the protein drug carrier (e.g., 100 µg) in PBS (e.g., 100 µL).
-
pH Adjustment: Add a small volume of 1 M NaHCO₃ to raise the pH of the protein solution to ~8.0-8.5, which is optimal for the NHS ester reaction. For example, add 5 µL of 1 M NaHCO₃.[10]
-
Activation with TCO-NHS Ester: Add a 10- to 20-fold molar excess of TCO-PEG-NHS ester dissolved in a compatible solvent like DMSO to the protein solution.[2]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle agitation.[2][10]
-
Quenching (Optional): To stop the reaction, a quenching buffer can be added to a final concentration of 50-100 mM and incubated for 5-10 minutes.
-
Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.[2][10] The purified TCO-modified protein is now ready for conjugation with a DPTZ-modified drug.
Protocol 2: Conjugation of a DPTZ-Modified Drug to a TCO-Modified Carrier
This protocol describes the bioorthogonal ligation of a DPTZ-functionalized therapeutic agent to a TCO-modified drug carrier.
Materials:
-
Purified TCO-modified drug carrier (from Protocol 1)
-
DPTZ-functionalized drug
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation:
-
Ensure the TCO-modified drug carrier is in the reaction buffer.
-
Prepare a stock solution of the DPTZ-functionalized drug in a compatible solvent (e.g., DMSO).
-
-
Ligation Reaction:
-
Monitoring the Reaction (Optional): The progress of the ligation can be monitored by the disappearance of the characteristic pink/purple color of the tetrazine.[3] Spectrophotometrically, this corresponds to the disappearance of the tetrazine's absorbance peak, typically between 510 and 550 nm.[1][3]
-
Purification: The final drug-carrier conjugate can be purified from excess DPTZ-drug using techniques such as size-exclusion chromatography or dialysis, depending on the nature of the conjugate.
Protocol 3: Kinetic Analysis of the DPTZ-TCO Reaction
This protocol outlines a method to determine the second-order rate constant of the reaction between DPTZ and a TCO derivative using UV-Vis spectrophotometry.
Materials:
-
DPTZ stock solution (e.g., 1 mM in DMSO)
-
TCO derivative stock solution (e.g., 20 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation: Prepare fresh dilutions of the DPTZ and TCO stock solutions in the reaction buffer. To ensure pseudo-first-order kinetics, the TCO concentration should be in at least a 10-fold excess.[10]
-
Spectrophotometric Measurement:
-
Mix the DPTZ and TCO solutions in a cuvette.
-
Immediately begin recording the absorbance at the λmax of DPTZ (around 520 nm) at set time intervals.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated using the equation: k₂ = k_obs / [TCO], where [TCO] is the concentration of the TCO derivative.
-
Visualizations
Caption: Experimental workflow for creating a DPTZ-based drug delivery system.
Caption: Logical flow of a pre-targeting strategy using DPTZ-TCO ligation.
Caption: Signaling pathway for prodrug activation via DPTZ-TCO click-to-release.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Biomedical Applications of Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal Click of Colloidal Gold Nanoparticles to Antibodies In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Inverse Electron Demand Diels-Alder (iEDDA) Reactions with 3,6-Diphenyl-1,2,4,5-tetrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3,6-Diphenyl-1,2,4,5-tetrazine in inverse electron demand Diels-Alder (iEDDA) reactions. This powerful bioorthogonal tool offers rapid, specific, and catalyst-free ligation, making it invaluable for a range of applications in chemical biology, drug development, and molecular imaging.
Introduction to iEDDA with this compound
The inverse electron demand Diels-Alder (iEDDA) reaction is a [4+2] cycloaddition between an electron-deficient diene, such as 1,2,4,5-tetrazine, and an electron-rich dienophile, typically a strained alkene or alkyne.[1] The reaction is characterized by its exceptionally fast kinetics, high selectivity, and biocompatibility, as it proceeds efficiently under physiological conditions without interfering with native biological processes.[2][3] this compound is a commonly used tetrazine derivative where the phenyl groups provide a balance of reactivity and stability. The electronic nature of the substituents on the tetrazine ring plays a crucial role in tuning the reaction rate; electron-withdrawing groups generally increase the rate, while electron-donating groups decrease it.[4][5]
The reaction proceeds through a concerted cycloaddition to form an unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), irreversibly forming a stable dihydropyridazine product. This irreversible nitrogen loss is a key thermodynamic driving force for the reaction.[6]
Data Presentation: Reaction Kinetics
The choice of dienophile is critical in modulating the kinetics of the iEDDA reaction. Strained alkenes, such as trans-cyclooctenes (TCO) and norbornenes, are common reaction partners for tetrazines. The following table summarizes the second-order rate constants (k₂) for the reaction of this compound and related diaryl-tetrazines with various dienophiles.
| Diene | Dienophile | Rate Constant (k₂ in M⁻¹s⁻¹) | Solvent | Reference |
| This compound | Bicyclononyne (BCN) | 3.6 | Methanol | [4] |
| This compound | Norbornene-2-carboxaldehyde | Not explicitly stated, but noted to be >200-fold slower than with BCN | Methanol | [4] |
| 3,6-Di-(p-tolyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 2.3 | Methanol | [4] |
| 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | trans-Cyclooctene (TCO) | ~2000 | Not specified | [7] |
| Diaryl-s-tetrazine | trans-Cyclooctene (TCO) | 26,000 | Not specified | [8] |
Experimental Protocols
General Protocol for Kinetic Measurements of iEDDA Reactions
This protocol describes a general method to determine the second-order rate constant of the reaction between this compound and a chosen dienophile using UV-Vis spectrophotometry. The disappearance of the characteristic absorbance of the tetrazine (typically around 520-540 nm) is monitored over time.
Materials:
-
This compound
-
Dienophile (e.g., trans-cyclooctene (TCO), norbornene, or bicyclononyne (BCN) derivative)
-
Anhydrous solvent (e.g., Methanol, Acetonitrile, PBS)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
-
Micropipettes and standard laboratory glassware
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mM.
-
Prepare a series of stock solutions of the dienophile in the same solvent at concentrations that are at least 10-fold higher than the final tetrazine concentration (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM) to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of this compound.
-
Equilibrate the tetrazine and dienophile solutions to the desired reaction temperature (e.g., 25 °C or 37 °C).
-
In a quartz cuvette, mix the tetrazine solution with one of the dienophile solutions to achieve the desired final concentrations (e.g., 50 µM tetrazine and 500 µM dienophile).
-
Immediately start recording the absorbance at the chosen wavelength over time until the reaction is complete (i.e., the absorbance of the tetrazine has disappeared).
-
-
Data Analysis:
-
Plot the natural logarithm of the normalized absorbance (ln(A/A₀)) versus time.
-
The slope of the resulting linear fit corresponds to the pseudo-first-order rate constant (k_obs).
-
Repeat the experiment with varying excess concentrations of the dienophile.
-
Plot the obtained k_obs values against the dienophile concentrations. The slope of this second linear plot will be the second-order rate constant (k₂).
-
Protocol for Pretargeted Live-Cell Imaging
This protocol outlines a two-step labeling strategy for live-cell imaging. First, a dienophile-modified antibody is administered to target a specific cell-surface antigen. After unbound antibody is cleared, a tetrazine-conjugated fluorophore is introduced, which rapidly reacts with the dienophile-tagged antibody at the target site.[9]
Materials:
-
Live cells expressing the target antigen
-
Antibody specific to the target antigen, conjugated with a dienophile (e.g., TCO)
-
This compound conjugated to a fluorescent dye
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging buffer (e.g., phenol red-free medium)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells on imaging-compatible plates or coverslips to the desired confluency.
-
-
Pretargeting Step:
-
Incubate the cells with the dienophile-conjugated antibody in complete cell culture medium for a sufficient time to allow for binding to the target antigen (e.g., 1-4 hours at 37°C).
-
Gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove unbound antibody.
-
-
Labeling Step:
-
Prepare a solution of the tetrazine-fluorophore conjugate in live-cell imaging buffer at a final concentration of 1-10 µM.
-
Add the tetrazine-fluorophore solution to the cells and incubate for 5-30 minutes at 37°C, protected from light. The short incubation time is due to the rapid reaction kinetics.
-
-
Imaging:
-
Wash the cells twice with pre-warmed live-cell imaging buffer to remove unreacted tetrazine-fluorophore.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol provides a general method for conjugating a tetrazine-modified drug to a TCO-functionalized antibody. This approach allows for the site-specific and stable attachment of a cytotoxic payload to a targeting antibody.[10][11]
Materials:
-
Monoclonal antibody (mAb) functionalized with a TCO group
-
Drug molecule functionalized with this compound
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
DMSO for dissolving the drug-linker
-
Purification system (e.g., size-exclusion chromatography (SEC))
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-functionalized antibody in the conjugation buffer at a concentration of 5-10 mg/mL.
-
Prepare a stock solution of the tetrazine-functionalized drug-linker in DMSO.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the TCO-functionalized antibody solution.
-
Slowly add the desired molar excess of the tetrazine-functionalized drug-linker stock solution to the antibody solution while gently mixing. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. The reaction progress can be monitored by techniques such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography to remove any unreacted drug-linker and aggregates.
-
-
Characterization:
-
Characterize the purified ADC to determine the DAR, purity, and binding affinity to its target.
-
Visualizations
Reaction Mechanism
Caption: Mechanism of the iEDDA reaction.
Experimental Workflow for Pretargeted Live-Cell Imaging
Caption: Pretargeted live-cell imaging workflow.
Logical Relationship for ADC Synthesis
Caption: ADC synthesis via iEDDA reaction.
References
- 1. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 4. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 6. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,6-Diphenyl-1,2,4,5-tetrazine Reaction with trans-Cyclooctene (TCO)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reaction between 3,6-diphenyl-1,2,4,5-tetrazine and trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally rapid kinetics and high specificity.[1][2] This ligation proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry" reaction that is catalyst-free and forms a stable dihydropyridazine bond with the concomitant release of nitrogen gas.[1][3] The reaction's biocompatibility allows it to proceed efficiently in aqueous buffers, complex biological media, and even in living organisms without interfering with native biochemical processes.[1][4] These characteristics make the tetrazine-TCO ligation an invaluable tool for a wide range of applications, including antibody-drug conjugation, in vivo imaging, targeted drug delivery, and the construction of complex biomolecular architectures.[2][5]
Reaction Mechanism and Key Features
The IEDDA reaction between an electron-deficient tetrazine and a strained, electron-rich TCO is characterized by the following key features:
-
Extraordinarily Fast Kinetics: The reaction is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[3][6] This allows for efficient labeling and conjugation even at very low reactant concentrations.
-
High Specificity and Bioorthogonality: Tetrazines and TCO are highly selective for each other and do not exhibit cross-reactivity with other functional groups typically found in biological systems, such as amines, thiols, or carboxyl groups.[1][3]
-
Biocompatibility: The reaction proceeds rapidly under physiological conditions (pH 6-9, room temperature or 37°C) without the need for cytotoxic catalysts like copper.[1][5]
-
Irreversible Reaction: The cycloaddition is followed by a retro-Diels-Alder reaction that releases dinitrogen gas, driving the reaction to completion and forming an irreversible covalent bond.[3]
-
Fluorogenic Potential: Some tetrazine derivatives are inherently fluorescent or become fluorescent upon reaction, enabling real-time monitoring of the ligation.
Quantitative Data Summary
The reaction kinetics are influenced by the specific structures of the tetrazine and TCO derivatives, as well as the reaction conditions. The following table summarizes key quantitative data for the this compound and related tetrazine-TCO reactions.
| Parameter | Value | Conditions | Source(s) |
| Second-Order Rate Constant (k₂) | |||
| This compound with TCO | ~6,000 M⁻¹s⁻¹ | Surface-based fluorescence assay | [7] |
| 3,6-diphenyl-s-tetrazine with sTCO | up to 2.86 x 10⁵ M⁻¹s⁻¹ | 25°C in water | [8] |
| General TCO-tetrazine reactions | 1 to 1 x 10⁶ M⁻¹s⁻¹ | General range | [3][5] |
| Hydrogen-substituted tetrazines with TCO | up to 30,000 M⁻¹s⁻¹ | Not specified | [5] |
| Dipyridal tetrazine with TCO | ~2,000 M⁻¹s⁻¹ | Not specified | [5] |
| Reaction pH | 6.0 - 9.0 | PBS buffer for ligation | [3][5] |
| 7.0 - 9.0 | For initial TCO-NHS ester reaction with primary amines | [5] | |
| Reaction Temperature | Room Temperature or 4°C | Longer incubation times may be required at 4°C | [5] |
| Reaction Time | 30 minutes - 2 hours | Dependent on reactant concentrations and specific derivatives | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for performing a typical bioconjugation experiment using the this compound and TCO ligation.
Protocol 1: Activation of a Protein with trans-Cyclooctene (TCO)-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-NHS ester.
Materials:
-
Protein of interest
-
TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS ester)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein of interest in PBS at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris), a buffer exchange into PBS is necessary using a spin desalting column.[1]
-
TCO-NHS Ester Preparation: Prepare a 10-20 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.
-
Reaction Setup: a. To 100 µg of the protein in PBS, add 5 µL of 1 M NaHCO₃.[6] b. Immediately add the desired molar excess of the TCO-NHS ester stock solution (typically 10-20 fold molar excess).
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[6]
-
Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions. The purified TCO-labeled protein is now ready for ligation.
Protocol 2: Activation of a Second Protein with a Tetrazine-NHS Ester
This protocol outlines the labeling of a protein with a tetrazine moiety.
Materials:
-
Protein of interest
-
Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Prepare the protein solution as described in Protocol 1.
-
Tetrazine-NHS Ester Preparation: Prepare a stock solution of the methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.
-
Reaction Setup: a. To 100 µg of the protein in PBS, add 5 µL of 1 M NaHCO₃.[3] b. Add 20 nmol of the methyl-tetrazine-PEG-NHS ester to the mixture.[3]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[3]
-
Purification: Purify the tetrazine-activated protein using a spin desalting column.
Protocol 3: Tetrazine-TCO Ligation for Protein-Protein Conjugation
This protocol details the final ligation step to conjugate the activated proteins.
Materials:
-
Purified TCO-activated protein (from Protocol 1)
-
Purified tetrazine-activated protein (from Protocol 2)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Reaction Setup: Mix the purified TCO-activated protein with the tetrazine-activated protein in PBS at the desired molar ratio (a 1:1 molar ratio is common).[3] A slight molar excess of one protein (e.g., 1.05-1.5 molar equivalents) can be used.[1]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.[3] Depending on the specific reactants and concentrations, the incubation time can be adjusted.
-
Monitoring the Reaction (Optional): The progress of the ligation can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by following the decrease in absorbance between 510 and 550 nm.[1][3]
-
Analysis: The resulting conjugate can be analyzed by techniques such as SDS-PAGE or size-exclusion chromatography to confirm the formation of the desired product.
Visualizations
Caption: Mechanism of the Tetrazine-TCO Ligation.
Caption: Workflow for Protein-Protein Conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation [thno.org]
Application Notes and Protocols: Kinetics of 3,6-Diphenyl-1,2,4,5-tetrazine Ligation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the kinetics of ligation reactions involving 3,6-diphenyl-1,2,4,5-tetrazine, a key reagent in bioorthogonal chemistry. This document includes quantitative kinetic data, detailed experimental protocols for monitoring reaction rates, and visualizations of the underlying chemical processes.
Introduction to Tetrazine Ligation
The inverse electron-demand Diels-Alder (iEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles, often termed "tetrazine ligation," is a cornerstone of bioorthogonal chemistry.[1][2] This reaction is prized for its exceptionally fast kinetics, high specificity, and biocompatibility, making it an invaluable tool for in vivo imaging, drug delivery, and chemical proteomics.[3][4][5] The reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, releasing dinitrogen gas as the sole byproduct, which renders the reaction irreversible.[5][6]
The reactivity of the tetrazine core is highly tunable by modifying the substituents at the 3 and 6 positions.[1] Electron-withdrawing groups generally increase the reaction rate, while electron-donating groups decrease it.[7][8][9] this compound serves as a common benchmark for these studies due to its relatively stable nature and well-characterized reactivity.[7][10]
Quantitative Kinetic Data
The following tables summarize the second-order rate constants (k₂) for the reaction of this compound with various dienophiles under different solvent conditions. This data allows for a direct comparison of reactivity and aids in the selection of appropriate reaction partners and conditions for specific applications.
Table 1: Second-Order Rate Constants (k₂) of this compound with Various Dienophiles
| Dienophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference |
| Bicyclononyne (BCN) | Methanol | Ambient | 3.6 | [7] |
| trans-Cyclooctene (TCO) | Methanol | 25 | 19.1 | [11] |
| Strained trans-Cyclooctene | Methanol | 25 | 3100 | [11] |
Table 2: Influence of Substituents on the 3,6-Aryl-1,2,4,5-tetrazine Core Reactivity with BCN in Methanol
| 3,6-Substituent | k₂ (M⁻¹s⁻¹) | Fold Change vs. Diphenyl | Reference |
| Diphenyl | 3.6 | 1.0 | [7] |
| Di(pyridin-2-yl) | 118 | 32.8 | [7] |
| Bis(4-fluorophenyl) | 2.7 | 0.75 | [7] |
| Bis(4-(trifluoromethyl)phenyl) | 10 | 2.8 | [7] |
| 3-(4-fluorophenyl)-6-(pyridin-2-yl) | 23 | 6.4 | [7] |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl) | 125 | 34.7 | [7] |
Table 3: Solvent Effects on the Reaction of 3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine with BCN
| Solvent | k₂ (M⁻¹s⁻¹) | Reference |
| Methanol | 2.7 | [7] |
| Acetonitrile | 1.4 | [7] |
Experimental Protocols
Protocol 1: Determination of Second-Order Rate Constant using UV-Vis Spectrophotometry
This protocol describes the determination of the second-order rate constant (k₂) for the reaction between a 3,6-disubstituted-1,2,4,5-tetrazine and a dienophile using UV-Vis spectrophotometry under pseudo-first-order conditions.[12]
Materials:
-
This compound
-
Dienophile (e.g., TCO, BCN)
-
Anhydrous solvent (e.g., methanol, acetonitrile, PBS)[12]
-
UV-Vis spectrophotometer with temperature control[12]
-
Quartz cuvettes[12]
-
Micropipettes and volumetric flasks
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mM).[12]
-
Prepare several stock solutions of the dienophile in the same solvent at various concentrations that are in large excess (at least 10-fold) compared to the final tetrazine concentration (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM).[12]
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the tetrazine, which is typically in the range of 520-540 nm.[6][12]
-
Equilibrate the tetrazine and dienophile solutions to the desired reaction temperature (e.g., 25 °C or 37 °C).[12]
-
In a quartz cuvette, mix the tetrazine solution with one of the dienophile solutions to achieve the desired final concentrations.
-
Immediately start monitoring the decrease in absorbance of the tetrazine over time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (dienophile in large excess), the reaction rate can be described by the equation: ln([Tz]t/[Tz]₀) = -k_obs * t, where [Tz]₀ is the initial concentration of the tetrazine, [Tz]t is the concentration at time t, and k_obs is the observed pseudo-first-order rate constant.[12]
-
Plot ln(Absorbance) versus time for each dienophile concentration. The slope of the resulting linear fit will be -k_obs.[12]
-
The second-order rate constant (k₂) is determined by plotting the k_obs values against the corresponding dienophile concentrations. The slope of this second linear plot will be the k₂.
-
Protocol 2: High-Speed Kinetics using Stopped-Flow Spectroscopy
For very fast reactions, such as those between highly reactive tetrazines and strained dienophiles, a stopped-flow spectrophotometer is required to measure kinetics on the millisecond timescale.[8][9][13][14]
Materials:
-
Same as Protocol 1
-
Stopped-flow spectrophotometer
Procedure:
-
Instrument Setup:
-
Prepare the stopped-flow instrument by flushing the syringes and flow lines with the reaction solvent.[15]
-
Load one syringe with the tetrazine solution and the other with the dienophile solution.
-
-
Kinetic Measurement:
-
Rapidly mix the reactants by driving the syringes. The instrument's dead time (the time between mixing and the first measurement) is typically in the millisecond range.[15]
-
The instrument's software will automatically trigger data acquisition upon mixing, recording the change in absorbance or fluorescence over time.[16]
-
-
Data Analysis:
-
The obtained kinetic trace (absorbance vs. time) is then fitted to an appropriate kinetic model (e.g., single exponential decay for pseudo-first-order conditions) to extract the observed rate constant (k_obs).
-
As in Protocol 1, repeat the experiment with varying excess concentrations of the dienophile to determine the second-order rate constant (k₂).
-
Protocol 3: Monitoring Reaction Kinetics using ¹H NMR Spectroscopy
¹H NMR spectroscopy can be used to monitor the progress of a tetrazine ligation reaction by observing the disappearance of reactant signals and the appearance of product signals over time.[17][18]
Materials:
-
This compound
-
Dienophile
-
Deuterated solvent (e.g., methanol-d₄)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve a known concentration of this compound in the deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum of the starting material.
-
-
Reaction Initiation and Monitoring:
-
Add a known concentration of the dienophile to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the characteristic peaks of the tetrazine and the product in each spectrum.
-
Plot the concentration of the tetrazine (proportional to its integral) as a function of time.
-
The kinetic data can then be fitted to the appropriate rate law to determine the rate constant.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Mechanism of the this compound ligation reaction.
Caption: Workflow for determining kinetic rates using UV-Vis spectrophotometry.
Caption: Key factors influencing the kinetics of tetrazine ligation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tetrazine ligation: Development of a novel bioorthogonal Diels-Alder reaction and its applications - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 14. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. researchgate.net [researchgate.net]
- 18. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Applications of 3,6-Diphenyl-1,2,4,5-tetrazine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vivo use of 3,6-diphenyl-1,2,4,5-tetrazine and its derivatives in animal models. The focus is on bioorthogonal chemistry, specifically the inverse electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines and strained dienophiles like trans-cyclooctene (TCO), for applications in pretargeted imaging and drug delivery.
Introduction
The tetrazine ligation, a cornerstone of bioorthogonal chemistry, enables rapid and specific covalent bond formation in living systems without interfering with native biochemical processes.[1] The reaction between an electron-deficient 1,2,4,5-tetrazine and a strained, electron-rich dienophile (most commonly a TCO derivative) proceeds with exceptionally fast reaction kinetics, making it ideal for in vivo applications where reactant concentrations are low.[2][3][4] This technology has paved the way for innovative strategies in pretargeted imaging and site-specific drug activation, offering significant advantages over traditional methods.
The pretargeting approach involves a two-step process. First, a targeting molecule (e.g., an antibody) modified with a dienophile (TCO) is administered and allowed to accumulate at the target site while the unbound conjugate clears from circulation. Subsequently, a small, fast-clearing tetrazine probe, carrying an imaging agent or a therapeutic payload, is administered. This probe then rapidly and specifically reacts with the TCO-modified targeting molecule at the desired location, leading to high signal-to-noise ratios in imaging or localized drug release.
Key Applications in Animal Models
The primary in vivo applications of this compound and its derivatives in animal models include:
-
Pretargeted Radionuclide Imaging (PET/SPECT): This is the most extensively documented application. By conjugating a tetrazine to a chelator for a radionuclide (e.g., 64Cu, 18F, 68Ga), researchers can achieve high-contrast images of tumors or other tissues targeted by a TCO-modified antibody. This approach significantly reduces the radiation dose to non-target tissues compared to directly labeled antibodies.
-
Pretargeted Fluorescence Imaging: Similar to radionuclide imaging, a tetrazine can be conjugated to a fluorescent dye. This is particularly useful for intraoperative guidance and studying biological processes in real-time in small animal models. Some tetrazine-dye conjugates are "fluorogenic," meaning their fluorescence is quenched until the reaction with TCO, which further enhances the signal-to-background ratio.
-
Targeted Drug Delivery and Activation: The tetrazine ligation can be engineered to trigger the release of a drug from a caged TCO-prodrug. This "click-to-release" strategy allows for the site-specific activation of cytotoxic agents, minimizing systemic toxicity.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo studies utilizing tetrazine-TCO ligation in animal models.
Table 1: In Vivo Pretargeted PET Imaging Data in Tumor-Bearing Mice
| Tetrazine-Radionuclide | Targeting Antibody-TCO | Animal Model (Tumor) | Time Post-Tetrazine Injection | Tumor Uptake (%ID/g) | Reference |
| 64Cu-NOTA-Tetrazine | A33-TCO | Athymic nude mice (SW1222 colorectal cancer) | 12 h | 4.1 ± 0.3 | [3] |
| 64Cu-Tz-SarAr | sshuA33-PEG12-TCO | Athymic nude mice (SW1222 colorectal cancer) | 1 h | 6.7 ± 1.7 | [6] |
| 18F-sTCO-RGD-Tetrazine | - (Direct Targeting) | - (U87MG glioblastoma) | 4 h | 8.9 ± 0.5 | |
| Al[18F]NOTA-Tetrazine | 5B1-TCO | Athymic nude mice (BxPC3 pancreatic cancer) | 4 h | up to 6.4 | |
| [68Ga]Ga-THP-Tetrazine | TCO-PEG-liposomes | Fibrosarcoma WEHI-164 tumor-bearing mice | - | 1.1 ± 0.1 | [7] |
%ID/g: percentage of injected dose per gram of tissue.
Table 2: Reaction Kinetics of Tetrazine Derivatives with TCO
| Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| General TCO-tetrazine reactions | 1 to 1 x 10⁶ | General range | [4] |
| Dipyridal tetrazine with TCO | ~2000 | - | [4] |
| Hydrogen-substituted tetrazines with TCO | up to 30,000 | - | [4] |
Experimental Protocols
Protocol 1: Pretargeted PET Imaging of Tumors in Mice
This protocol describes a general procedure for pretargeted PET imaging of a subcutaneous tumor model in mice using a TCO-conjugated antibody and a 64Cu-labeled tetrazine.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with SW1222 xenografts)
-
TCO-conjugated antibody (e.g., A33-TCO) in sterile PBS (pH 7.4)
-
64Cu-NOTA-tetrazine in sterile saline
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Gamma counter
Procedure:
-
Antibody Administration:
-
Administer the TCO-conjugated antibody (e.g., 100 µg in 100-200 µL sterile PBS) to the tumor-bearing mice via intravenous (tail vein) injection.
-
-
Accumulation and Clearance Period:
-
Allow 24 to 72 hours for the antibody to accumulate at the tumor site and for unbound antibody to clear from the bloodstream. The optimal time should be determined based on the pharmacokinetics of the specific antibody.
-
-
Radiolabeled Tetrazine Administration:
-
Administer the 64Cu-NOTA-tetrazine (e.g., 10.2–12.0 MBq in 100-200 µL sterile saline) via intravenous (tail vein) injection.[8]
-
-
PET/CT Imaging:
-
At desired time points (e.g., 2, 12, 24 hours) post-tetrazine injection, anesthetize the mice with isoflurane.
-
Position the mouse in the PET/CT scanner and acquire images.
-
-
Biodistribution Analysis (Ex Vivo):
-
After the final imaging session, euthanize the mice.
-
Harvest tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the tissue uptake as the percentage of the injected dose per gram of tissue (%ID/g).
-
Protocol 2: Pretargeted In Vivo Fluorescence Imaging
This protocol outlines the procedure for pretargeted fluorescence imaging of a tumor model.
Materials:
-
Tumor-bearing mice
-
TCO-conjugated antibody
-
Tetrazine-dye conjugate (e.g., Cy3-PEG-tetrazine) in sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system (e.g., IVIS)
Procedure:
-
Antibody Administration:
-
Administer the TCO-conjugated antibody (typically 1-5 mg/kg) via intravenous injection.
-
-
Accumulation and Clearance Period:
-
Allow 24 to 72 hours for antibody localization and clearance.
-
-
Tetrazine-Dye Administration:
-
Administer the tetrazine-dye conjugate (typically 1-5 mg/kg) via intravenous injection.
-
-
In Vivo Fluorescence Imaging:
-
Anesthetize the mice and place them in the imaging system.
-
Acquire fluorescence images at various time points to monitor signal accumulation at the target site.
-
Protocol 3: Tetrazine-Triggered Drug Delivery (Click-to-Release)
This protocol provides a general framework for evaluating the in vivo efficacy of a tetrazine-triggered doxorubicin release system.
Materials:
-
Tumor-bearing mice
-
TCO-caged doxorubicin (TCO-Dox) prodrug
-
Tetrazine trigger molecule
-
Calipers for tumor measurement
-
Standard animal monitoring equipment
Procedure:
-
Tumor Implantation and Growth:
-
Implant tumor cells subcutaneously in mice and allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
-
Prodrug Administration:
-
Administer the TCO-Dox prodrug to the mice, typically via intravenous injection. The dosing regimen will depend on the specific prodrug's properties.
-
-
Tetrazine Trigger Administration:
-
After a predetermined interval to allow for prodrug distribution, administer the tetrazine trigger molecule to activate the doxorubicin at the tumor site.
-
-
Therapeutic Efficacy Monitoring:
-
Measure tumor volume with calipers every few days.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histological examination, quantification of intratumoral drug concentration).
-
Visualizations
Caption: Experimental workflow for in vivo pretargeted imaging using tetrazine ligation.
Caption: Logical relationship of key parameters influencing in vivo tetrazine performance.
Caption: Conceptual workflow for tetrazine-triggered prodrug activation.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs | MDPI [mdpi.com]
- 6. Pretargeted PET Imaging Using a Site-Specifically Labeled Immunoconjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: 3,6-Diphenyl-1,2,4,5-tetrazine in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3,6-diphenyl-1,2,4,5-tetrazine and its derivatives in Positron Emission Tomography (PET) imaging. The focus is on the application of these compounds in pretargeted imaging strategies, leveraging the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.
Introduction
Pretargeted PET imaging is a two-step strategy that decouples the targeting of a biological molecule from the delivery of the radionuclide. This approach offers significant advantages, including reduced radiation dose to non-target tissues and the ability to use short-lived radionuclides for imaging long-circulating targeting vectors like antibodies. The iEDDA reaction between a tetrazine and a strained alkene, typically a trans-cyclooctene (TCO), is a cornerstone of modern pretargeted imaging due to its exceptionally fast reaction kinetics and high specificity in a biological environment.[1]
This compound and its derivatives are a class of highly reactive and stable dienes for this bioorthogonal reaction. Their aromatic nature provides a scaffold for chemical modification to tune their reactivity, stability, and pharmacokinetic properties for in vivo applications.[2][3]
Key Applications
-
Pretargeted Immuno-PET: Radiolabeled tetrazine derivatives can be used to image the distribution of TCO-modified antibodies that have been pre-administered to target specific antigens on cancer cells or other pathological tissues.[4]
-
Imaging of Drug Delivery Systems: TCO-functionalized nanoparticles, liposomes, or other drug delivery vehicles can be tracked in vivo using a radiolabeled tetrazine probe.
-
Cell Tracking: Cells modified with TCO can be visualized in vivo following the administration of a radiolabeled tetrazine.
Quantitative Data Summary
The following tables summarize key quantitative data for diphenyl-tetrazine derivatives used in PET imaging, extracted from preclinical studies.
Table 1: Radiolabeling Performance of Diphenyl-Tetrazine Derivatives
| Radiotracer | Radioisotope | Precursor Type | Radiochemical Yield (RCY) (decay-corrected) | Radiochemical Purity | Molar Activity (A_m) / Specific Activity | Reference |
| 18F-labeled CF₃-diphenyl-s-tetrazine conjugate | 18F | 18F-labeled TCO | >97% | >95% | 111 GBq/µmol | [2][3] |
| 64Cu-Tz-Bn-NOTA | 64Cu | NOTA-modified tetrazine | 87% ± 3% | >99% | 8.9 ± 1.2 MBq/µg | [4] |
Table 2: In Vivo Biodistribution of 64Cu-Tz-Bn-NOTA in a Pretargeted SW1222 Xenograft Model (24h post-antibody)
| Organ | % Injected Dose per gram (%ID/g) at 1h p.i. | % Injected Dose per gram (%ID/g) at 12h p.i. | % Injected Dose per gram (%ID/g) at 24h p.i. | Reference |
| Blood | 1.6 ± 0.3 | 0.2 ± 0.1 | 0.1 ± 0.0 | [4] |
| Heart | 0.7 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | [4] |
| Lungs | 1.0 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 | [4] |
| Liver | 3.1 ± 0.3 | 1.1 ± 0.1 | 0.6 ± 0.1 | [4] |
| Spleen | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | [4] |
| Kidneys | 1.6 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.0 | [4] |
| Muscle | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.2 ± 0.0 | [4] |
| Tumor | 4.1 ± 0.3 | 4.2 ± 0.8 | 4.0 ± 0.9 | [4] |
| Intestine | 1.9 ± 0.5 | 2.5 ± 0.1 | 1.2 ± 0.3 | [4] |
Experimental Protocols
Protocol 1: Radiolabeling of a NOTA-modified Diphenyl-Tetrazine with 64Cu
This protocol is adapted from a study using a NOTA-functionalized tetrazine for 64Cu labeling.[4]
Materials:
-
NOTA-modified diphenyl-tetrazine derivative
-
64CuCl₂ in 0.1 M HCl
-
Ammonium acetate buffer (0.2 M, pH 5.5)
-
Metal-free water and tubes
-
Heating block
-
Reversed-phase high-performance liquid chromatography (HPLC) system for purification
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
Prepare a solution of the NOTA-modified diphenyl-tetrazine (5-6 µg) in ammonium acetate buffer.
-
Add the 64CuCl₂ solution (74–81 MBq) to the tetrazine solution.
-
Heat the reaction mixture at 80-90°C for 10 minutes.
-
Allow the solution to cool to room temperature.
-
Purify the 64Cu-labeled tetrazine using reversed-phase HPLC.
-
Remove the solvent via rotary evaporation or nitrogen stream.
-
Reconstitute the final product in a sterile, injectable solution (e.g., saline).
-
Perform quality control to determine radiochemical purity and specific activity.
Protocol 2: Pretargeted PET Imaging in a Murine Xenograft Model
This protocol outlines a general workflow for a pretargeted PET imaging experiment.[4]
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts)
-
TCO-modified antibody targeting a tumor-specific antigen
-
64Cu-labeled diphenyl-tetrazine
-
PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection
Procedure:
-
Antibody Administration: Administer the TCO-modified antibody (e.g., 100 µg) to the tumor-bearing mice via tail vein injection.
-
Accumulation and Clearance: Allow a predetermined time (e.g., 24, 48, or 72 hours) for the antibody to accumulate at the tumor site and for unbound antibody to clear from circulation.
-
Radiotracer Administration: Inject the 64Cu-labeled diphenyl-tetrazine (e.g., 0.55–0.75 MBq) via the tail vein.
-
PET/CT Imaging: Acquire dynamic or static PET/CT images at various time points post-injection of the radiotracer (e.g., 1, 4, 12, 24 hours).
-
Image Analysis: Reconstruct and analyze the PET images to determine the biodistribution of the radiotracer and quantify tumor uptake.
Protocol 3: Ex Vivo Biodistribution Study
This protocol is performed after the final imaging time point to provide a more detailed and quantitative assessment of radiotracer distribution.[4]
Materials:
-
Mice from the imaging study
-
Dissection tools
-
Gamma counter
-
Scales for weighing organs
Procedure:
-
Euthanize the mice at the final time point.
-
Dissect and collect major organs and tissues of interest (e.g., blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percent injected dose per gram (%ID/g) for each tissue.
Visualizations
Caption: Pretargeted PET Imaging Workflow.
Caption: Inverse-Electron-Demand Diels-Alder Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,6-Diphenyl-1,2,4,5-tetrazine as a Fluorogenic Probe
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,6-Diphenyl-1,2,4,5-tetrazine (DPTZ) is an electron-deficient heteroaromatic azadiene that serves as a cornerstone molecule in the field of bioorthogonal chemistry.[1] Its primary application is as a highly efficient diene in inverse-electron-demand Diels-Alder (IEDDA) reactions, particularly with strained alkene or alkyne dienophiles like trans-cyclooctene (TCO) and its derivatives.[2][3][4] This reaction is characterized by exceptionally fast kinetics, high specificity, and biocompatibility, allowing it to proceed within living systems without interfering with native biochemical processes.[5][6][7]
When conjugated to a fluorophore, the DPTZ moiety often acts as an effective fluorescence quencher.[5][8] The IEDDA reaction consumes the tetrazine ring, which alleviates this quenching and results in a significant, rapid increase in fluorescence intensity.[9][10] This "turn-on" fluorogenic response makes DPTZ-based probes ideal for high-contrast, no-wash imaging applications in complex biological environments.[10][11] These probes are invaluable tools for live-cell imaging, chemical proteomics, and the development of activatable prodrugs.[12][13][14]
Mechanism of Action: IEDDA-Mediated Fluorescence Activation
The fluorogenic properties of DPTZ-based probes are governed by the IEDDA cycloaddition reaction.[3] In its unconjugated state, the DPTZ, when linked to a fluorophore, quenches the fluorophore's emission through mechanisms like Förster Resonance Energy Transfer (FRET) or Photoinduced Electron Transfer (PET).[10][15] The tetrazine acts as an energy acceptor, dissipating the absorbed energy non-radiatively.[5]
Upon introduction of a strained dienophile (e.g., TCO) that has been incorporated into a target biomolecule, the following reaction cascade occurs:
-
[4+2] Cycloaddition: The electron-deficient DPTZ (diene) rapidly reacts with the electron-rich, strained TCO (dienophile).[4]
-
Retro-Diels-Alder Elimination: The resulting unstable bicyclic intermediate undergoes a rapid retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen (N₂).[3][4]
-
Fluorescence Restoration: This process converts the tetrazine into a stable, non-quenching dihydropyridazine derivative.[9][16] The elimination of the quenching moiety restores the fluorophore's ability to emit light, leading to a dramatic increase in the fluorescence signal.
Quantitative Data
The reactivity of tetrazines is highly tunable based on the electronic properties of the substituents at the 3 and 6 positions. Electron-withdrawing groups generally increase the reaction rate, while electron-donating groups decrease it.[6] DPTZ, with its phenyl groups, serves as a common benchmark for these reactions.
Table 1: Second-Order Rate Constants (k₂) of Tetrazines with Various Dienophiles
| Tetrazine Derivative | Dienophile | Solvent | k₂ (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| This compound | Bicyclononyne (BCN) | Methanol | 3.6 | [17] |
| This compound | trans-Cyclooctene (TCO) | Methanol | 19.1 | [18] |
| This compound | Strained TCO derivative | Methanol | 3,100 | [18] |
| 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | trans-Cyclooctene (TCO) | 9:1 Methanol/Water | 2,000 | [4][18] |
| 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | Strained TCO derivative | Methanol | 22,000 | [18] |
| 3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 1.4 |[17] |
Note: Reaction rates are highly dependent on the specific dienophile structure, solvent, and temperature.
Table 2: Photophysical Properties of Common Fluorophore-Tetrazine Conjugates
| Fluorophore Class | Excitation (λₑₓ, nm) | Emission (λₑₘ, nm) | Brightness | Key Advantages |
|---|---|---|---|---|
| Fluorescein (FAM) | ~495 | ~520 | High | High quantum yield, suitable for 488 nm lasers.[19] |
| Rhodamine (TMR) | ~555 | ~580 | High | Good photostability, bright fluorescence.[5] |
| Cyanine (Cy5) | ~650 | ~670 | Moderate | Emission in the far-red spectrum minimizes cellular autofluorescence.[19] |
| Alexa Fluor Dyes | Varies | Varies | Very High | Superior photostability and brightness across the spectrum.[19] |
| BODIPY Dyes | Varies | Varies | High | Sharp emission spectra and high photostability.[5][19] |
Note: The exact wavelengths and quantum yields depend on the specific dye derivative and conjugation chemistry.
Application Protocols
Protocol 1: In Vitro Labeling of a TCO-Modified Protein
This protocol describes the general procedure for labeling a purified protein that has been modified to contain a TCO group with a DPTZ-fluorophore conjugate.
Materials:
-
Purified TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
DPTZ-fluorophore conjugate.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Desalting column (e.g., spin desalting column) for purification.
Procedure:
-
Protein Preparation: Prepare the TCO-modified protein solution to a final concentration of 1-5 mg/mL in PBS or another amine-free buffer.
-
Probe Preparation: Prepare a stock solution of the DPTZ-fluorophore conjugate in DMSO at a concentration of 1-10 mM.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the DPTZ-fluorophore solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C. The reaction is typically rapid, and progress can be monitored by TLC if applicable.[17]
-
Purification: Remove the unreacted DPTZ-fluorophore probe using a desalting column equilibrated with the desired storage buffer (e.g., PBS), following the manufacturer's instructions.
-
Confirmation of Labeling: Successful conjugation can be confirmed via SDS-PAGE with in-gel fluorescence scanning. A fluorescent band should appear at the molecular weight of the protein. Mass spectrometry can also be used to confirm the mass shift corresponding to the addition of the reacted probe.
Protocol 2: Live-Cell Imaging with a DPTZ-Based Probe
This protocol provides a workflow for labeling and imaging a specific protein of interest (POI) in living cells. This requires that the POI has been modified to display a TCO group, typically through genetic code expansion with a TCO-containing unnatural amino acid or by targeting with a TCO-modified antibody.[12]
Materials:
-
Cells expressing the TCO-modified POI, cultured on imaging-compatible plates (e.g., glass-bottom dishes).
-
Complete cell culture medium (phenol red-free medium is recommended for imaging).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
A cell-permeable DPTZ-fluorophore conjugate.
-
Stock solution of the DPTZ probe in DMSO.
-
Fluorescence microscope with appropriate filter sets for the chosen fluorophore.
Procedure:
-
Cell Culture: Seed and culture the cells expressing the TCO-modified protein on imaging plates to the desired confluency.
-
Probe Preparation: Prepare the labeling solution by diluting the DPTZ-fluorophore stock solution in pre-warmed complete cell culture medium to the final working concentration (typically in the low micromolar to nanomolar range). The optimal concentration must be determined empirically to maximize signal and minimize background/toxicity.[12]
-
Labeling: a. Aspirate the existing culture medium from the cells. b. Gently wash the cells once with pre-warmed PBS. c. Add the prepared labeling solution to the cells. d. Incubate the cells at 37°C in a CO₂ incubator for an optimized period (e.g., 15-60 minutes) to allow for the bioorthogonal reaction to occur.[12][14]
-
Wash and Recovery: a. Aspirate the labeling solution. b. Wash the cells two to three times with pre-warmed complete culture medium or PBS to remove any unreacted probe.[12] Due to the fluorogenic nature of the reaction, this step may be optional for some probes but is recommended for achieving the highest signal-to-noise ratio.[5]
-
Imaging: a. Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. b. Image the cells using a fluorescence microscope equipped with the appropriate laser lines and emission filters for the selected fluorophore.[12]
Logical Relationships and Probe Optimization
The selection of a tetrazine probe involves a trade-off between reactivity and stability. While faster-reacting tetrazines can label targets more quickly and at lower concentrations, they are often less stable in aqueous physiological media. DPTZ represents a balance between good reactivity and excellent stability.
References
- 1. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design strategies for tetrazine fluorogenic probes for bioorthogonal imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 3,6-Diphenyl-1,2,4,5-tetrazine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-diphenyl-1,2,4,5-tetrazine and its derivatives in inverse-electron-demand Diels-Alder (IEDDA) reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Issue 1: Slow or Incomplete Reaction
Possible Causes:
-
Low Reactivity of Dienophile: The chosen dienophile may not be sufficiently reactive with this compound.
-
Suboptimal Solvent: The reaction solvent can significantly influence the reaction rate.[1]
-
Steric Hindrance: Bulky substituents on either the tetrazine or the dienophile can impede the reaction.
-
Low Temperature: Reaction rates are temperature-dependent.
Solutions:
-
Dienophile Selection: If possible, switch to a more reactive dienophile. For example, trans-cyclooctenes (TCO) are known to be highly reactive dienophiles for IEDDA reactions with tetrazines.[2]
-
Solvent Optimization: Test a range of solvents. Protic solvents like methanol can sometimes accelerate the reaction.[1] For instance, the reaction of 3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine with BCN is faster in methanol than in acetonitrile.[1]
-
Increase Temperature: Gently warming the reaction mixture can increase the reaction rate. However, be mindful of the thermal stability of your reactants and products.
-
Increase Concentration: Increasing the concentration of the reactants can lead to a faster reaction.
Issue 2: Poor Yield of the Desired Product
Possible Causes:
-
Side Reactions: The reactants may be participating in unintended side reactions.
-
Degradation of Tetrazine: Tetrazines can be susceptible to degradation, especially in aqueous or nucleophilic environments.[3] The stability of the tetrazine is influenced by its substituents.[3]
-
Impure Starting Materials: Impurities in the this compound or the dienophile can interfere with the reaction.
Solutions:
-
Purification of Starting Materials: Ensure the purity of your this compound and dienophile using appropriate techniques like recrystallization or column chromatography.
-
Inert Atmosphere: If your reactants are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: For reactions in aqueous media, buffering the solution can help maintain the stability of the tetrazine.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or NMR to identify the optimal reaction time and minimize the formation of byproducts.
Issue 3: Difficulty in Product Purification
Possible Causes:
-
Similar Polarity of Product and Starting Materials: If the product and unreacted starting materials have similar polarities, separation by column chromatography can be challenging.
-
Formation of Multiple Products: The reaction may be yielding a mixture of isomers or byproducts.
Solutions:
-
Optimize Chromatographic Conditions: Experiment with different solvent systems and stationary phases for column chromatography.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.
-
Alternative Purification Techniques: Consider other purification methods such as preparative HPLC or crystallization.
Frequently Asked Questions (FAQs)
Q1: How do different substituents on the this compound ring affect the reaction rate?
A1: The electronic nature of the substituents at the 3 and 6 positions of the tetrazine ring significantly impacts the rate of the IEDDA reaction. Electron-withdrawing groups (EWGs) generally increase the reaction rate, while electron-donating groups (EDGs) decrease it.[2][3] This is because EWGs lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller energy gap with the dienophile's Highest Unoccupied Molecular Orbital (HOMO) and thus, a faster reaction.[1] For example, introducing a pyridin-2-yl group (an EWG) to the tetrazine structure increases the reaction rate significantly compared to the diphenyl-substituted tetrazine.[1]
Q2: What are the recommended solvents for reactions with this compound?
A2: The choice of solvent can influence the reaction rate.[1] Common solvents for IEDDA reactions with tetrazines include methanol, acetonitrile, DMSO, and PBS for biological applications.[1][3] The optimal solvent will depend on the specific reactants and reaction conditions. It is often beneficial to screen a few different solvents to find the best one for your system.
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine. For quantitative analysis, you can use techniques such as:
-
Thin-Layer Chromatography (TLC): To visualize the consumption of starting materials and the formation of the product.
-
UV-Vis Spectroscopy: To monitor the decrease in the tetrazine's absorbance at its λmax (typically around 520-540 nm).[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the reactants and products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To follow the changes in the chemical shifts of the reactants and products over time.
Q4: What is a typical experimental protocol for a reaction with this compound?
A4: A general procedure for a strain-promoted IEDDA reaction is as follows:
-
Dissolve the this compound in a suitable solvent (e.g., methanol).
-
Add a solution of the dienophile (e.g., a strained alkyne like BCN) in the same solvent to the tetrazine solution.[1]
-
Stir the reaction at room temperature or the desired temperature.
-
Monitor the reaction progress by TLC or another suitable method.[1]
-
Upon completion, the reaction mixture can be concentrated and purified by flash column chromatography.[1]
Quantitative Data
Table 1: Second-Order Rate Constants of Various 3,6-Disubstituted-1,2,4,5-tetrazines with BCN in Methanol
| 3,6-Substituent on Tetrazine | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Di(pyridin-2-yl) | 118[1] |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl) | 125[1] |
| 3-(4-fluorophenyl)-6-(pyridin-2-yl) | 23[1] |
| Bis(4-(trifluoromethyl)phenyl) | 10[1] |
| Diphenyl | 3.6[1] |
| 3,6-bis(4-fluorophenyl) | 2.7[1] |
| Bis(4-methoxyphenyl) | 1.4[4] |
| Bis(4-hydroxyphenyl) | 0.58[4] |
Table 2: Second-Order Rate Constants of Various 3,6-Disubstituted-1,2,4,5-tetrazines with Norbornene in Methanol
| 3,6-Substituent on Tetrazine | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Di(pyridin-2-yl) | 0.65[4] |
| Diphenyl | 0.016[4] |
| Bis(4-methoxyphenyl) | 0.0031[4] |
Visualizations
Caption: Troubleshooting workflow for a slow reaction.
Caption: General experimental workflow for IEDDA reactions.
References
Troubleshooting low yield in 3,6-Diphenyl-1,2,4,5-tetrazine click chemistry.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3,6-Diphenyl-1,2,4,5-tetrazine in inverse electron-demand Diels-Alder (iEDDA) click chemistry reactions.
Troubleshooting Guide: Low Reaction Yield
Low or inconsistent yields in your this compound click chemistry reactions can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.
First, a quick overview of the key reaction parameters:
| Parameter | Recommendation | Potential Impact on Low Yield |
| Reagent Quality | Use fresh, high-purity this compound and dienophile. | Degradation or impurities can lead to side reactions or inactive reactants. |
| Solvent | Start with polar aprotic solvents like DMSO or DMF for stock solutions. Aqueous buffers (e.g., PBS pH 7.4) are common for biological reactions. Protic solvents like methanol can also be used.[1][2] | Poor solubility of reactants can lead to precipitation and incomplete reaction. |
| Stoichiometry | A slight excess (1.1 to 2.0 molar excess) of one reagent is often recommended. | An incorrect molar ratio can result in an incomplete reaction. |
| Concentration | Ensure adequate concentration of both reactants. | Very low concentrations can significantly slow down the reaction rate. |
| Temperature | Reactions are typically fast at room temperature (25°C) or 37°C. | Lower temperatures will decrease the reaction rate. |
| pH (for aqueous reactions) | Maintain a pH between 6 and 9 for general stability and reactivity. | Extreme pH values can degrade the tetrazine or affect the stability of biomolecules. |
| Reaction Time | Often complete within 10-60 minutes. | Insufficient reaction time will result in incomplete conversion. |
| Purification | Choose a method appropriate for your product (e.g., chromatography, precipitation). | The desired product may be lost during purification if the method is not optimized. |
Troubleshooting Decision Tree:
This diagram provides a logical workflow to diagnose the cause of low yield in your reaction.
Caption: Troubleshooting Decision Tree for Low Yield.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving well. What should I do?
A1: this compound has good solubility in polar organic solvents like DMSO and chloroform.[3] For reactions in aqueous buffers, it is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF and then add it to the aqueous reaction mixture. Be mindful of the final concentration of the organic solvent, as high concentrations may affect the stability or function of biological molecules.
Q2: How stable is this compound in aqueous solutions?
A2: this compound has moderate stability in aqueous solutions. In a study, over 75% of the compound remained in a DMSO/PBS mixture at 37°C after 12 hours.[1] However, tetrazine stability can be pH-dependent, with lower stability observed in basic aqueous solutions.[4] For long experiments, it is advisable to prepare fresh solutions and use a pH range of 6-7.5.
Q3: What are the typical reaction rates for this compound with different dienophiles?
A3: The reaction rate is highly dependent on the dienophile used. Strained dienophiles react much faster. The phenyl groups on the tetrazine are considered weakly electron-withdrawing, leading to moderate reactivity compared to other substituted tetrazines.[1]
Reaction Rate Constants of this compound with Various Dienophiles
| Dienophile | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Solvent | Reference |
| Bicyclo[6.1.0]nonyne (BCN) | 3.6 | Methanol | [1] |
| trans-Cyclooctene (TCO) | 19.1 | Methanol | [5] |
| (E)-bicyclo[6.1.0]non-4-ene (sTCO) | 3100 | Methanol | [5] |
Q4: Can I monitor the progress of my reaction?
A4: Yes, the progress of the reaction can be easily monitored using a UV-Vis spectrophotometer. This compound has a characteristic visible absorbance that disappears as it is consumed in the reaction. The reaction progress can be followed by monitoring the decrease in absorbance at the λmax of the tetrazine, which is typically in the range of 510-550 nm.
Q5: Are there any common side reactions I should be aware of?
A5: The primary reaction is generally clean, with the main byproduct being nitrogen gas. However, the initial dihydropyridazine product can sometimes undergo aromatization to form a pyridazine, especially with more electron-rich tetrazines like 3,6-diphenyl-s-tetrazine under ambient conditions.[6] This is generally not an issue for yield but may be relevant if the exact structure of the final product is critical. In some cases, if the reactants are not pure, side reactions can occur.
Experimental Protocols
Protocol 1: General Procedure for Small Molecule Click Chemistry
This protocol describes a general method for the reaction of this compound with a dienophile-containing small molecule.
Materials:
-
This compound
-
Dienophile-functionalized molecule
-
Anhydrous solvent (e.g., Methanol, Acetonitrile, DMSO, or DMF)
-
Stir plate and stir bar
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reactant Preparation:
-
Dissolve 1 equivalent of the dienophile-functionalized molecule in the chosen solvent in the reaction vessel.
-
In a separate container, dissolve 1.1 equivalents of this compound in the same solvent.
-
-
Reaction:
-
Add the tetrazine solution to the dienophile solution while stirring at room temperature.
-
The characteristic pink/red color of the tetrazine solution should fade as the reaction progresses.
-
-
Monitoring:
-
Monitor the reaction progress by TLC. The tetrazine spot is colored, making it easy to track its consumption.
-
Reactions are typically complete within 5 to 30 minutes.[5]
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the disappearance of the tetrazine), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired product.
-
Workflow for Small Molecule Synthesis:
Caption: General workflow for small molecule click reaction.
Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy
This protocol allows for the determination of the reaction rate by observing the consumption of this compound.
Materials:
-
This compound stock solution of known concentration (e.g., in DMSO)
-
Dienophile stock solution of known concentration (in a compatible solvent)
-
Reaction buffer or solvent (e.g., PBS, pH 7.4, or Methanol)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Instrument Setup: Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of this compound.
-
Reagent Preparation:
-
Prepare a solution of the tetrazine in the reaction buffer/solvent at a suitable concentration (e.g., 25-50 µM).
-
Prepare a solution of the dienophile at a concentration that is in large excess (at least 10-fold higher) to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurement:
-
Equilibrate both solutions to the desired reaction temperature (e.g., 25°C or 37°C).
-
In a quartz cuvette, mix the tetrazine solution with the dienophile solution.
-
Immediately start recording the absorbance at the chosen wavelength over time until the absorbance of the tetrazine has disappeared.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, plot the natural logarithm of the absorbance (ln(Abs)) versus time.
-
The slope of the resulting linear fit will be the negative of the observed pseudo-first-order rate constant (-k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the dienophile.
-
Reaction Mechanism
The inverse electron-demand Diels-Alder reaction between this compound and a dienophile (in this case, a generic strained alkene) proceeds through a concerted [4+2] cycloaddition followed by a retro-Diels-Alder reaction.
Caption: Simplified reaction mechanism.
References
- 1. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and cycloaddition reactivity of a monocyclic aromatic 1,2,3,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3,6-Diphenyl-1,2,4,5-tetrazine in Biological Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-diphenyl-1,2,4,5-tetrazine (DPTz) in biological environments.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Bioorthogonal Conjugation Product
-
Question: We are observing a lower than expected yield for our inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with this compound in a biological sample. What are the potential causes and how can we troubleshoot this?
-
Answer: Low yields in iEDDA reactions involving DPTz can stem from several factors, including competing side reactions and suboptimal reaction conditions. Here’s a step-by-step guide to troubleshoot this issue:
Potential Cause A: Competing Side Reaction with Thiols
A significant side reaction to consider is the Tetrazine-Thiol Exchange (TeTEx), a reversible nucleophilic aromatic substitution (SNAr) that can occur with free thiol groups, such as those in cysteine residues of proteins.[1] While DPTz is relatively stable, this reaction can become significant with high concentrations of thiols or over long reaction times.[1]
Troubleshooting Steps:
-
Analyze for Side Products: Use reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry to look for the formation of a tetrazine-thiol adduct.
-
Control Reaction Time: Minimize the incubation time to the duration necessary for the desired iEDDA reaction to proceed.
-
pH Adjustment: If your experimental conditions permit, consider performing the reaction at a slightly more acidic pH (e.g., 6.5) to decrease the nucleophilicity of thiol groups.[1]
-
Thiol Scavengers: In acellular experiments, the use of a thiol-scavenging reagent may be beneficial, provided it does not interfere with your primary reaction.
Potential Cause B: Instability of DPTz in the Reaction Medium
Tetrazines can exhibit limited stability in aqueous solutions, and this is often a trade-off with their reactivity.[2] Degradation of DPTz over the course of the experiment will lead to a lower effective concentration and reduced product yield.
Troubleshooting Steps:
-
Assess Stability: Monitor the stability of DPTz in your specific biological medium over the time course of your experiment. This can be done by measuring the decrease in its characteristic absorbance (around 520-540 nm) over time using a UV-Vis spectrophotometer.[3]
-
Optimize Reaction Conditions: If instability is an issue, consider shortening the reaction time or performing the reaction at a lower temperature if the kinetics of the iEDDA reaction are sufficiently fast.
Potential Cause C: Suboptimal Dienophile Reactivity
The choice of dienophile significantly impacts the reaction rate.[4][5]
Troubleshooting Steps:
-
Consider a More Reactive Dienophile: If you are using a less reactive dienophile, such as norbornene, switching to a more strained and reactive one like a trans-cyclooctene (TCO) derivative can dramatically increase the reaction rate and yield.[6][7]
-
Increase Dienophile Concentration: Employing a higher concentration of the dienophile (pseudo-first-order conditions) can help drive the reaction to completion.
-
Issue 2: Unexpected Modification of Biomolecules
-
Question: We have evidence of our protein of interest being modified by this compound at sites other than the intended dienophile-labeled location. What could be causing this?
-
Answer: Unintended modification of biomolecules by DPTz can occur through reactions with nucleophilic residues on the protein surface.
Potential Cause: Reaction with Amine Groups
Primary and secondary amines, such as those on lysine residues or the N-terminus of proteins, can act as nucleophiles and potentially react with the tetrazine ring.[1] While this is less common with more stable tetrazines like DPTz compared to more reactive derivatives, it can still occur, especially with highly accessible and reactive amine groups.[1]
Troubleshooting Steps:
-
Characterize the Modification: Use techniques like mass spectrometry to identify the specific amino acid residues that have been modified.
-
pH Optimization: Lowering the pH of the reaction buffer (if tolerated by your biomolecule) can protonate amine groups, reducing their nucleophilicity and minimizing this side reaction.
-
Use a More Stable Tetrazine: If non-specific amine modification is a persistent issue, consider using a tetrazine with stronger electron-donating groups, which will be more resistant to nucleophilic attack, although this will also decrease the rate of the desired iEDDA reaction.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary reaction of this compound in biological systems?
-
A1: The primary and intended reaction is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained dienophile, such as a trans-cyclooctene (TCO) or a strained alkyne.[7][8] This reaction is a type of bioorthogonal chemistry, meaning it can proceed in a biological environment without interfering with native biochemical processes.[7] The reaction is typically very fast and results in the formation of a stable dihydropyridazine product with the release of nitrogen gas.[7][8]
-
-
Q2: What are the main biological nucleophiles that can cause side reactions with DPTz?
-
A2: The most significant biological nucleophiles to consider are thiols (from cysteine residues) and, to a lesser extent, amines (from lysine residues and N-termini).[1]
-
-
Q3: Can this compound react with thiols, and is this reaction reversible?
-
Q4: How does the choice of dienophile affect the reaction with DPTz?
-
A4: The structure of the dienophile has a major impact on the reaction kinetics. Highly strained dienophiles, like trans-cyclooctenes, react much faster with tetrazines than less strained ones, such as norbornenes.[5][7] For example, the reaction of DPTz with a strained trans-cyclooctene derivative can be over 160 times faster than with the parent trans-cyclooctene.[6]
-
-
Q5: How does the stability of DPTz in aqueous media compare to other tetrazines?
-
A5: There is generally a trade-off between the reactivity and stability of tetrazines.[2] Tetrazines with electron-withdrawing groups, which are more reactive in iEDDA reactions, tend to be less stable in aqueous solutions.[5][10] Conversely, tetrazines with electron-donating groups are more stable but less reactive.[4][5] DPTz, with its phenyl groups, is considered to have moderate reactivity and stability.
-
Quantitative Data
Table 1: Second-Order Rate Constants of 3,6-disubstituted-1,2,4,5-tetrazines with Various Dienophiles
| Tetrazine Derivative | Dienophile | Solvent | Rate Constant (k₂) (M⁻¹s⁻¹) |
| This compound | trans-cyclooctene | MeOH | 19.1 |
| This compound | (E)-bicyclo[6.1.0]non-4-ene | MeOH | 3100 |
| This compound | Bicyclononyne (BCN) | MeOH | 3.6 |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | MeOH | 118 |
| 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | MeOH | 1.4 |
Data compiled from multiple sources.[4][6]
Experimental Protocols
Protocol 1: General Procedure for Kinetic Measurements of iEDDA Reactions
This protocol is for determining the second-order rate constant of the reaction between a tetrazine and a dienophile using UV-Vis spectroscopy.
-
Reagent Preparation:
-
Prepare a stock solution of the 3,6-disubstituted tetrazine (e.g., this compound) in an appropriate organic solvent (e.g., DMSO or acetonitrile).
-
Prepare a stock solution of the dienophile (e.g., a trans-cyclooctene derivative) in the same solvent.
-
Prepare the reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
-
Kinetic Measurement:
-
The dienophile should be in pseudo-first-order excess (typically 10-fold or higher) compared to the tetrazine.
-
For rapid reactions, use a stopped-flow spectrophotometer. Equilibrate the reactant solutions to the desired temperature (e.g., 37°C) in the instrument's syringes.
-
Rapidly mix the two solutions and monitor the reaction by following the decrease in the characteristic absorbance of the tetrazine (typically around 520-540 nm) over time.
-
For slower reactions, mix the reactants in a quartz cuvette and record the absorbance at regular intervals.
-
-
Data Analysis:
-
Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the dienophile in excess.
-
Protocol 2: Assessment of Tetrazine Stability in Biological Media
This protocol is for evaluating the stability of a tetrazine derivative in a biologically relevant medium.
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine in DMSO.
-
Prepare the test medium (e.g., PBS pH 7.4, or cell culture medium supplemented with 10% fetal bovine serum).
-
-
Stability Assay:
-
Add the tetrazine stock solution to the pre-warmed (37°C) test medium to a final concentration typically in the micromolar range. The final DMSO concentration should be kept low (e.g., <1%).
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the solution.
-
Measure the absorbance of the tetrazine at its λ_max.
-
-
Data Analysis:
-
Plot the percentage of remaining tetrazine (based on absorbance) against time to determine its half-life in the medium.
-
Visualizations
Caption: The iEDDA reaction of DPTz with a strained dienophile.
Caption: The reversible TeTEx side reaction with biological thiols.
Caption: A logical workflow for troubleshooting low iEDDA reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 8. Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click’n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3,6-Diphenyl-1,2,4,5-tetrazine (DPTZ) Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 3,6-Diphenyl-1,2,4,5-tetrazine (DPTZ) solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound (DPTZ)?
A1: this compound is a crystalline solid that is soluble in polar organic solvents.[1] For optimal dissolution, consider the following:
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are effective solvents for DPTZ.[1] Chloroform is also a viable option.[2]
-
Limited Solubility: DPTZ has limited solubility in highly non-polar solvents such as hexane or cyclohexane.[1]
-
Temperature: Increasing the temperature can enhance the solubility of DPTZ in various solvents.[1]
Q2: How should I store DPTZ, both as a solid and in solution, to ensure its stability?
A2: Proper storage is crucial for maintaining the integrity of DPTZ.
-
Solid DPTZ: Store in a tightly sealed container in a refrigerator under an inert atmosphere.[2] It is noted to be hygroscopic, so protection from moisture is critical.[2] General good practices for chemical storage also apply, such as keeping it in a cool, dry, and well-ventilated area away from incompatible materials.[3]
-
DPTZ Solutions: For short-term storage, solutions should be kept in a tightly sealed container in a refrigerator. For long-term storage, it is advisable to prepare fresh solutions before use due to the potential for degradation in solution, especially in the presence of nucleophiles.
Q3: My DPTZ solution is changing color. What does this indicate and what should I do?
A3: A color change in your DPTZ solution, typically a fading of its characteristic red or purple color, is an indication of degradation of the tetrazine ring. The stability of tetrazines can be monitored by the decay of their absorbance in the visible region (around 520-540 nm).[4] If you observe a color change, it is recommended to prepare a fresh solution to ensure the reliability of your experimental results.
Q4: What factors can lead to the degradation of DPTZ in solution?
A4: The degradation of DPTZ in solution can be influenced by several factors:
-
Nucleophiles: The tetrazine ring is susceptible to nucleophilic attack.[4] The presence of nucleophiles, such as hydroxide ions (in basic aqueous solutions) or thiols, can lead to degradation.[4][5]
-
Aqueous Environments: While DPTZ is relatively stable, some tetrazines can slowly decompose in aqueous solutions.[6] The stability in aqueous media is a critical consideration for bioorthogonal applications.
-
Substituents: The electronic properties of the substituents on the tetrazine ring play a significant role. Electron-withdrawing groups can destabilize the ring, while electron-donating groups, like the phenyl groups in DPTZ, tend to enhance stability compared to more electron-deficient tetrazines.[6][7]
-
Thermal and Photochemical Decomposition: Although DPTZ is generally considered thermally stable, high temperatures can lead to decomposition.[8][9] Exposure to light can also potentially contribute to degradation over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate forms in DPTZ solution upon storage | - Solution is supersaturated.- Change in temperature affecting solubility. | - Gently warm the solution to redissolve the precipitate.- If the issue persists, prepare a fresh, less concentrated solution. |
| Inconsistent results in click chemistry reactions | - Degradation of the DPTZ solution.- Inaccurate concentration of the DPTZ solution. | - Prepare a fresh DPTZ solution before each experiment.- Verify the concentration of the solution using UV-Vis spectroscopy by measuring the absorbance at its λmax (typically around 520-540 nm for tetrazines). |
| Slow or incomplete reaction with a dienophile | - The inherent reactivity of DPTZ may be too low for the specific dienophile.- The solvent may be affecting the reaction rate. | - Consider using a more reactive tetrazine derivative if faster kinetics are required.- Optimize the reaction solvent. For some tetrazine reactions, methanol has been shown to result in higher reaction rates compared to acetonitrile.[10] |
Experimental Protocols
Protocol 1: Preparation of a Standard DPTZ Solution
-
Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO).
-
Procedure: a. Weigh the desired amount of solid DPTZ in a clean, dry vial. b. Add the calculated volume of anhydrous DMSO to achieve the target concentration. c. Vortex or sonicate the mixture until the DPTZ is completely dissolved. d. Store the solution in a tightly sealed container, protected from light, in a refrigerator.
Protocol 2: Assessment of DPTZ Solution Stability by UV-Vis Spectroscopy
This protocol provides a general workflow for monitoring the stability of a DPTZ solution over time.
-
Materials: DPTZ solution, the solvent used for the DPTZ solution (e.g., DMSO, PBS), UV-Vis spectrophotometer, quartz cuvettes.
-
Procedure: a. Prepare a dilute solution of DPTZ in the desired solvent to a concentration that gives an initial absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0) at the λmax of DPTZ. b. Immediately measure the initial absorbance spectrum of the solution to determine the starting absorbance at λmax. c. Incubate the solution under the desired experimental conditions (e.g., specific temperature, pH). d. At regular time intervals, take an aliquot of the solution and measure its absorbance at λmax. e. Plot the absorbance at λmax versus time to monitor the degradation of DPTZ. The percentage of remaining tetrazine can be calculated as (Absorbance at time t / Initial Absorbance) * 100.
Diagrams
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Click’n lock : rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-dema ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00062A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. "Decomposition pathways of some 3,6-substituted s-tetrazines" by J. C. Oxley, J. L. Smith et al. [digitalcommons.uri.edu]
- 9. researchgate.net [researchgate.net]
- 10. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the rate of 3,6-Diphenyl-1,2,4,5-tetrazine cycloaddition.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to enhance the rate of 3,6-diphenyl-1,2,4,5-tetrazine cycloaddition and related inverse-electron-demand Diels-Alder (IEDDA) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the this compound cycloaddition reaction?
The reaction is a bioorthogonal process known as an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1] In this reaction, the electron-deficient tetrazine acts as the diene, and it reacts with an electron-rich dienophile (typically a strained alkene or alkyne).[1][2] The process consists of two main steps:
-
A [4+2] cycloaddition between the tetrazine and the dienophile to form a highly strained bicyclic intermediate. This is the rate-determining step.[1][2]
-
A subsequent, rapid retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂) to form a stable dihydropyridazine product.[3][4]
Caption: Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.
Q2: My reaction with this compound is too slow. What are the primary factors I should consider to increase the rate?
To increase the reaction rate, you should systematically evaluate the following factors: the electronic properties of your reactants, the structure of the dienophile, steric hindrance, and reaction conditions. The most significant rate enhancements are typically achieved by selecting a more reactive dienophile or by modifying the tetrazine with electron-withdrawing groups.[3][5]
Caption: Troubleshooting workflow for slow tetrazine cycloaddition reactions.
Q3: How does the choice of dienophile affect the reaction rate?
The dienophile choice is critical. The reaction rate is dramatically accelerated by using dienophiles with high ring strain.[3] The reactivity of common dienophiles generally follows this order: strained trans-cyclooctenes (TCOs) > bicyclononyne (BCN) > norbornenes.[5][6] For instance, the reaction with TCO can be orders of magnitude faster than with norbornene.[5] Furthermore, modifications to the TCO structure, such as creating cis-fused bicyclic systems, can increase strain and boost reactivity by another 1-2 orders of magnitude.[7][8]
Q4: How do substituents on the tetrazine ring influence the cycloaddition kinetics?
Substituents on the tetrazine ring have a profound effect on its reactivity due to electronic and steric factors.[3]
-
Electronic Effects : Attaching electron-withdrawing groups (EWGs), such as pyridyl or pyrimidinyl, to the tetrazine ring lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[9][10][11] This reduces the LUMO-HOMO energy gap between the tetrazine and dienophile, accelerating the reaction.[3] Conversely, electron-donating groups (EDGs), like methyl groups, slow the reaction rate but often improve the tetrazine's stability in aqueous solutions.[1][5]
-
Steric Effects : Less sterically hindered tetrazines react faster.[1][3] For example, monosubstituted tetrazines can exhibit significantly higher reactivity compared to their disubstituted counterparts.[3] Even among aryl-substituted tetrazines, bulky groups can sterically interfere with the dienophile, slowing the reaction.[5]
Q5: What is the effect of solvent, temperature, and concentration on the reaction rate?
-
Concentration : As a bimolecular reaction, the rate is directly dependent on the concentration of both the tetrazine and the dienophile.[1] Increasing the concentration of either reactant will increase the observed reaction rate.
-
Solvent : The choice of solvent can influence kinetics. Protic solvents like water or methanol can sometimes accelerate the reaction compared to less polar organic solvents.[1][9] However, this effect is not universal, and it is best to perform kinetic measurements in the solvent system of interest.[1]
-
Temperature : Increasing the temperature generally accelerates the reaction.[1] However, this must be balanced with the thermal stability of the reactants and any other components in the system, particularly when working with biological samples.[1]
Q6: My reactants seem to be degrading, leading to incomplete conversion. What can I do?
Reactant stability is crucial, especially for highly reactive tetrazines or strained dienophiles in aqueous media.[1]
-
Use Fresh Solutions : Prepare solutions of your tetrazine and dienophile immediately before use.
-
Proper Storage : Store stock solutions, particularly of the tetrazine, at low temperatures (-20°C or -80°C) in an anhydrous solvent to prevent degradation.[1]
-
Check Purity : Assess the purity of your reactants before starting the experiment to ensure they have not degraded during storage.
-
pH Control : Maintain a physiological pH (6-9) for reactions in aqueous buffers, as extreme pH values can hasten the degradation of reactants.[1]
Troubleshooting Guide: Slow or Incomplete Reaction
| Possible Cause | Recommended Solution | Rationale |
| Suboptimal Dienophile | Switch to a more reactive dienophile. Prioritize strained alkenes in the order: highly strained TCO derivatives > standard TCO > BCN > norbornene. | The reaction rate is highly dependent on the ring strain of the dienophile.[3][7] Using a more strained system dramatically accelerates the cycloaddition. |
| Suboptimal Tetrazine | Replace 3,6-diphenyl-tetrazine with a derivative containing electron-withdrawing groups (e.g., 3,6-di(2-pyridyl)-s-tetrazine). | EWGs lower the tetrazine's LUMO energy, decreasing the activation barrier for the reaction and increasing the rate constant.[5][9] |
| Low Reactant Concentration | Increase the concentration of one or both reactants. | The reaction follows second-order kinetics, meaning the rate is proportional to the concentration of both the tetrazine and the dienophile.[1] |
| Steric Hindrance | If labeling a biomolecule, choose a different labeling site. Alternatively, use reactants with longer, flexible linkers or spacers. For the tetrazine, consider a less bulky or monosubstituted version. | Bulky groups near the reaction site on either the tetrazine or the dienophile can physically block the approach of the reaction partner, slowing the reaction.[1][3][5] |
| Reactant Degradation | Use freshly prepared solutions from properly stored, high-purity starting materials. | Tetrazines and strained dienophiles can be susceptible to degradation, especially in aqueous or non-neutral pH solutions, reducing the effective concentration of active reactants.[1] |
| Suboptimal Solvent | If in an organic solvent, try switching to a protic solvent like methanol or an aqueous buffer, if compatible with your system. | Protic solvents can sometimes accelerate the IEDDA reaction, though the effect varies.[1] |
Quantitative Data: Reaction Rate Constants
The tables below summarize second-order rate constants (k₂) for various tetrazine-dienophile pairs to guide reactant selection.
Table 1: Comparison of Second-Order Rate Constants (k₂) for 3,6-disubstituted-1,2,4,5-tetrazines with Bicyclononyne (BCN) in Methanol.
| 3-Position Substituent | 6-Position Substituent | Rate Constant (k₂) in M⁻¹s⁻¹ |
| Pyridin-2-yl | Pyridin-2-yl | 118[9] |
| Pyrimidin-2-yl | 4-(Trifluoromethyl)phenyl | 125[9] |
| Phenyl | Phenyl | 3.6[9] |
| 4-Methoxyphenyl | 4-Methoxyphenyl | 0.58[9] |
Data sourced from Zhang et al. (2012), demonstrating the impact of electron-withdrawing (pyridinyl, pyrimidinyl) and electron-donating (methoxyphenyl) groups compared to phenyl groups.[9]
Table 2: Effect of Dienophile Structure on Reaction Rate with this compound in Methanol at 25°C.
| Dienophile | Rate Constant (k₂) in M⁻¹s⁻¹ | Relative Rate |
| (E)-bicyclo[6.1.0]non-4-ene (cis-fused) | 3100[7] | 160x |
| trans-cyclooctene (TCO) | 19.1[7] | 1x |
Data sourced from Taylor et al. (2011), highlighting the dramatic rate increase achieved by using a conformationally strained TCO derivative.[7]
Experimental Protocols
Protocol: General Procedure for Monitoring Reaction Kinetics via UV-Vis Spectroscopy
This protocol is adapted from methods used to determine second-order rate constants for tetrazine cycloadditions.[2][9] It relies on monitoring the disappearance of the tetrazine's characteristic absorbance in the visible or near-UV region under pseudo-first-order conditions.
1. Materials and Reagents:
-
This compound
-
Dienophile of interest (e.g., TCO)
-
Anhydrous solvent (e.g., HPLC-grade Methanol, Acetonitrile, or appropriate buffer)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
2. Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 5 mM in the chosen solvent).
-
Prepare a stock solution of the dienophile at a significantly higher concentration (e.g., 100 mM in the same solvent).
3. Determination of λ_max:
-
Dilute the tetrazine stock solution to a suitable concentration (e.g., 50-100 µM) and record its UV-Vis spectrum to identify the absorbance maximum (λ_max). For many tetrazines, this is in the 295-330 nm or ~520 nm range.
4. Kinetic Measurement (Pseudo-First-Order Conditions):
-
Set the spectrophotometer to monitor absorbance at the determined λ_max over time.
-
Equilibrate the solvent and reactant solutions to the desired temperature (e.g., 25°C).
-
In a quartz cuvette, prepare a dilute solution of the tetrazine (e.g., 25 µM final concentration).
-
To initiate the reaction, add a large excess of the dienophile (e.g., at least 10-fold excess, for a final concentration of 250 µM or higher). Mix quickly and immediately begin recording the absorbance decay over time.
-
Continue recording until the absorbance signal is stable, indicating the reaction is complete.
5. Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time (t).
-
For a pseudo-first-order reaction, this plot should be linear. The slope of this line is equal to -k_obs, where k_obs is the observed rate constant.
-
Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [Dienophile] , where [Dienophile] is the concentration of the dienophile used in the experiment.
-
Repeat the experiment with several different excess concentrations of the dienophile to ensure the calculated k₂ is consistent.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of highly reactive dienophiles for the tetrazine-trans-cyclooctene ligation. | Semantic Scholar [semanticscholar.org]
- 9. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 11. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]
Technical Support Center: 3,6-Diphenyl-1,2,4,5-tetrazine-TCO Ligation
Welcome to the technical support center for the 3,6-Diphenyl-1,2,4,5-tetrazine (DP-Tetrazine) and trans-cyclooctene (TCO) ligation, a cornerstone of bioorthogonal chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, ensuring the successful application of this powerful conjugation technique.
Frequently Asked Questions (FAQs)
Q1: What is the core mechanism of the DP-Tetrazine-TCO ligation?
The DP-Tetrazine-TCO ligation is a bioorthogonal reaction that proceeds via an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition.[1] In this reaction, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile.[1] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which releases nitrogen gas, irreversibly forming a stable dihydropyridazine product.[2] This reaction is known for its exceptionally rapid kinetics and high specificity, proceeding efficiently under physiological conditions without the need for a catalyst.[1][3]
Q2: What are the typical second-order rate constants for this reaction?
The second-order rate constants (k₂) for the TCO-tetrazine reaction are among the highest for any bioorthogonal reaction, generally falling within the range of 10³ to 10⁶ M⁻¹s⁻¹.[1] The specific rate is highly dependent on the substituents on both the tetrazine and the TCO, as well as the solvent used.[4][5] Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can accelerate the reaction rate.[1][6]
Q3: Is a catalyst required for the tetrazine-TCO reaction?
No, a catalyst is not required. The tetrazine-TCO ligation is a catalyst-free click chemistry reaction, which makes it highly suitable for biological applications as it avoids the cytotoxicity associated with catalysts like copper.[3][6]
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored spectrophotometrically by observing the disappearance of the characteristic absorbance of the tetrazine, which is typically in the range of 510-550 nm.[7][8] For very fast reactions, a stopped-flow spectrophotometer may be necessary to accurately measure the kinetics.[7]
Troubleshooting Guide
This guide addresses common issues that can lead to low product yield or unexpected results during DP-Tetrazine-TCO ligation experiments.
Issue 1: Low or No Conjugation Product Observed
Potential Cause & Recommended Solution
-
Degradation of Reactants:
-
Tetrazine Instability: Some tetrazine derivatives can be susceptible to degradation in aqueous media, especially when exposed to light or strong bases.[6] It is recommended to prepare tetrazine solutions fresh.[6]
-
TCO Instability: TCO can isomerize to its less reactive cis-isomer, particularly in the presence of thiols.[6] Ensure proper storage of TCO reagents and consider using freshly prepared solutions.[7]
-
-
Suboptimal Reaction Conditions:
-
Incorrect Stoichiometry: An improper molar ratio of tetrazine to TCO can result in an incomplete reaction.[7] It is often beneficial to use a slight excess (1.05 to 1.5-fold) of the tetrazine.[6][9]
-
Incorrect pH: The reaction is generally optimal within a pH range of 6-9.[6][10] For labeling reactions involving NHS esters, a pH of 7.2-9.0 in an amine-free buffer is recommended.[6][8]
-
-
Inefficient Initial Labeling:
-
Steric Hindrance:
Issue 2: Reaction Appears Incomplete
Potential Cause & Recommended Solution
-
Suboptimal Stoichiometry: As mentioned above, an incorrect molar ratio can lead to an incomplete reaction.[7] Empirically optimizing the ratio is recommended.[6]
-
Reactant Instability: The degradation of either the tetrazine or TCO over the course of the reaction can prevent it from going to completion.[7]
Issue 3: Difficulty in Purifying the Final Conjugate
Potential Cause & Recommended Solution
-
Presence of Excess Unreacted Reagents: Unreacted tetrazine or TCO-functionalized molecules can co-elute with the desired product.
Quantitative Data Summary
The following tables summarize key quantitative parameters to aid in experimental design and troubleshooting.
Table 1: General Reaction Parameters for Tetrazine-TCO Ligation
| Parameter | Recommended Value/Condition | Citation |
| Stoichiometry | 1.05 - 1.5 molar excess of tetrazine | [6][9] |
| pH | 6 - 9 | [6][10] |
| Temperature | Room Temperature (25°C), 37°C, or 4°C | [6] |
| Duration | 10 - 60 minutes (can be extended) | [6] |
| Solvents | Aqueous buffers (e.g., PBS), organic solvents (e.g., DMF, DMSO) | [6] |
Table 2: Second-Order Rate Constants (k₂) for Selected Tetrazine-Dienophile Reactions
| Diene (Tetrazine) | Dienophile | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Citation |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 9:1 MeOH/water | 2000 | [4] |
| This compound | Bicyclononyne (BCN) | Methanol | 3.6 | [12] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 118 | [12] |
Experimental Protocols & Workflows
General Protocol for Protein-Protein Conjugation
This protocol outlines the labeling of two proteins with TCO and tetrazine NHS esters, followed by their conjugation.[6]
-
Protein A Labeling with TCO-NHS Ester:
-
Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Add a 10- to 20-fold molar excess of TCO-NHS ester (dissolved in anhydrous DMSO or DMF) to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes.
-
Remove excess, unreacted TCO-NHS ester using a spin desalting column.[6][11]
-
-
Protein B Labeling with Tetrazine-NHS Ester:
-
Repeat the same labeling and purification steps as for Protein A, using a tetrazine-NHS ester.[6]
-
-
Ligation of TCO-Protein A and Tetrazine-Protein B:
-
Mix the purified TCO-labeled Protein A and tetrazine-labeled Protein B in a suitable reaction buffer (e.g., PBS, pH 7.4). A slight molar excess of the tetrazine-protein is often used.[8]
-
Incubate for 10-60 minutes at room temperature.
-
The reaction progress can be monitored by the disappearance of the tetrazine's color.
-
Purify the final conjugate using size-exclusion chromatography to remove any unreacted proteins.[9]
-
Diagrams
Caption: Experimental workflow for protein-protein conjugation via Tetrazine-TCO ligation.
Caption: Troubleshooting logic for low or no product yield in Tetrazine-TCO ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,6-Diphenyl-1,2,4,5-tetrazine Conjugation Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,6-diphenyl-1,2,4,5-tetrazine conjugation products. This guide addresses specific issues encountered during experimental work, offering direct solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound conjugation reaction?
A1: The most common impurities include unreacted this compound, excess dienophile (the molecule it reacts with), and potential side products from the degradation of the tetrazine or dienophile, especially if the reaction conditions are not optimized. For protein conjugations, unreacted protein is also a major impurity.[1][2]
Q2: How can I monitor the progress of my conjugation reaction?
A2: The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[3] Quantitatively, it can be tracked by Thin Layer Chromatography (TLC) or more precisely by High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy, monitoring the decrease in the tetrazine's absorbance, typically around 520-540 nm.[4][5] For protein conjugations, SDS-PAGE can show a shift in the molecular weight of the conjugated protein.
Q3: What is the best initial purification strategy for my conjugation product?
A3: For small molecule conjugations, direct purification by flash column chromatography on silica gel is often effective.[4][6] For protein conjugates, the initial step is typically to remove excess small molecules (like unreacted tetrazine) using Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[2]
Q4: How can I separate the final conjugate from unreacted starting material?
A4: For small molecules, a well-chosen solvent system in flash chromatography or HPLC can effectively separate the product from starting materials. For biomolecules, if SEC is not sufficient to separate conjugated from unconjugated protein, Hydrophobic Interaction Chromatography (HIC) is a powerful technique, as the conjugation often increases the hydrophobicity of the protein.[1][2] Affinity chromatography can also be used if one of the components has an affinity tag.[7]
Q5: My purified conjugate appears to be unstable and is aggregating. What can I do?
A5: Aggregation can be caused by the increased hydrophobicity of the conjugate.[1] To mitigate this, consider optimizing the buffer conditions by adjusting pH, ionic strength, or adding stabilizing excipients like sugars or non-ionic surfactants.[2] Performing purification steps at lower temperatures (e.g., 4°C) can also help minimize degradation.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound conjugation products.
Problem 1: Low Recovery of the Conjugated Product
| Possible Cause | Suggested Solution |
| Product Precipitation | The increased hydrophobicity of the conjugate can lead to poor solubility. Optimize buffer conditions by screening different pH levels, ionic strengths, and adding solubility-enhancing excipients. For small molecules, try a different solvent system for chromatography.[1][2] |
| Non-specific Binding to Chromatography Resin | The conjugate may be interacting with the column matrix. Modify the mobile phase by, for example, increasing the salt concentration in HIC or adding a small amount of a non-ionic detergent. Consider using a different type of chromatography resin.[2] |
| Harsh Elution Conditions | The conditions used for elution might be denaturing or degrading the product. Use a gentler gradient or step elution. For affinity chromatography, consider competitive elution.[2] |
| Inefficient Reaction | If the conjugation reaction did not go to completion, the yield of the desired product will be inherently low. Optimize the reaction conditions by adjusting stoichiometry (a slight excess of one reactant can drive the reaction), reaction time, or temperature.[3][8] |
Problem 2: Presence of Unreacted Starting Materials in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Optimize the reaction conditions, such as increasing the molar excess of one of the reactants (typically 1.5-2x), extending the reaction time, or adjusting the pH.[3][8] |
| Co-elution during Chromatography | The product and unreacted starting materials may have similar retention times under the chosen chromatography conditions. For small molecules, adjust the solvent system for flash chromatography or the gradient for HPLC. For proteins, consider a different purification method with higher resolution, such as HIC.[1][2] |
| Excess Tetrazine | Unreacted tetrazine can often be removed by SEC for protein conjugates or by using a scavenger resin for small molecule reactions. |
Problem 3: Product Degradation or Instability
| Possible Cause | Suggested Solution |
| Tetrazine Ring Instability | Some tetrazine derivatives can be unstable in aqueous solutions, particularly those with strong electron-withdrawing groups. Use more stable tetrazine derivatives if possible and perform purification at lower temperatures (4°C).[1][2] |
| Harsh pH or Solvents | Extreme pH or the use of harsh organic solvents during purification can lead to the degradation of the conjugate. Employ milder purification techniques that operate under near-physiological conditions where possible.[1] |
| Oxidation | The dihydropyridazine product of the cycloaddition can sometimes be prone to oxidation. If this is an issue, degassing solutions may help prevent oxidation-related side products.[8] |
Data Presentation
Table 1: Reaction Conditions and Purification Methods for Selected this compound Conjugations
| Dienophile | Solvent | Reaction Time | Purification Method | Isolated Yield | Reference |
| Bicyclononyne (BCN) | Methanol | 5 - 30 min | Flash Column Chromatography | High | [4] |
| Norbornene derivative | Methanol | 5 - 30 min | Flash Column Chromatography | High | [4] |
| TCO-modified protein | PBS, pH 7.4 | 30 - 60 min | Size-Exclusion Chromatography | N/A | [3] |
| Norbornene-modified molecule | DMSO/Buffer | 1 - 4 hours | HPLC or Silica Gel Chromatography | N/A | [3] |
Table 2: Second-Order Rate Constants for the Reaction of this compound with Various Dienophiles
| Dienophile | Solvent | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Bicyclononyne (BCN) | Methanol | 3.6 | [4] |
| trans-Cyclooctene (TCO) | Methanol | 3100 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Small Molecule Conjugation and Purification
-
Reaction Setup: Dissolve this compound in a suitable solvent such as methanol or a mixture of DMSO and an aqueous buffer.[3][4] Add the dienophile, typically in a 1:1 to 1:1.2 molar ratio of tetrazine to dienophile.[3]
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by the disappearance of the pink color and confirmed by TLC or LC-MS analysis.[3][4]
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) should be determined by TLC analysis.[4][6]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4][10]
Protocol 2: Purification of a Tetrazine-Protein Conjugate
-
Initial Purification (Removal of Excess Small Molecules):
-
Equilibrate a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the crude conjugation reaction mixture onto the column.
-
Elute the sample with the equilibration buffer. The protein conjugate will elute in the earlier fractions, while the smaller, unreacted tetrazine and other small molecules will elute later.[2]
-
Monitor the elution profile using a UV detector at 280 nm (for protein) and at the tetrazine's specific wavelength.
-
-
High-Resolution Purification (Separation of Conjugate from Unreacted Protein):
-
This step is necessary if the initial SEC purification does not sufficiently separate the conjugated and unconjugated protein.
-
Hydrophobic Interaction Chromatography (HIC):
-
Equilibrate an HIC column with a high-salt binding buffer.
-
Add salt to the partially purified protein sample to match the binding buffer concentration.
-
Load the sample onto the column.
-
Elute the bound proteins using a decreasing salt gradient. The more hydrophobic tetrazine-protein conjugate will typically elute at a lower salt concentration than the unreacted protein.[2]
-
Collect and analyze fractions by SDS-PAGE and UV-Vis spectroscopy to identify the pure conjugate.
-
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound conjugation products.
Caption: Troubleshooting logic for the purification of this compound conjugation products.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Proximity-enhanced protein crosslinking through an alkene-tetrazine reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound(6830-78-0) 1H NMR spectrum [chemicalbook.com]
Effect of pH on 3,6-Diphenyl-1,2,4,5-tetrazine reactivity and stability.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of 3,6-diphenyl-1,2,4,5-tetrazine, with a specific focus on the impact of pH on its reactivity and stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in bioorthogonal chemistry?
A1: The primary mechanism is the inverse electron-demand Diels-Alder (IEDDA) reaction.[1] This is a type of [4+2] cycloaddition where the electron-deficient this compound (diene) reacts rapidly with an electron-rich dienophile, such as a strained alkene or alkyne (e.g., trans-cyclooctene (TCO) or norbornene).[1][2] This reaction is known for its fast kinetics and high specificity, making it a valuable tool in "click chemistry" and bioorthogonal labeling.[3][4]
Q2: How does pH affect the stability of this compound?
A2: The stability of 1,2,4,5-tetrazines, including this compound, is pH-dependent. Generally, tetrazines are more stable in neutral to slightly acidic conditions. They can degrade in aqueous solutions, particularly under basic (high pH) conditions.[5] While this compound is considered relatively stable, prolonged exposure to highly basic environments should be avoided to prevent degradation.[5][6]
Q3: How does pH influence the reactivity of this compound in IEDDA reactions?
A3: The influence of pH on the reactivity of this compound is highly dependent on the dienophile being used.[5]
-
pH-Independent Dienophiles: For many common dienophiles like trans-cyclooctene (TCO) and norbornene derivatives, the reaction rate is largely independent of pH.[5] For these reactions, a physiological pH of around 7.4 is a good starting point, especially when working with biological samples.[5]
-
pH-Dependent Dienophiles: With certain dienophiles, such as vinylboronic acids (VBAs), the reaction rate increases at a higher pH (typically in the range of 8 to 11).[5][7] This is because the boronic acid is in equilibrium with its more reactive boronate anion form at higher pH.[5][7]
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a tightly closed container in a dry, well-ventilated place.[8] For long-term stability, storage at room temperature is generally acceptable.[6] It is also described as hygroscopic, so protection from moisture is important.[9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Slow or incomplete reaction | Suboptimal pH for the chosen dienophile. | Verify the optimal pH for your specific dienophile. For TCO or norbornene, a pH of ~7.4 is standard.[5] If using a vinylboronic acid, consider increasing the pH to the 8-11 range.[5][7] Use a calibrated pH meter to confirm the buffer pH. |
| Degradation of this compound. | Prepare fresh solutions of the tetrazine, as it can degrade in aqueous buffers, especially at basic pH.[5] Monitor the characteristic pink-red color or the absorbance peak to ensure it has not decomposed before starting the reaction.[5] | |
| Low reactant concentration. | The IEDDA reaction is bimolecular, so its rate depends on the concentration of both the tetrazine and the dienophile. Increasing the concentration of one or both reactants can improve the reaction rate.[5] | |
| Rapid fading of the tetrazine color before adding the dienophile | Degradation of the tetrazine due to basic pH. | This indicates potential degradation of the tetrazine.[5] Consider performing the reaction at a neutral or slightly acidic pH if your dienophile's reactivity is not negatively affected. If a high pH is necessary for the dienophile, add the tetrazine to the reaction mixture immediately before starting the experiment to minimize its exposure to basic conditions.[5] |
| Low product yield | Incorrect pH leading to slow reaction or tetrazine degradation. | Optimize the pH as described above. Ensure the pH is stable throughout the reaction. |
| Reactant degradation. | Use fresh, high-quality this compound and dienophile. | |
| Non-specific labeling or side products in bioconjugation experiments | Reaction with nucleophilic groups on biomolecules. | While less common with electron-rich tetrazines, highly reactive tetrazines can potentially react with nucleophilic groups like thiols on proteins.[5] |
| Extreme pH causing protein denaturation or side reactions. | Maintain the pH within the stability range of your biological sample, typically between 7.2 and 8.0, to prevent denaturation and minimize side reactions.[5] |
Quantitative Data
Table 1: Second-Order Rate Constants (k₂) for the Reaction of this compound with Various Dienophiles
| Dienophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference |
| Bicyclononyne (BCN) | Methanol | Ambient | 3.6 | [10] |
| trans-Cyclooctene (TCO) | Methanol | 25 | 19.1 | [11] |
| Strained trans-Cyclooctene | Methanol | 25 | 3100 | [11] |
Table 2: pH-Dependent Reactivity of a Phenyl-Substituted Tetrazine with Vinylboronic Acid
| pH | Reaction | Observation | Reference |
| 8 - 11 | (E)-phenylvinylboronic acid with 3-phenyl-s-tetrazine | The reaction rate increases at higher pH, indicating the boronate anion is more reactive than the boronic acid. | [7] |
Experimental Protocols
Protocol 1: Determining the Second-Order Rate Constant of a Tetrazine-Dienophile Reaction
This protocol is used to measure the reaction kinetics between this compound and a dienophile under pseudo-first-order conditions.[12]
Materials:
-
This compound
-
Dienophile (e.g., TCO derivative)
-
Anhydrous DMSO
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, at the desired pH)
-
Stopped-flow spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare a concentrated stock solution of the dienophile in DMSO.
-
-
Reactant Preparation:
-
Dilute the stock solutions in the reaction buffer to the final working concentrations. The dienophile should be in at least a 10-fold excess compared to the tetrazine to ensure pseudo-first-order kinetics.[12]
-
-
Stopped-Flow Measurement:
-
Equilibrate the reactant solutions to the desired temperature (e.g., 25°C or 37°C) in the syringes of the stopped-flow spectrophotometer.[12][13]
-
Rapidly mix the two solutions and monitor the reaction by following the decrease in the characteristic absorbance of the tetrazine (typically around 520-540 nm) over time.[12][13]
-
-
Data Analysis:
Protocol 2: Assessing the Stability of this compound at a Specific pH
This protocol measures the degradation of this compound over time in a specific aqueous medium.[12]
Materials:
-
This compound
-
Anhydrous DMSO
-
Test medium (e.g., PBS at a specific pH, or cell culture medium)
-
UV-Vis spectrophotometer
-
Incubator
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
-
Stability Assay:
-
Add the tetrazine stock solution to the pre-warmed (e.g., 37°C) test medium to a final concentration in the micromolar range.
-
Incubate the solution at the desired temperature.[12]
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the solution.
-
Measure the absorbance of the tetrazine at its maximum wavelength (λ_max).
-
-
Data Analysis:
-
Calculate the percentage of remaining tetrazine at each time point relative to the initial absorbance.
-
Plot the percentage of remaining tetrazine against time to determine the stability profile.
-
Visualizations
Caption: Experimental workflow for determining reaction kinetics.
Caption: Logical relationship between pH, dienophile, and tetrazine reactivity/stability.
References
- 1. benchchem.com [benchchem.com]
- 2. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 3,6-Diphenyl-1,2,4,5-tetrazine and Other Tetrazine Derivatives for Bioorthogonal Applications
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles has become a cornerstone of bioorthogonal chemistry, enabling researchers to perform highly specific and rapid covalent ligations in complex biological environments. The choice of the tetrazine derivative is critical, as the substituents at the 3- and 6-positions of the tetrazine core profoundly influence the molecule's reactivity, stability, and physicochemical properties. This guide provides an objective comparison of 3,6-diphenyl-1,2,4,5-tetrazine with other commonly used tetrazine derivatives, supported by experimental data, to aid in the selection of the optimal reagent for applications ranging from cellular imaging to in vivo drug delivery.
Quantitative Performance Comparison
The efficacy of a tetrazine derivative in bioorthogonal applications is determined by a delicate balance of several key parameters. The following table summarizes these properties for this compound and other representative derivatives.
| Tetrazine Derivative | 3,6-Substituent Type | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Stability (% Remaining) | Calculated logD₇.₄ | Key Characteristics |
| This compound | Neutral/Weakly Withdrawing | 3.6 (with BCN in MeOH)[1], 19.1 (with TCO in MeOH)[1], 3100 (with strained TCO in MeOH)[1] | >75% in DMSO/PBS @ 37°C after 12h[2] | 2.601[3] | A common benchmark with moderate reactivity and good stability.[2] |
| 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | Electron-Withdrawing | 2000 (with TCO in 9:1 MeOH:H₂O)[1], 22,000 (with strained TCO in MeOH)[1] | 15-40% in DMSO/PBS @ 37°C after 12h[2] | - | Very high reactivity but poor stability in physiological media.[2] |
| 3,6-Dimethyl-1,2,4,5-tetrazine | Electron-Donating | 210 (with TCO in PBS, pH 7.4, 37°C)[2] | >92% in DMEM @ 37°C after 12h[2] | - | High stability and moderate reactivity, suitable for long-term experiments.[2] |
| 3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine | Electron-Donating | 1.4 (with BCN in MeOH)[1] | - | - | Slower reactivity due to electron-donating groups. |
| 3-(1,2,3-triazol-4-yl)-6-phenyl-tetrazine | Mixed | ~10,332 (with TCO)[2] | >92% in DMEM @ 37°C after 12h[2] | - | Offers a superior balance of high stability and fast reaction kinetics.[2] |
Note: Reaction rates are highly dependent on the specific dienophile, solvent, and temperature. The data presented is for comparative purposes. BCN (Bicyclo[6.1.0]nonyne) and TCO (trans-Cyclooctene) are common dienophiles. logD₇.₄ is the calculated distribution coefficient at pH 7.4, indicating lipophilicity.
The Reactivity-Stability Trade-Off
A fundamental principle in tetrazine chemistry is the inverse relationship between reactivity and stability. This trade-off is a critical consideration in the design of bioorthogonal experiments.
References
A Head-to-Head Battle of Reactivity: 3,6-Diphenyl-1,2,4,5-tetrazine vs. 3,6-di(2-pyridyl)-s-tetrazine in Bioorthogonal Chemistry
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of tetrazine for inverse-electron-demand Diels-Alder (iEDDA) reactions is a critical decision that dictates the efficiency and success of their conjugation strategies. This guide provides a comprehensive, data-driven comparison of two prominent tetrazines: 3,6-diphenyl-1,2,4,5-tetrazine (DPhT) and 3,6-di(2-pyridyl)-s-tetrazine (DPT), offering insights into their reactivity, stability, and practical applications.
The electronic nature of the substituents at the 3 and 6 positions of the tetrazine ring profoundly influences its reactivity. The phenyl groups in DPhT are relatively neutral, whereas the pyridyl groups in DPT are electron-withdrawing. This key difference leads to a significant disparity in their performance in iEDDA reactions, a cornerstone of modern bioconjugation techniques.
Unveiling the Reactivity Landscape: A Quantitative Comparison
The reactivity of tetrazines in iEDDA reactions is quantified by the second-order rate constant (k₂). A higher k₂ value signifies a faster reaction. Experimental data consistently demonstrates the superior reactivity of DPT over DPhT with a variety of dienophiles.
The electron-withdrawing pyridyl substituents in DPT lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating a more rapid interaction with the Highest Occupied Molecular Orbital (HOMO) of the dienophile. This results in significantly faster reaction kinetics. For instance, the reaction of DPT with the strained alkyne, bicyclo[6.1.0]nonyne (BCN), is approximately 37 times faster than that of DPhT.[1] This trend holds true for other dienophiles as well, including the commonly used trans-cyclooctene (TCO) derivatives.
Table 1: Comparison of Second-Order Rate Constants (k₂) for the iEDDA Reaction of DPhT and DPT with Various Dienophiles.
| Dienophile | This compound (DPhT) k₂ (M⁻¹s⁻¹) | 3,6-di(2-pyridyl)-s-tetrazine (DPT) k₂ (M⁻¹s⁻¹) | Solvent | Reference |
| Bicyclo[6.1.0]nonyne (BCN) | 3.6 | 118 | Methanol | |
| trans-Cyclooctene (TCO) | 19.1 | ~2000 (in 9:1 MeOH/H₂O) | Methanol | |
| Dioxolane-fused trans-cyclooctene (d-TCO) | 520 | 366,000 (in water) | Methanol | [2] |
The Reactivity-Stability Trade-Off
While the high reactivity of DPT is advantageous for rapid bioconjugation, it comes at the cost of reduced stability, particularly in aqueous environments. Electron-deficient tetrazines like DPT are more susceptible to degradation over time.[3] This presents a critical consideration for experiments requiring long incubation times or in vivo applications where the tetrazine must remain stable in biological media. In contrast, the more electron-rich nature of DPhT is expected to confer greater stability, though specific comparative stability data is limited.[3]
Table 2: Stability Comparison of DPhT and DPT.
| Tetrazine | Conditions | Stability | Reference |
| 3,6-di(2-pyridyl)-s-tetrazine (DPT) | Aqueous environment (37 °C) | Relatively unstable, with significant degradation observed over 12 hours. | [3] |
| This compound (DPhT) | General | Expected to be more stable than DPT due to its less electron-deficient nature. | [3] |
Experimental Protocols
Synthesis of this compound (DPhT) via Pinner Reaction
The Pinner synthesis is a classical method for preparing 3,6-disubstituted-s-tetrazines from nitriles.
Materials:
-
Benzonitrile
-
Hydrazine hydrate
-
Anhydrous ethanol
-
Sodium nitrite
-
Glacial acetic acid
Procedure:
-
Formation of Dihydrotetrazine: Dissolve benzonitrile in anhydrous ethanol. Add hydrazine hydrate to the solution. Reflux the mixture for several hours. The dihydrotetrazine intermediate will precipitate upon cooling.
-
Oxidation: Collect the dihydrotetrazine by filtration and wash with ethanol. Dissolve the intermediate in glacial acetic acid. Cool the solution in an ice bath and slowly add a solution of sodium nitrite in water.
-
Isolation: After the addition is complete, allow the reaction to stir at room temperature. The pink precipitate of this compound is collected by filtration, washed with water, and dried.
Synthesis of 3,6-di(2-pyridyl)-s-tetrazine (DPT)
A common method for the synthesis of DPT also utilizes a Pinner-like reaction.
Materials:
-
2-Cyanopyridine
-
Hydrazine hydrate (95%)
-
Anhydrous ethanol
-
Glacial acetic acid
-
Concentrated nitric acid
-
Sodium bicarbonate
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
Formation of Dihydrotetrazine Intermediate: Dissolve 2-cyanopyridine (8.0 g, 0.077 mol) in anhydrous ethanol (200 mL) in a three-neck flask.[4] Add 95% hydrazine hydrate (9.54 mL, 0.308 mol) to the solution.[4] Reflux the mixture for 6 hours.[4] Upon cooling, an orange solid of the dihydrotetrazine intermediate will form. Collect the solid by filtration and wash it several times with ethanol.[4]
-
Oxidation to DPT: Dissolve the collected solid (7.54 g) in glacial acetic acid.[4] Cool the solution in an ice bath and slowly add concentrated nitric acid (5-6 mL) dropwise.[4] After the reaction is complete, pour the mixture onto crushed ice and neutralize to an alkaline pH with sodium bicarbonate.[4]
-
Extraction and Purification: Extract the aqueous mixture twice with chloroform.[4] Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,6-di(2-pyridyl)-s-tetrazine as a purple solid (6.3 g, 85% yield).[4]
Kinetic Measurements of iEDDA Reactions
The second-order rate constants of iEDDA reactions are typically determined using UV-Vis spectroscopy by monitoring the disappearance of the characteristic tetrazine absorbance in the visible region (around 520-540 nm) under pseudo-first-order conditions.
Materials:
-
3,6-disubstituted-1,2,4,5-tetrazine (DPhT or DPT)
-
Dienophile (e.g., TCO, BCN)
-
Anhydrous solvent (e.g., methanol, acetonitrile)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the tetrazine in the chosen solvent at a known concentration (e.g., 1 mM). Prepare several stock solutions of the dienophile in the same solvent at various concentrations that are in large excess (at least 10-fold) compared to the final tetrazine concentration (e.g., 10 mM, 20 mM, 30 mM).
-
Kinetic Measurement: Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the tetrazine. In a quartz cuvette, mix the tetrazine solution with one of the dienophile solutions to achieve the desired final concentrations. Immediately start recording the absorbance at the chosen wavelength over time until the reaction is complete (i.e., the absorbance of the tetrazine has disappeared). Repeat the measurement for each concentration of the dienophile.
-
Data Analysis: Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined from the slope of the plot of ln(absorbance) versus time. The second-order rate constant (k₂) is then calculated by plotting k_obs against the concentration of the dienophile; the slope of this line is k₂.
Visualizing the Reaction and Workflow
Caption: General mechanism of the inverse-electron-demand Diels-Alder reaction.
Caption: Workflow for determining second-order rate constants of iEDDA reactions.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and 3,6-di(2-pyridyl)-s-tetrazine is a classic example of the trade-off between reactivity and stability in bioorthogonal chemistry.
-
3,6-di(2-pyridyl)-s-tetrazine (DPT) is the reagent of choice for applications demanding rapid reaction kinetics, such as in vivo imaging with short-lived radiotracers or time-sensitive cellular labeling experiments. Its exceptional reactivity allows for efficient conjugation even at low concentrations. However, its lower stability in aqueous media must be taken into account for experimental design.
-
This compound (DPhT) , with its more moderate reactivity and presumed higher stability, is a suitable option for applications where reaction speed is not the primary concern and longer-term stability is advantageous. It provides a more controlled reaction profile and may be preferable for applications requiring extended incubation times.
Ultimately, the optimal tetrazine depends on the specific requirements of the experiment. By understanding the distinct reactivity profiles and stability characteristics of DPhT and DPT, researchers can make an informed decision to select the most appropriate tool to advance their research in drug development and chemical biology.
References
- 1. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Products of 3,6-Diphenyl-1,2,4,5-tetrazine and its Alternatives for Bioorthogonal Chemistry
For researchers, scientists, and drug development professionals, the inverse electron-demand Diels-Alder (iEDDA) reaction is a cornerstone of bioorthogonal chemistry, enabling precise chemical modifications within complex biological systems. At the heart of this powerful ligation technique lies the 1,2,4,5-tetrazine scaffold. This guide provides a comprehensive comparison of the reaction products and performance of 3,6-diphenyl-1,2,4,5-tetrazine with its electronically and sterically diverse alternatives, supported by experimental data to inform the selection of the optimal tetrazine for specific research applications.
The reactivity of 3,6-disubstituted-1,2,4,5-tetrazines in iEDDA reactions is predominantly governed by the electronic nature of their substituents. Electron-withdrawing groups enhance the reaction rate by lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the tetrazine diene, thereby accelerating the cycloaddition with an electron-rich dienophile. Conversely, electron-donating groups increase the LUMO energy, leading to slower reaction kinetics. This fundamental principle allows for the fine-tuning of reaction rates to suit various experimental needs, from rapid labeling to staged additions.
Performance Comparison of 3,6-Disubstituted-1,2,4,5-tetrazines
The choice of a tetrazine derivative for a bioorthogonal application is often a trade-off between reaction kinetics and stability. While highly reactive tetrazines are desirable for rapid labeling at low concentrations, they often exhibit lower stability in aqueous biological media. The following tables summarize the performance of this compound and its alternatives in reactions with common dienophiles.
Reaction with Bicyclo[6.1.0]nonyne (BCN)
| 3,6-Substituent | Substituent Type | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Solvent |
| Di(pyridin-2-yl) | Electron-Withdrawing | 118[1] | Methanol |
| Bis(4-(trifluoromethyl)phenyl) | Electron-Withdrawing | 10[1] | Methanol |
| Diphenyl | Neutral | 3.6 [1][2] | Methanol |
| Bis(4-methoxyphenyl) | Electron-Donating | 1.4[1] | Methanol |
| Bis(4-hydroxyphenyl) | Electron-Donating | 0.58[1] | Methanol |
Reaction with trans-Cyclooctene (TCO) Derivatives
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Solvent |
| 3,6-Di(2-pyridyl)-s-tetrazine | trans-cyclooctene | 2000[3] | 9:1 MeOH/water |
| 3,6-Diphenyl-s-tetrazine | trans-cyclooctene | 19.1 [3] | Methanol |
| 3,6-Diphenyl-s-tetrazine | Strained trans-cyclooctene | 3100 [3] | Methanol |
| 3,6-Di(2-pyridyl)-s-tetrazine | Strained trans-cyclooctene | 22000[3] | Methanol |
Stability of Tetrazine Derivatives
The stability of tetrazines in aqueous environments is a critical factor for their application in biological systems. Generally, tetrazines with electron-donating substituents exhibit greater stability due to the increased electron density on the tetrazine ring, making them less susceptible to nucleophilic attack.[4]
| Tetrazine Derivative | Conditions | % Remaining after 12h | % Remaining after 24h |
| 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | 1:9 DMSO/PBS, 37°C | ~15-40%[5] | Not Reported |
| 3-Phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | 1:9 DMSO/PBS, 37°C | >75%[5] | Not Reported |
| This compound | Not specified | Stable[6] | Stable[6] |
Signaling Pathways and Experimental Workflows
To visualize the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
General Protocol for Tetrazine-trans-Cyclooctene (TCO) Ligation
This protocol outlines the general steps for conjugating a TCO-functionalized molecule to a tetrazine-functionalized molecule.
Materials:
-
TCO-functionalized molecule
-
Tetrazine-functionalized molecule
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
Preparation of Reactants: Dissolve the TCO- and tetrazine-functionalized molecules in the reaction buffer to the desired concentrations. Ensure the buffer is free of primary amines (e.g., Tris) if using NHS-ester chemistry for labeling.
-
Reaction: Mix the TCO- and tetrazine-containing solutions. A slight molar excess (1.05-1.5 equivalents) of the tetrazine-functionalized molecule is often used to ensure complete consumption of the TCO-labeled species.[7]
-
Incubation: Incubate the reaction mixture at room temperature or 4°C. Reaction times can vary from 30 minutes to 2 hours, depending on the reactivity of the specific tetrazine and TCO derivatives and their concentrations.[7][8]
-
Monitoring (Optional): The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, which can be quantified by measuring the decrease in absorbance at approximately 510-550 nm.[9][10]
-
Purification: Once the reaction is complete, the desired conjugate can be purified from unreacted starting materials using standard techniques such as size-exclusion chromatography, dialysis, or spin desalting columns.[7]
Protocol for Kinetic Measurements using UV/Vis Spectroscopy
This protocol describes a method to determine the second-order rate constant of a tetrazine-dienophile reaction.
Materials:
-
Tetrazine solution of known concentration
-
Dienophile solution of known concentration (typically in large excess)
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Instrument Setup: Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically 520-540 nm).
-
Reaction Initiation: In a quartz cuvette, mix the tetrazine solution with a large excess (at least 10-fold) of the dienophile solution to ensure pseudo-first-order kinetics.
-
Data Acquisition: Immediately begin recording the absorbance at the chosen wavelength over time until the tetrazine absorbance has completely disappeared.
-
Data Analysis:
-
Under pseudo-first-order conditions, the natural logarithm of the absorbance (ln(Abs)) versus time will yield a linear plot.
-
The slope of this line is equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.
-
The second-order rate constant (k₂) can be calculated using the equation: k₂ = k_obs / [Dienophile], where [Dienophile] is the concentration of the dienophile in excess.[1]
-
By providing a clear comparison of reactivity and stability, alongside detailed experimental protocols and visual workflows, this guide aims to empower researchers to make informed decisions in the selection and application of this compound and its analogs for their specific bioorthogonal chemistry needs.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
A Comparative Guide to the Quantum Yield of 3,6-Diphenyl-1,2,4,5-tetrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescence quantum yield of 3,6-diphenyl-1,2,4,5-tetrazine and its derivatives. The data presented herein is supported by experimental findings to assist researchers in selecting appropriate tetrazine compounds for applications such as bioorthogonal chemistry, molecular imaging, and materials science.
Performance Comparison of Diaryl-s-tetrazine Derivatives
Symmetrically substituted 3,6-diaryl-1,2,4,5-tetrazines are noted for their characteristically low fluorescence quantum yields (Φf).[1] This property is a key consideration for their use in applications like fluorogenic probing, where the tetrazine's fluorescence is quenched until a specific reaction, such as an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, occurs. The weak emission is generally attributed to efficient non-radiative decay pathways from the S1 (nπ*) excited state.[1]
Experimental data for several key derivatives are summarized below, highlighting the influence of different aryl substituents and solvents on the fluorescence quantum yield.
| Derivative Name (Abbreviation) | R Substituent | Solvent | Fluorescence Quantum Yield (Φf) |
| This compound (DPT) | Phenyl | Cyclohexane | ~ 1 x 10⁻³ |
| This compound (DPT) | Phenyl | Acetonitrile | ~ 1 x 10⁻³ |
| 3,6-di(p-methoxyphenyl)-1,2,4,5-tetrazine (DAT) | p-Methoxyphenyl | Cyclohexane | ~ 1 x 10⁻³ |
| 3,6-di(p-methoxyphenyl)-1,2,4,5-tetrazine (DAT) | p-Methoxyphenyl | Acetonitrile | ~ 1 x 10⁻³ |
| 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine (DTT) | Thiophen-2-yl | Cyclohexane | ~ 1 x 10⁻⁴ |
Table 1: Experimentally determined fluorescence quantum yields for selected 3,6-diaryl-1,2,4,5-tetrazine derivatives. Data sourced from reference[1].
In contrast to the weakly fluorescent diaryl derivatives, tetrazines substituted with alkoxy groups tend to exhibit significantly higher quantum yields.[2] This difference is primarily due to a reduction in the rate of intersystem crossing, a competing non-radiative decay pathway.[2]
Experimental Protocols
The determination of fluorescence quantum yield is a critical procedure for characterizing fluorescent molecules. The most common method, particularly for comparative studies, is the relative quantum yield measurement.
Detailed Methodology: Relative Fluorescence Quantum Yield Determination
This protocol outlines the comparative method for determining the fluorescence quantum yield (Φf) of a sample (S) by referencing it against a standard (R) with a known quantum yield.
1. Materials and Instrumentation:
-
Fluorophore of Interest (Sample): A this compound derivative.
-
Reference Standard: A well-characterized fluorophore with a known and stable quantum yield (e.g., quinine sulfate, Rhodamine 101). The standard should absorb light at the same wavelength as the sample.
-
Solvents: Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile). The same solvent should be used for both the sample and the standard if possible. If different solvents are used, their refractive indices must be known.
-
UV-Vis Spectrophotometer: To measure absorbance.
-
Fluorescence Spectrometer: To measure emission spectra.
-
Cuvettes: Quartz cuvettes of standard path length (e.g., 10 mm).
2. Procedure:
-
Solution Preparation: Prepare a series of dilute solutions for both the sample and the reference standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 AU to minimize inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each solution. Determine the absorbance value at the selected excitation wavelength (λ_ex).
-
Fluorescence Measurement:
-
Set the excitation wavelength (λ_ex) on the fluorescence spectrometer.
-
Record the fluorescence emission spectrum for each solution. Ensure that the experimental conditions (e.g., excitation/emission slit widths, detector voltage) are identical for both the sample and the reference measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each recorded spectrum to obtain the total fluorescence intensity (I).
-
For both the sample and the reference, plot the integrated fluorescence intensity (I) versus the absorbance (A) at λ_ex.
-
Determine the gradient (slope, Grad) of the resulting straight line for both the sample (Grad_S) and the reference (Grad_R).
-
3. Calculation: The quantum yield of the sample (Φ_S) is calculated using the following equation:
Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
Grad_S and Grad_R are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_S and n_R are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the relative fluorescence quantum yield.
Caption: Workflow for Relative Quantum Yield Determination.
Signaling Pathway and Applications
The low intrinsic quantum yield of 3,6-diaryl-1,2,4,5-tetrazines is fundamental to their application as fluorogenic probes in bioorthogonal chemistry. The key mechanism is the inverse-electron-demand Diels-Alder (iEDDA) reaction between the tetrazine and a strained alkene or alkyne (dienophile).
Caption: iEDDA Reaction Pathway for Fluorescence Turn-On.
In this pathway, the non-fluorescent tetrazine reacts with a dienophile, which is often attached to a biomolecule of interest. This reaction proceeds through an unstable adduct, which rapidly undergoes a retro-Diels-Alder reaction, releasing nitrogen gas (N₂) and forming a highly fluorescent dihydropyridazine product. This "turn-on" fluorescence provides a high signal-to-background ratio, making it an excellent tool for live-cell imaging and tracking.
References
A Researcher's Guide to Bioorthogonality: Validating 3,6-Diphenyl-1,2,4,5-tetrazine Reactions
For researchers, scientists, and drug development professionals, the selection of a bioorthogonal reaction pair is a critical decision that profoundly impacts experimental success. The inverse electron demand Diels-Alder (iEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles stands out for its exceptional kinetics and biocompatibility. This guide provides an objective, data-driven comparison of 3,6-diphenyl-1,2,4,5-tetrazine with other commonly used tetrazine derivatives, focusing on the key parameters that define a successful bioorthogonal tool: reaction kinetics, stability, and potential for side reactions.
The utility of a tetrazine in a biological context is governed by a fundamental trade-off: reactivity versus stability.[1] Electron-withdrawing substituents on the tetrazine ring accelerate the iEDDA reaction but often render the molecule more susceptible to degradation in aqueous environments and reaction with biological nucleophiles.[1][2] Conversely, electron-donating groups tend to enhance stability at the cost of slower reaction kinetics.[1] this compound, with its neutral to weakly withdrawing phenyl groups, occupies a central position in this spectrum, offering a balance of moderate reactivity and stability.[1][3]
Comparative Performance of this compound
To facilitate an informed selection, the following tables summarize the performance of this compound against other representative tetrazines.
Table 1: Reaction Kinetics with Strained Dienophiles
The second-order rate constant (k₂) is a critical measure of the efficiency of a bioorthogonal reaction, especially at the low concentrations typical of biological systems.
| 3,6-Substituent | Dienophile | Solvent | k₂ (M⁻¹s⁻¹) |
| Di(pyridin-2-yl) | TCO | 9:1 MeOH:H₂O | 2000[4] |
| Di(pyridin-2-yl) | BCN | Methanol | 118[3] |
| Diphenyl | TCO | Methanol | 19.1 - 3100 *[5] |
| Diphenyl | BCN | Methanol | 3.6 [3] |
| Bis(4-(trifluoromethyl)phenyl) | BCN | Methanol | 10[3] |
| Bis(4-methoxyphenyl) | BCN | Methanol | 1.4[3] |
| Bis(4-hydroxyphenyl) | BCN | Methanol | 0.58[3] |
| Dimethyl | TCO | PBS (pH 7.4) | 210[6] |
*The reaction rate for 3,6-diphenyl-s-tetrazine with TCO derivatives can vary significantly depending on the specific TCO structure. For instance, with a highly strained cis-fused cyclopropane TCO derivative, the rate constant is 3,100 M⁻¹s⁻¹ in Methanol.[5][7]
Table 2: Stability in Physiological Media
The stability of a tetrazine in aqueous buffers and biological fluids is paramount for its successful application, particularly in experiments requiring long incubation times.
| 3,6-Substituent | Medium | Incubation Time (h) | % Remaining |
| Di(pyridin-2-yl) | Cell Growth Medium | 24 | < 1[6] |
| Di(pyridin-2-yl) | DMSO/PBS (1:9) | 12 | 15-40[1] |
| Diphenyl | DMSO/PBS (1:9) | 12 | >75 [1] |
| Di-alkyl | Fetal Bovine Serum | 10 | > 96[6] |
| Dimethyl | DMEM | 12 | > 92[1] |
| 3-(1,2,3-triazol-4-yl)-6-phenyl | DMEM | 12 | > 92[1] |
Table 3: Reactivity with Biological Nucleophiles (Qualitative Comparison)
While direct kinetic data for side reactions with biological nucleophiles like glutathione are not always available in a comparative format, the general trend is that more electron-deficient tetrazines are more susceptible to nucleophilic attack. The Tetrazine-Thiol Exchange (TeTEx) is a potential side reaction with free thiol groups.[8]
| 3,6-Substituent | Reactivity with Thiols |
| Di(pyridin-2-yl) | Higher susceptibility to nucleophilic attack due to strong electron-withdrawing nature. |
| Diphenyl | Moderate susceptibility. Generally stable but can undergo TeTEx under certain conditions. |
| Di-alkyl | Lower susceptibility due to electron-donating nature, leading to higher stability against nucleophiles. |
Visualizing Key Concepts
To further elucidate the principles of tetrazine bioorthogonality, the following diagrams illustrate the reaction mechanism, a typical experimental workflow, and the critical balance between reactivity and stability.
Experimental Protocols
Rigorous validation of bioorthogonality is essential. The following are detailed protocols for key experiments.
Protocol 1: Determination of Second-Order Rate Constant (k₂)
This protocol outlines the measurement of the reaction rate between a tetrazine and a dienophile using UV-Vis spectrophotometry.
Materials:
-
3,6-disubstituted-1,2,4,5-tetrazine
-
Dienophile (e.g., TCO, BCN)
-
Anhydrous solvent (e.g., methanol, acetonitrile, PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Micropipettes and volumetric flasks
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the tetrazine in the chosen solvent at a known concentration (e.g., 1 mM).
-
Prepare several stock solutions of the dienophile in the same solvent at various concentrations that will be in large excess (at least 10-fold) compared to the final tetrazine concentration (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM).[9]
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the tetrazine, which is typically in the range of 520-540 nm.[9]
-
Equilibrate the tetrazine and dienophile solutions to the desired reaction temperature (e.g., 25 °C or 37 °C).
-
In a quartz cuvette, mix the tetrazine solution with one of the dienophile solutions to achieve the desired final concentrations (e.g., 50 µM tetrazine and 500 µM dienophile).
-
Immediately start recording the absorbance at the chosen wavelength over time until the reaction is complete (i.e., the absorbance of the tetrazine has disappeared).[9]
-
-
Data Analysis:
-
Under pseudo-first-order conditions (dienophile in large excess), the natural logarithm of the absorbance versus time will yield a linear plot.
-
The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.
-
Repeat the measurement for each of the different excess concentrations of the dienophile.
-
Plot the calculated k_obs values against the concentration of the dienophile.
-
The second-order rate constant (k₂) is the slope of this second linear plot.[10]
-
Protocol 2: Assessment of Tetrazine Stability in Physiological Media
This protocol describes how to evaluate the stability of a tetrazine derivative in a biologically relevant medium like Fetal Bovine Serum (FBS).
Materials:
-
Tetrazine derivative
-
Fetal Bovine Serum (FBS)
-
Anhydrous DMSO
-
UV-Vis spectrophotometer
-
Capped quartz cuvettes
-
Incubator or water bath at 37 °C
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the tetrazine derivative in anhydrous DMSO.
-
Pre-equilibrate the FBS to 37 °C in a capped quartz cuvette.
-
Add the tetrazine stock solution to the pre-warmed FBS to a final concentration of 1 mM and a final DMSO concentration of 1%. A higher concentration is used to overcome baseline drift from the serum.
-
-
Stability Monitoring:
-
Immediately measure the initial absorbance of the tetrazine at its characteristic wavelength (around 515 nm).
-
Incubate the cuvette at 37 °C.
-
At various time points (e.g., 0, 1, 2, 4, 6, 8, 10 hours), remove the cuvette and measure the absorbance at the same wavelength.
-
-
Data Analysis:
-
Calculate the percentage of tetrazine remaining at each time point relative to the initial absorbance.
-
Plot the percentage of remaining tetrazine against time to generate a stability profile.
-
The half-life (t₁/₂) can be determined from this plot.
-
Conclusion
The validation of bioorthogonality is a multifaceted process that requires careful consideration of reaction kinetics, stability, and potential side reactions. This compound presents a well-balanced option for many bioorthogonal applications, offering moderate reactivity and good stability. However, for applications demanding extremely rapid kinetics, more reactive derivatives like 3,6-di(2-pyridyl)-1,2,4,5-tetrazine may be preferable, provided their lower stability is accounted for in the experimental design. Conversely, for long-term in vivo studies where stability is paramount, alkyl-substituted tetrazines may be the superior choice. By utilizing the comparative data and detailed protocols provided in this guide, researchers can make an informed decision on the most suitable tetrazine derivative for their specific research needs, ultimately leading to more robust and reliable experimental outcomes.
References
- 1. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Click’n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | 1671-87-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3,6-Substituted-1,2,4,5-tetrazines: tuning reaction rates for staged labeling applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Tetrazine-TCO Ligation versus Other Click Chemistries
In the landscape of bioconjugation, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) has emerged as a leading "click chemistry" strategy for researchers in drug development, molecular imaging, and chemical biology.[1] This guide provides an objective, data-driven comparison of the tetrazine-TCO ligation against other prominent click chemistry reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
The tetrazine-TCO reaction is a bioorthogonal ligation, meaning it proceeds with high selectivity and efficiency in complex biological environments without interfering with native biochemical processes.[1][2] The fundamental reaction is a [4+2] cycloaddition between the electron-poor tetrazine and the strained, electron-rich TCO, which is followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct, forming a stable dihydropyridazine linkage.[1]
Quantitative Performance Comparison
The efficacy of click chemistry reactions is often evaluated by their second-order rate constants (k₂), which directly measure the reaction speed. As illustrated in the table below, the tetrazine-TCO ligation exhibits exceptionally rapid kinetics, orders of magnitude faster than both CuAAC and SPAAC.[1][3] This kinetic superiority is a significant advantage for in vivo applications or when working with low concentrations of labeling reagents.[3][4]
| Parameter | Tetrazine-TCO Ligation (IEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Staudinger Ligation |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷[1] (typically 1,000 - 30,000)[3] | 10⁻³ - 10³[3][5] | 10¹ - 10³[5] | 10⁻² - 10⁻¹[5] |
| Biocompatibility | Excellent (catalyst-free)[1][3] | Excellent (catalyst-free)[3][] | Lower, due to copper cytotoxicity (ligands can mitigate)[7] | High[2][5] |
| Primary Reactant Stability | TCOs can isomerize to the unreactive cis-isomer, especially in the presence of thiols or serum. Tetrazine stability varies with substituents.[3][8][9] | Azides and alkynes are generally highly stable. Some cyclooctynes can exhibit side reactions with biological nucleophiles.[3] | Terminal alkynes and azides are generally stable.[7] | Phosphine reagents are prone to oxidation. |
| Reaction Conditions | Physiological (aqueous, neutral pH, room temp)[1] | Physiological[3] | Requires copper(I) catalyst and ligands[5] | Physiological[5] |
| Byproducts | Nitrogen gas (N₂)[1] | None | None | Triphenylphosphine oxide |
Key Advantages of Tetrazine-TCO Ligation
-
Exceptional Speed: With rate constants reaching up to 10⁷ M⁻¹s⁻¹, the tetrazine-TCO reaction is one of the fastest bioorthogonal reactions known.[10][11] This rapid kinetics is crucial for efficient labeling at the low concentrations typically found in biological systems, minimizing the required amount of reagents and reducing potential off-target effects.[1][12]
-
Superior Biocompatibility: The reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo studies.[1][12][13]
-
High Specificity and Bioorthogonality: The tetrazine and TCO groups are highly selective for each other and do not cross-react with endogenous functional groups found in biological systems.[14]
Considerations and Limitations
While the tetrazine-TCO ligation offers significant advantages, there are some limitations to consider. The stability of TCOs can be a concern, as they can isomerize to their unreactive cis-isomer, a process that can be accelerated by thiols and serum components.[3][9] However, more stable TCO derivatives have been developed to mitigate this issue.[3] The stability of tetrazines can also vary depending on their substituents.[3]
Experimental Protocols
Reproducible and reliable comparative data can only be obtained through standardized experimental protocols. Below are generalized methodologies for assessing the kinetics and labeling efficiency of different click chemistry reactions.
Protocol 1: Determination of Second-Order Rate Constant (k₂)
This protocol outlines a general method for determining the second-order rate constant of a click reaction by monitoring the change in concentration of a reactant or product over time.
-
Stock Solution Preparation:
-
Prepare a stock solution of the first reactant (e.g., TCO derivative) at a known concentration in a suitable solvent (e.g., DMSO or an aqueous buffer).
-
Prepare a stock solution of the second reactant (e.g., tetrazine derivative) at a known concentration in the same or a miscible solvent.
-
For CuAAC, prepare fresh stock solutions of copper(II) sulfate, a suitable ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).[5]
-
-
Reaction Initiation and Monitoring:
-
In a temperature-controlled reaction vessel suitable for the chosen analytical method (e.g., a quartz cuvette for UV-Vis spectroscopy or an NMR tube), combine the reactant solutions at known initial concentrations. For CuAAC, add the catalyst system.
-
Initiate the reaction and immediately begin monitoring the change in a specific physical property over time. This could be the absorbance of a chromophoric product, the fluorescence of a fluorogenic product, or the disappearance of a reactant peak in an NMR spectrum.[5]
-
-
Data Analysis:
-
Plot the appropriate concentration-dependent function against time. For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Reactant] versus time will be linear.
-
The slope of the resulting linear plot represents the second-order rate constant (k₂).[1]
-
Protocol 2: Comparative Protein Labeling Efficiency
This protocol provides a workflow to directly compare the labeling efficiency of Tetrazine-TCO ligation and SPAAC for a specific target protein.
-
Probe Synthesis:
-
Synthesize or procure a small molecule probe targeting your protein of interest, functionalized with either a TCO group (for IEDDA) or a strained alkyne (e.g., DBCO) for SPAAC.
-
-
Protein Labeling:
-
Incubate your target protein with the TCO-functionalized probe and the strained alkyne-functionalized probe in separate reactions under identical physiological conditions (e.g., PBS buffer, 37°C).
-
At various time points, add the corresponding fluorescently-labeled tetrazine or azide to each reaction to label the protein-probe conjugate.
-
-
Analysis:
-
Quench the reactions and analyze the samples by SDS-PAGE.
-
Visualize the labeled protein using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to the labeled protein will provide a semi-quantitative measure of the labeling efficiency at each time point.
-
For more quantitative analysis, techniques like mass spectrometry or HPLC can be employed.
-
Visualizing the Chemistries and Workflows
To further illustrate the concepts discussed, the following diagrams visualize the reaction mechanisms and a typical experimental workflow.
Caption: Comparative reaction schemes for major click chemistries.
Caption: Workflow for comparing IEDDA and SPAAC protein labeling.
Conclusion: Choosing the Right Click Chemistry
The choice between tetrazine-TCO ligation, SPAAC, and CuAAC depends heavily on the specific experimental context.
-
Choose Tetrazine-TCO Ligation (IEDDA) when:
-
Choose Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) when:
-
Choose Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) when:
Ultimately, the tetrazine-TCO ligation has emerged as a superior strategy for demanding applications that require a combination of speed, specificity, and biocompatibility.[1][3] However, SPAAC and CuAAC remain robust and highly valuable tools in the bioorthogonal chemistry toolbox, prized for their reliability and the stability of their components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. precisepeg.com [precisepeg.com]
- 14. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for 3,6-Diphenyl-1,2,4,5-tetrazine Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron demand Diels-Alder (iEDDA) reaction between 3,6-diphenyl-1,2,4,5-tetrazine (DPTZ) and strained dienophiles, such as trans-cyclooctene (TCO), is a powerful bioorthogonal tool for site-specific labeling of biomolecules. Its rapid kinetics and high specificity make it ideal for applications in complex biological systems. However, rigorous control experiments are paramount to ensure that the observed signal is a direct result of the specific tetrazine ligation and not due to off-target effects or non-specific binding. This guide provides a comparative overview of DPTZ's performance, outlines essential control experiments, and offers detailed protocols to validate your labeling studies.
Performance Comparison of 3,6-Disubstituted-1,2,4,5-tetrazines
The reactivity of the tetrazine core is highly tunable by modifying the substituents at the 3 and 6 positions. Electron-withdrawing groups (EWGs) generally increase the reaction rate, while electron-donating groups (EDGs) decrease it. DPTZ, with its phenyl groups, is often considered a benchmark with moderate reactivity and good stability.
| 3,6-Substituent | Substituent Type | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Stability in Aqueous Buffer |
| Di(pyridin-2-yl) | EWG | ~2000 | Lower |
| Bis(4-(trifluoromethyl)phenyl) | EWG | ~10 (with BCN) | Moderate |
| Diphenyl (DPTZ) | Neutral | ~3.6 (with BCN) | High |
| Bis(4-methoxyphenyl) | EDG | ~1.4 (with BCN) | High |
| Bis(4-hydroxyphenyl) | EDG | ~0.58 (with BCN) | High |
Note: Rate constants can vary depending on the specific dienophile, solvent, and temperature. Data is compiled from multiple sources for relative comparison.[1][2]
Experimental Protocols
Detailed methodologies for the primary labeling experiment and crucial controls are provided below. These protocols are designed for a typical cell-surface labeling experiment using a TCO-modified antibody and a DPTZ-conjugated fluorophore.
Protocol 1: General Labeling of Cell Surface Proteins
This protocol describes the fundamental steps for labeling a target protein on the cell surface using a TCO-modified antibody and a DPTZ-fluorophore conjugate.
Materials:
-
Cells expressing the target protein
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
TCO-modified antibody specific to the target protein
-
DPTZ-conjugated fluorophore
-
Bovine serum albumin (BSA) for blocking
-
Microscope slides or multi-well plates for cell culture and imaging
Procedure:
-
Cell Seeding: Seed cells onto a suitable culture vessel and allow them to adhere and reach 70-90% confluency.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove serum proteins.
-
Blocking (Optional but Recommended): To minimize non-specific antibody binding, incubate the cells in a blocking buffer (e.g., PBS with 1-3% BSA) for 30 minutes at room temperature.
-
Antibody Incubation: Dilute the TCO-modified antibody to its optimal concentration in blocking buffer or serum-free medium. Incubate with the cells for 1 hour at 4°C to minimize internalization.
-
Washing: Wash the cells three times with cold PBS to remove unbound antibody.
-
Tetrazine Labeling: Dilute the DPTZ-fluorophore to its final concentration in serum-free medium. Add the solution to the cells and incubate for 15-60 minutes at room temperature, protected from light.
-
Final Washing: Wash the cells three to five times with PBS to remove unreacted DPTZ-fluorophore.
-
Analysis: Proceed with analysis, such as fluorescence microscopy or flow cytometry.
Protocol 2: Negative Control - No Tetrazine
This control is essential to determine the background fluorescence from the cells and the TCO-modified antibody.
Procedure:
-
Follow steps 1-5 of Protocol 1.
-
Instead of adding the DPTZ-fluorophore solution, add an equal volume of serum-free medium (vehicle control).
-
Incubate for the same duration as the labeling step in Protocol 1, protected from light.
-
Follow steps 7 and 8 of Protocol 1.
-
Expected Outcome: No specific fluorescence signal should be observed. Any detected signal is considered background.
Protocol 3: Negative Control - No Dienophile (TCO-Antibody)
This control assesses the non-specific binding of the DPTZ-fluorophore to the cells.
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Instead of incubating with the TCO-modified antibody, incubate with an unmodified antibody of the same isotype or blocking buffer alone.
-
Follow steps 5-8 of Protocol 1.
-
Expected Outcome: A very low to negligible fluorescence signal should be detected. Significant signal indicates non-specific binding of the tetrazine probe.
Protocol 4: Negative Control - Non-Target Cells
This control verifies that the labeling is specific to the target protein.
Procedure:
-
Use a cell line that does not express the target protein.
-
Follow all steps of Protocol 1 with these non-target cells.
-
Expected Outcome: No specific fluorescence signal should be observed, confirming the antibody's specificity.
Protocol 5: Positive Control - Pre-reacted Fluorophore
This control is useful for troubleshooting to ensure that the detection instrument (e.g., microscope, flow cytometer) is functioning correctly and that the fluorophore is active.
Procedure:
-
In a microfuge tube, react the DPTZ-fluorophore with an excess of a soluble TCO derivative until the characteristic pink/red color of the tetrazine disappears.
-
Add a small amount of this pre-reacted solution to a sample of unlabeled cells.
-
Observe the fluorescence.
-
Expected Outcome: A strong fluorescence signal should be detected, confirming the fluorophore's functionality and the instrument's sensitivity.
Visualizations
The following diagrams illustrate the experimental workflow, the decision-making process for selecting appropriate controls, and the underlying chemical reaction.
Caption: Experimental workflow for DPTZ-TCO labeling.
Caption: Decision tree for selecting control experiments.
Caption: Inverse-electron demand Diels-Alder reaction.
References
Navigating the Landscape of Bioconjugate Analysis: A Comparative Guide to Mass Spectrometry of 3,6-Diphenyl-1,2,4,5-tetrazine Bioconjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. The inverse-electron-demand Diels-Alder (iEDDA) reaction between 3,6-diphenyl-1,2,4,5-tetrazine and strained dienophiles has become a cornerstone of bioconjugation, prized for its rapid kinetics and high specificity.[1][2] Mass spectrometry has emerged as an indispensable tool for the detailed analysis of these conjugates, providing critical insights into reaction efficiency, product identity, and purity. This guide offers a comparative overview of mass spectrometry techniques for analyzing this compound bioconjugates, supported by experimental data and protocols.
The stability and reactivity of tetrazine derivatives are crucial for successful bioconjugation. While electron-withdrawing groups on the tetrazine ring can increase reaction rates, they may decrease stability. Conversely, electron-donating groups enhance stability but can slow down the reaction.[3][4] This trade-off necessitates precise analytical methods to confirm successful conjugation and characterize the final product.
Performance Comparison: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry provides unparalleled detail in molecular weight determination, other techniques are often used in concert for a comprehensive analysis.
| Analytical Technique | Information Provided | Resolution | Throughput | Key Advantages | Limitations |
| Mass Spectrometry (MS) | Precise molecular weight of intact conjugate, determination of drug-to-antibody ratio (DAR), identification of conjugation sites (peptide mapping).[5] | High | Moderate | Unambiguous confirmation of conjugation, detailed structural information. | Can be complex, may require sample clean-up.[5] |
| HPLC/UPLC | Purity assessment, separation of conjugated and unconjugated species, reaction monitoring.[1][6] | High | High | Quantitative analysis of reaction completion, high reproducibility. | Does not provide direct molecular weight information. |
| SDS-PAGE | Estimation of molecular weight shift upon conjugation.[7] | Low | High | Simple, rapid visualization of conjugation. | Inaccurate for precise molecular weight, qualitative. |
| UV-Vis Spectroscopy | Monitoring reaction kinetics by observing the disappearance of the tetrazine chromophore.[8] | N/A | High | Real-time reaction tracking, straightforward. | Indirect measurement of conjugation, potential for interference. |
Quantitative Data Summary: Mass Spectrometry Analysis
Mass spectrometry allows for the precise determination of the number of ligands attached to a biomolecule, often expressed as the Drug-to-Antibody Ratio (DAR) in the context of antibody-drug conjugates (ADCs).
| Bioconjugate | Mass Spectrometry Technique | Expected Mass (Da) | Observed Mass (Da) | Calculated DAR | Reference |
| Thioredoxin-TCO + Diphenyl-tetrazine | ESI-MS | ~12,000 (conjugated) | Consistent with formation of conjugate 12 | N/A | [1] |
| Tetrazine-modified Antibody + TCO-Drug | Q-TOF or Orbitrap LC-MS | Variable | Peaks corresponding to DAR0, DAR1, DAR2, etc. | Average DAR calculated from peak intensities | [5] |
| Peptides with [18F]AmBF3-Tz | UHPLC-HRMS | Variable | Confirmed oxidized form of the peptide conjugate | N/A | [6] |
| Lysozyme-TzAA | LC-MS/MS | ~14,300 + linker mass | Confirmed single Tz modification | 1 | [2] |
Experimental Protocols
Protocol 1: General Bioconjugation of a TCO-Modified Protein with this compound
This protocol outlines the fundamental steps for conjugating a trans-cyclooctene (TCO)-modified protein with a this compound derivative.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound derivative dissolved in an organic solvent (e.g., DMSO).
-
Reaction buffer: PBS, pH 7.4.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Reagent Preparation: Ensure the TCO-modified protein is in the correct buffer and at the desired concentration. Prepare a stock solution of the tetrazine derivative in an organic solvent.
-
Conjugation Reaction: Add a molar excess of the tetrazine solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for a duration ranging from a few minutes to several hours, depending on the specific tetrazine's reactivity.[1][9]
-
Purification: Remove unreacted tetrazine and byproducts using size-exclusion chromatography.[10]
-
Characterization: Analyze the purified conjugate using mass spectrometry to confirm successful conjugation and determine the extent of labeling.[5]
Protocol 2: Intact Mass Analysis of a Tetrazine Bioconjugate by LC-MS
This protocol is for determining the average ligand-to-protein ratio of a purified bioconjugate.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.
-
Reversed-phase column suitable for large proteins (e.g., C4).
Procedure:
-
Sample Preparation: If the protein is glycosylated, consider enzymatic deglycosylation to simplify the mass spectrum. Desalt the sample into a volatile buffer like ammonium acetate.[5]
-
LC Separation: Inject the sample onto the LC system. Elute the conjugate using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of formic acid.
-
Mass Spectrometry Analysis: Acquire mass spectra over the appropriate m/z range for the expected charge states of the protein conjugate.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum. Identify peaks corresponding to the unconjugated protein and the protein conjugated with one or more ligands. Calculate the average number of conjugated ligands from the relative intensities of these peaks.[5]
Visualizing the Workflow and Concepts
References
- 1. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Unique Properties and Click Capacity of the Tetrazine Group Enable Tetrazine Allyl Acetate to Serve as a Versatile Bis-Thiol Bioconjugation and Functionalization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3,6-Substituted-1,2,4,5-tetrazines: tuning reaction rates for staged labeling applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gce4all.oregonstate.edu [gce4all.oregonstate.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Specificity of 3,6-Diphenyl-1,2,4,5-tetrazine Probes in Bioorthogonal Chemistry
For researchers, scientists, and drug development professionals, the precision of molecular tools is paramount. In the realm of bioorthogonal chemistry, 3,6-diphenyl-1,2,4,5-tetrazine (Ph2Tz) has emerged as a widely utilized probe due to its favorable reaction kinetics and stability. However, its specificity in complex biological environments is a critical parameter that dictates the reliability of experimental outcomes. This guide provides an objective comparison of Ph2Tz with alternative tetrazine probes, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison of Tetrazine Probes
The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctenes (TCO) and bicyclononynes (BCN), is the cornerstone of their utility in bioorthogonal chemistry. The substituents at the 3 and 6 positions of the tetrazine ring play a crucial role in modulating the reaction kinetics and, importantly, the probe's specificity.
Electron-withdrawing groups on the tetrazine ring generally accelerate the iEDDA reaction rate by lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the tetrazine. Conversely, electron-donating groups tend to decrease the reaction rate. While faster kinetics can be advantageous for rapid labeling, they may also lead to increased off-target reactions and reduced specificity.
Below is a summary of second-order rate constants for the reaction of various 3,6-disubstituted-1,2,4,5-tetrazines with common dienophiles.
| 3,6-Substituent on 1,2,4,5-Tetrazine | Dienophile | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Di(pyridin-2-yl) | BCN | Methanol | 118 | [1] |
| Phenyl, Pyridin-2-yl | BCN | Methanol | 23 | [1] |
| Diphenyl | BCN | Methanol | 3.6 | [1][2] |
| Bis(4-methoxyphenyl) | BCN | Methanol | 1.4 | [1] |
| Bis(4-hydroxyphenyl) | BCN | Methanol | 0.58 | [1] |
| 3-H-6-phenyl | TCO | PBS | ~2,000 | [3] |
| 3-methyl-6-phenyl | TCO | PBS | ~1,000 | |
| 3,6-di(pyridin-2-yl) | TCO | PBS | ~5,000 | |
| 3,6-diphenyl | Norbornene | Methanol | 8.5 x 10⁻³ |
Evaluating Specificity: Off-Target Reactivity
A systematic investigation into the nonspecific proteome reactivity of 23 different tetrazine derivatives revealed a strong correlation between the chemical structure of the tetrazine and its propensity for off-target labeling.[4][5] This study demonstrated that tetrazines with higher reactivity, often conferred by electron-withdrawing substituents, tend to exhibit more nonspecific protein labeling in cell lysates.[4][5]
In this context, this compound, with its relatively neutral phenyl substituents, represents a balance between reactivity and stability, often resulting in lower background labeling compared to more reactive analogs. However, even Ph2Tz is not entirely devoid of off-target reactivity. Studies have shown that tetrazines can react with certain biological nucleophiles, although at a much slower rate than their intended reaction with strained dienophiles.
Experimental Protocols
To rigorously evaluate the specificity of a tetrazine probe, a combination of kinetic analysis and in-cell or in-lysate off-target labeling assays is recommended.
Protocol 1: Determination of Second-Order Rate Constants
This protocol is used to quantify the reaction kinetics between a tetrazine probe and a dienophile.
Materials:
-
3,6-disubstituted-1,2,4,5-tetrazine probe
-
Dienophile (e.g., TCO, BCN)
-
Anhydrous solvent (e.g., methanol, acetonitrile, PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the tetrazine and dienophile in the chosen solvent at known concentrations.
-
Kinetic Measurement:
-
Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically 520-540 nm).
-
In a quartz cuvette, mix the tetrazine solution with a large excess (at least 10-fold) of the dienophile solution.
-
Immediately begin recording the absorbance over time until the tetrazine absorbance disappears.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (dienophile in excess), plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The negative of the slope of the resulting linear fit gives the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the dienophile.
-
Protocol 2: Assessment of Nonspecific Proteome Labeling
This protocol evaluates the extent of off-target protein labeling by a tetrazine probe in a complex biological sample.
Materials:
-
Tetrazine-fluorophore conjugate
-
Cell lysate
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Incubation: Incubate the tetrazine-fluorophore conjugate with the cell lysate at a desired concentration and for a specific duration.
-
SDS-PAGE: Separate the proteins in the lysate by SDS-PAGE.
-
Fluorescence Scanning: Scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the fluorophore.
-
Analysis: The presence and intensity of fluorescent bands indicate the extent of nonspecific protein labeling. A control experiment with the fluorophore alone (not conjugated to the tetrazine) should be performed to ensure that the labeling is tetrazine-dependent.[5]
Visualizing Experimental Workflows
To better illustrate the processes involved in evaluating tetrazine probe specificity, the following diagrams were generated using the DOT language.
Conclusion
The selection of a tetrazine probe for bioorthogonal applications requires a careful consideration of the trade-off between reaction kinetics and specificity. While highly reactive tetrazines can provide rapid labeling, they may come at the cost of increased off-target reactions. This compound offers a moderate reaction rate that often translates to higher specificity and lower background signal in complex biological systems. For applications where minimizing nonspecific interactions is critical, Ph2Tz and other tetrazines with similar electronic and steric properties are often a prudent choice. However, for applications demanding extremely fast kinetics, more reactive tetrazines may be necessary, with the caveat that thorough validation of their specificity is essential. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision to ensure the accuracy and reliability of your research findings.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
Benchmarking 3,6-Diphenyl-1,2,4,5-tetrazine: A Comparative Guide for Bioorthogonal Applications
For researchers, scientists, and drug development professionals, the selection of an optimal bioorthogonal reagent is a critical decision that balances reaction kinetics, stability, and biocompatibility. This guide provides an objective comparison of 3,6-diphenyl-1,2,4,5-tetrazine against other commercially available bioorthogonal reagents, supported by experimental data and detailed protocols to inform the design of robust and efficient bioconjugation strategies.
The inverse-electron-demand Diels-Alder (iEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles has become a cornerstone of bioorthogonal chemistry, celebrated for its exceptionally fast reaction rates and high specificity.[1] Among the various tetrazine derivatives, this compound serves as a foundational reagent, offering a balance of reactivity and stability. However, a thorough evaluation against other popular bioorthogonal systems is essential for its effective implementation in applications ranging from in vivo imaging to drug delivery.[2][3]
Quantitative Performance Comparison
The efficacy of a bioorthogonal reaction is determined by a triad of key parameters: the second-order rate constant (k₂), the stability of the reagents in physiological conditions, and their inherent cytotoxicity. The following table summarizes these metrics for this compound and other widely used commercial bioorthogonal reagents.
| Reagent/Reaction Pair | Dienophile/Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Stability Profile | Cytotoxicity |
| This compound (iEDDA) | trans-Cyclooctene (TCO) | ~1 - 30,000 | Tetrazine stability is moderate and substituent-dependent; TCO can isomerize to the less reactive cis-isomer.[1][2] | Generally low; cytotoxicity is often associated with the conjugated payload rather than the tetrazine moiety itself.[4] |
| Bicyclononyne (BCN) | ~3.6 | BCN is generally stable. | Low. | |
| 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (iEDDA) | TCO | Up to 2,000 | Less stable than diphenyltetrazine in aqueous media.[5][6] | Generally low. |
| BCN | 118 | Less stable than diphenyltetrazine.[7] | Generally low. | |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) + Azide | ~0.3 - 0.9 | Azides and DBCO are generally stable, though strained alkynes can have off-target reactions with thiols.[7] | Low. |
| Bicyclononyne (BCN) + Azide | ~0.14 | Azides and BCN are highly stable.[8] | Low. | |
| Staudinger Ligation | Phosphine + Azide | ~0.001 | Phosphines can be prone to oxidation.[8] | Generally low. |
Note: Reaction rates are highly dependent on the specific derivatives, solvent, and temperature. The data presented is for comparative purposes.
Signaling Pathways and Experimental Workflows
To visually represent the chemical transformations and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.
Caption: General experimental workflow for benchmarking bioorthogonal reagents.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of bioorthogonal reagents. The following protocols outline key experiments for assessing reaction kinetics, stability, and cytotoxicity.
Protocol 1: Determination of Second-Order Reaction Kinetics
This protocol describes the determination of the second-order rate constant (k₂) using stopped-flow spectrophotometry, which is ideal for fast reactions.
Materials:
-
3,6-disubstituted-1,2,4,5-tetrazine derivative
-
Dienophile (e.g., TCO, BCN)
-
Anhydrous aprotic solvent (e.g., DMSO or DMF) for stock solutions
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the tetrazine and dienophile in an anhydrous aprotic solvent.
-
Working Solutions: Dilute the stock solutions in the reaction buffer to the desired final concentrations. The dienophile should be in at least 10-fold excess of the tetrazine to ensure pseudo-first-order kinetics.
-
Measurement: Load the tetrazine and dienophile solutions into separate syringes of the stopped-flow instrument and allow them to equilibrate to the desired temperature (e.g., 37°C).
-
Reaction Initiation: Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically around 520-540 nm) over time.
-
Data Analysis: Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the dienophile.
Protocol 2: Assessment of Stability in Biological Media
This protocol evaluates the stability of a tetrazine derivative in a biologically relevant medium like serum.
Materials:
-
Tetrazine derivative
-
Fetal Bovine Serum (FBS) or human serum
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Incubator at 37°C
-
Cold acetonitrile
Procedure:
-
Sample Preparation: Prepare a stock solution of the tetrazine in a suitable solvent (e.g., DMSO). Dilute the stock solution into FBS to a final concentration of approximately 100 µM.
-
Incubation: Incubate the solution at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the mixture.
-
Protein Precipitation: Add an equal volume of cold acetonitrile to precipitate the serum proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Analysis: Analyze the supernatant by HPLC, monitoring the peak corresponding to the intact tetrazine at its characteristic absorbance wavelength.
-
Quantification: Quantify the peak area of the intact tetrazine at each time point and normalize it to the area at t=0 to determine the percentage of remaining tetrazine over time.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the bioorthogonal reagent on cell viability.
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion
This compound remains a valuable and versatile reagent in the bioorthogonal toolkit. Its reaction with trans-cyclooctene offers a favorable balance of reactivity and stability for many applications. However, for experiments demanding the absolute fastest kinetics, more reactive tetrazine derivatives, such as those with electron-withdrawing pyridyl substituents, may be preferable, albeit with a potential trade-off in stability. For applications where long-term stability is paramount, SPAAC reagents like BCN-azide present a robust alternative. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to select the most suitable bioorthogonal strategy to achieve their scientific objectives.
References
- 1. Design, synthesis, cytotoxicity and 3D-QSAR analysis of new 3,6-disubstituted-1,2,4,5-tetrazine derivatives as potential antitumor agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro cytotoxicity of imidazolyl-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and mutagenic effects of the food additive tartrazine on eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicological Effects of Tartrazine Exposure: A Review of In Vitro and Animal Studies with Human Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,4,5-Tetrazine, 3,6-diphenyl- [webbook.nist.gov]
Safety Operating Guide
Proper Disposal Procedures for 3,6-Diphenyl-1,2,4,5-tetrazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount for ensuring laboratory safety and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of 3,6-Diphenyl-1,2,4,5-tetrazine. Adherence to these procedures is critical for maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is crucial to handle the compound with the appropriate safety measures. Safety Data Sheets (SDS) indicate that this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, standard laboratory personal protective equipment (PPE) must be worn at all times.
Work should always be conducted in a well-ventilated area, such as a chemical fume hood. [2][3] An accessible safety shower and eye wash station are essential when handling this compound.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear protective gloves, a lab coat or other protective clothing, and tightly fitting safety goggles with side-shields.[1][2] |
| Ventilation | Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][2][3] |
| Handling Practices | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands and any exposed skin thoroughly after handling.[1][3] |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3] |
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value |
| Chemical Formula | C₁₄H₁₀N₄ |
| CAS Number | 6830-78-0 |
| Appearance | Crystalline Powder |
| InChI Key | Not specified in search results |
| Molecular Weight | 234.26 g/mol |
| Melting Point | Not specified in search results |
| Boiling Point | Not specified in search results |
| Solubility | Not specified in search results |
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service.[3] Attempting to chemically neutralize or degrade this compound in the laboratory without a validated protocol is not recommended due to potential hazards. Tetrazine compounds may undergo decomposition under high temperatures or in the presence of strong acids or bases, which could lead to the release of nitrogen gas and other potentially hazardous byproducts.[4][5][6][]
The following protocol outlines the standard operating procedure for preparing this compound waste for professional disposal.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, tubes, and weighing paper), as chemical waste.[2]
-
Do not mix this compound waste with other waste streams unless their compatibility is certain.[2] It is incompatible with strong oxidizing agents.[3]
2. Waste Container and Labeling:
-
Use a dedicated, properly sealed, and chemically resistant container for the collection of this compound waste.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[2]
3. Waste Accumulation and Storage:
-
Keep the waste container closed at all times, except when adding waste.[2]
-
Store the container in a designated satellite accumulation area within the laboratory. This area should have secondary containment to mitigate potential leaks or spills.[2]
-
The storage area must be cool, dry, and well-ventilated.[2][3]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[2]
5. Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as chemical waste along with the solid waste.[2]
Experimental Protocols
As the recommended disposal method is through a professional waste management service, a detailed experimental protocol for the chemical degradation of this compound is not provided. The thermal and chemical decomposition pathways of tetrazines can be complex and are not suitable for a standard laboratory disposal procedure without specific, validated protocols.[4][5][6]
Disposal Workflow Diagram
Figure 1. Disposal Workflow for this compound
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. "Decomposition pathways of some 3,6-substituted s-tetrazines" by J. C. Oxley, J. L. Smith et al. [digitalcommons.uri.edu]
- 6. Decomposition Pathways of Some 3,6-Substituted s-Tetrazines (2000) | Jimmie C. Oxley | 24 Citations [scispace.com]
Personal protective equipment for handling 3,6-Diphenyl-1,2,4,5-tetrazine
Essential Safety and Handling Guide for 3,6-Diphenyl-1,2,4,5-tetrazine
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe management of this compound in a laboratory setting.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 6830-78-0
Hazard Summary: Based on available safety data, this compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Key Considerations |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | Must be worn at all times when handling the compound to protect against splashes and airborne particles.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). | No specific permeation data for this compound is available. Select gloves based on general resistance to organic chemicals. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. For prolonged or immersive contact, consider thicker gloves. |
| Body Protection | Laboratory coat. | A standard lab coat should be worn to protect against incidental skin contact. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | If ventilation is inadequate or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with organic vapor cartridges is recommended. |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is essential to prevent contamination and exposure.
Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Assemble all necessary PPE as outlined in the table above.
-
Gather all required laboratory equipment and materials before beginning the experiment to minimize movement in and out of the handling area.
-
-
Handling:
-
Put on all required PPE, ensuring a proper fit.
-
Carefully weigh and transfer the solid compound within the fume hood to avoid generating dust.
-
Perform all experimental procedures involving the compound within the designated handling area.
-
Avoid eating, drinking, or smoking in the laboratory.[1]
-
-
Post-Handling:
-
Decontaminate all work surfaces and non-disposable equipment after use. A mild detergent and water solution is generally effective, followed by a rinse with an appropriate solvent if necessary.
-
Segregate all waste materials as described in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated contaminated materials is critical to ensure environmental safety and regulatory compliance.
Logical Flow for Waste Disposal:
Caption: Logical flow for the disposal of waste contaminated with this compound.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered contaminated solid waste.
-
Liquid Waste: Solutions containing the compound and solvents used for rinsing contaminated glassware should be collected as hazardous liquid waste. Do not dispose of this waste down the drain.[2]
-
Unused Product: Unwanted or expired this compound should be disposed of in its original container.
-
-
Waste Collection and Labeling:
-
Collect solid waste in a clearly labeled, sealable plastic bag or container.
-
Collect liquid waste in a compatible, leak-proof container with a secure lid. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[2]
-
Ensure all waste containers are kept closed except when adding waste.[2]
-
-
Storage and Disposal:
-
Store all waste containers in a designated and properly ventilated satellite accumulation area.
-
Follow your institution's procedures for arranging the collection and disposal of hazardous chemical waste through a licensed professional waste disposal service.[3]
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
